Ogt-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H22ClN3O7S2 |
|---|---|
Poids moléculaire |
576.0 g/mol |
Nom IUPAC |
2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetic acid |
InChI |
InChI=1S/C25H22ClN3O7S2/c1-36-20-7-3-2-6-17(20)24(25(33)29(14-23(31)32)13-16-5-4-10-37-16)28-38(34,35)21-11-15-8-9-22(30)27-19(15)12-18(21)26/h2-12,24,28H,13-14H2,1H3,(H,27,30)(H,31,32)/t24-/m1/s1 |
Clé InChI |
AZINZNCYZJSBMU-XMMPIXPASA-N |
Origine du produit |
United States |
Foundational & Exploratory
Ogt-IN-4: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ogt-IN-4 is a potent and selective inhibitor of O-GlcNAc Transferase (OGT), a critical enzyme in cellular signaling and metabolism. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding kinetics, cellular effects, and the experimental protocols used for its characterization. This compound, the active acid form, exhibits a low nanomolar dissociation constant (Kd) for OGT. Its cell-permeable ethyl ester prodrug, OSMI-4, effectively reduces global O-GlcNAcylation in cells, impacting downstream signaling pathways. This guide is intended to serve as a technical resource for researchers utilizing this compound and OSMI-4 to investigate the roles of OGT in health and disease.
Core Mechanism of Action
This compound is a competitive inhibitor of O-GlcNAc Transferase (OGT).[1] Its mechanism of action is centered on its ability to bind to the active site of OGT, thereby preventing the binding of the enzyme's natural substrate, UDP-GlcNAc.[1] This inhibitory action blocks the transfer of N-acetylglucosamine (GlcNAc) to serine and threonine residues of target proteins, a post-translational modification known as O-GlcNAcylation.
The structure of this compound features a quinolone-6-sulfonamide (Q6S) moiety which mimics the uridine (B1682114) component of UDP-GlcNAc, facilitating its binding within the enzyme's active site.[2] This structure-based design has resulted in a highly potent inhibitor.[2]
The primary consequence of OGT inhibition by this compound is a global reduction in the O-GlcNAcylation of cellular proteins. This has wide-ranging effects on numerous cellular processes that are regulated by this dynamic post-translational modification, including signal transduction, transcription, and protein stability.
Quantitative Data
The following tables summarize the key quantitative data for this compound (compound 4a) and its cell-permeable prodrug, OSMI-4 (compound 4b).
| Inhibitor | Parameter | Value | Assay Method | Reference |
| This compound (4a) | Kd | 8 nM | Microscale Thermophoresis (MST) | [2][3] |
| OSMI-4 (4b) | EC50 | ~3 µM | Cellular O-GlcNAcylation Assay | [2] |
| Inhibitor | IC50 (UDP-Glo™ Assay) | IC50 (Fluorescent Activity Assay) | Cell Line Context | Reference |
| OSMI-4a (this compound) | Not specified in search results | Not specified in search results | Recombinant Enzyme | [4] |
| OSMI-4b (Prodrug) | 1.8 ± 0.3 µM | 2.1 ± 0.4 µM | Recombinant Enzyme | [4] |
Signaling Pathways and Cellular Effects
Inhibition of OGT by this compound and its prodrug OSMI-4 leads to the modulation of several key signaling pathways and cellular processes.
General Reduction of Protein O-GlcNAcylation
Treatment of cells with the cell-permeable prodrug OSMI-4 results in a dose-dependent decrease in the global levels of O-GlcNAcylated proteins. This fundamental effect is the basis for the inhibitor's broader impact on cellular function.
Impact on HCF-1 Cleavage
OGT is responsible for the proteolytic cleavage of Host Cell Factor 1 (HCF-1). Inhibition of OGT by OSMI-4 blocks this cleavage, leading to an accumulation of the full-length, uncleaved form of HCF-1.
References
- 1. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 2. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Ogt-IN-4: A Technical Guide to its Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ogt-IN-4, also identified as compound 4a, is a potent and selective inhibitor of O-GlcNAc transferase (OGT). OGT is a highly conserved enzyme responsible for the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of a multitude of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of OGT activity has been implicated in the pathophysiology of various diseases, such as cancer, diabetes, and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This compound and its cell-permeable prodrug, OSMI-4 (compound 4b), have emerged as valuable chemical probes to elucidate the complex biological roles of OGT. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the active form of the inhibitor, this compound (4a), and its cell-permeable ethyl ester prodrug, OSMI-4 (4b).
Table 1: In Vitro Binding Affinity and Cellular Potency
| Compound | Target | Parameter | Value | Reference |
| This compound (4a) | Human OGT | Kd | 8 nM | [1] |
| OSMI-4 (4b) | Human OGT (in cells) | EC50 | ~3 µM | [2] |
Table 2: Cellular Activity of OSMI-4 in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Observation | Reference |
| HEK293T | Embryonic Kidney | Reduced O-GlcNAcylation | Global decrease in O-GlcNAc levels | [2] |
| HCT116 | Colon Carcinoma | Reduced O-GlcNAcylation | Global decrease in O-GlcNAc levels | [2] |
| Triple-Negative Breast Cancer (TNBC) cells | Breast Cancer | Reduced O-GlcNAcylation | Global decrease in O-GlcNAc levels | [3] |
| Prostate Cancer (PC3, DU145) cells | Prostate Cancer | Sensitization to Docetaxel (B913) | Increased apoptosis in combination therapy |
Mechanism of Action
This compound functions as a competitive inhibitor of OGT.[3] Through structure-based design, it was developed to bind to the active site of OGT, thereby preventing the binding of the sugar donor substrate, UDP-GlcNAc. This inhibition of OGT's catalytic activity leads to a global reduction in the O-GlcNAcylation of cellular proteins. The cell-permeable prodrug, OSMI-4, contains an ethyl ester group that is presumed to be cleaved by intracellular esterases to release the active inhibitor, this compound.
Signaling Pathways and Cellular Processes Modulated by this compound
Inhibition of OGT by this compound (via its prodrug OSMI-4) has been shown to impact several critical cellular signaling pathways and processes.
OGT Inhibition and Downstream Cellular Effects
The primary and direct effect of this compound is the inhibition of OGT, leading to a decrease in global O-GlcNAcylation. This has several downstream consequences that have been observed in various experimental systems.
Impact on mTOR Signaling
Studies have demonstrated a link between OGT activity and the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Inhibition of OGT has been shown to suppress mTOR activity.
Role in Cancer Cell Metabolism and Therapeutic Sensitization
In cancer cells, which often exhibit altered metabolic pathways, OGT plays a significant role. Inhibition of OGT with OSMI-4 has been shown to reprogram cancer cell metabolism and sensitize them to conventional chemotherapeutic agents like docetaxel in prostate cancer models.
Experimental Protocols
Detailed methodologies for key experiments involving this compound and its prodrug OSMI-4 are provided below. These protocols are based on the methodologies described in the primary literature.
Microscale Thermophoresis (MST) for Kd Determination
This protocol is used to quantify the binding affinity between this compound and the OGT enzyme.
-
Protein Preparation: Recombinant human OGT is purified and labeled with a fluorescent dye (e.g., NHS-red fluorescent dye) according to the manufacturer's instructions. The labeled protein is then dialyzed to remove excess dye.
-
Ligand Preparation: this compound (compound 4a) is serially diluted in MST buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20) to create a range of concentrations.
-
Binding Reaction: The fluorescently labeled OGT is mixed with the different concentrations of this compound and incubated to allow binding to reach equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled OGT is measured using an MST instrument.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding model to determine the dissociation constant (Kd).
Cellular O-GlcNAcylation Assay via Western Blotting
This protocol assesses the ability of the cell-permeable prodrug OSMI-4 to inhibit OGT activity within cells.
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293T or HCT116) is cultured under standard conditions. Cells are then treated with various concentrations of OSMI-4 (compound 4b) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody that recognizes O-GlcNAcylated proteins (e.g., anti-O-GlcNAc antibody [RL2]). A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading. Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The intensity of the O-GlcNAc signal is quantified and normalized to the loading control to determine the relative change in global O-GlcNAcylation upon treatment with OSMI-4.
Proteomics Analysis of Cellular Response to OGT Inhibition
This protocol outlines a general workflow to identify changes in the cellular proteome following treatment with an OGT inhibitor.
-
Experimental Workflow:
Figure 4. General workflow for proteomics analysis of OGT inhibitor-treated cells. -
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with OSMI-4 or a vehicle control as described in the Western blotting protocol.
-
Protein Extraction and Digestion: Following treatment, cells are lysed, and the proteins are extracted. The protein mixture is then digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: The MS/MS data is searched against a protein database to identify the peptides and their corresponding proteins. Quantitative proteomics software is used to compare the relative abundance of proteins between the OSMI-4-treated and control samples to identify proteins that are significantly up- or downregulated upon OGT inhibition.
-
Conclusion
This compound and its prodrug OSMI-4 are powerful research tools for investigating the multifaceted roles of OGT in cellular physiology and disease. With its low nanomolar affinity for OGT and proven cellular activity, this compound allows for the acute and specific inhibition of O-GlcNAcylation, enabling a deeper understanding of its downstream consequences. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to effectively utilize these inhibitors in their studies and to further explore the therapeutic potential of targeting OGT in various pathological contexts.
References
Ogt-IN-4: A Potent and Selective O-GlcNAc Transferase Inhibitor for Research and Drug Discovery
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ogt-IN-4, a potent inhibitor of O-GlcNAc transferase (OGT). This compound and its cell-permeable ethyl ester prodrug, OSMI-4, are invaluable chemical tools for elucidating the myriad roles of O-GlcNAcylation in cellular physiology and disease. This document details the inhibitor's mechanism of action, presents key quantitative data, provides detailed experimental protocols for its use, and visualizes its impact on critical signaling pathways.
Introduction to O-GlcNAc Transferase and this compound
O-GlcNAc transferase (OGT) is a highly conserved enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1] This dynamic post-translational modification, termed O-GlcNAcylation, is a critical regulator of a vast array of cellular processes, including signal transduction, transcription, metabolism, and cell cycle progression.[2][3] Dysregulation of OGT activity and aberrant O-GlcNAcylation have been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, neurodegenerative disorders, and cardiovascular diseases.[2][3]
This compound (also referred to as compound 4a) is a highly potent and selective inhibitor of OGT.[2] It was developed through structure-based evolution and exhibits a low nanomolar binding affinity for the OGT active site.[2] Its cell-permeable ethyl ester form, OSMI-4 (compound 4b), allows for the effective inhibition of OGT in cellular and in vivo models.[2]
Mechanism of Action
This compound acts as a competitive inhibitor by binding to the active site of OGT, preventing the transfer of GlcNAc from the donor substrate, UDP-GlcNAc, to protein substrates.[2] The inhibition of OGT leads to a global reduction in protein O-GlcNAcylation, allowing for the study of the functional consequences of this post-translational modification.[2][4] Additionally, OGT possesses a unique proteolytic activity, responsible for the cleavage of the host cell factor-1 (HCF-1), a key cell cycle regulator.[2][5] this compound and OSMI-4 effectively block this cleavage, leading to an accumulation of the uncleaved HCF-1 precursor.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its cell-permeable prodrug OSMI-4.
Table 1: In Vitro Biochemical Data
| Compound | Target | Assay Type | Parameter | Value | Reference(s) |
| This compound (4a) | Human OGT | Microscale Thermophoresis (MST) | Kd | 8 nM | [2] |
| OSMI-4 (4b) | Recombinant OGT | UDP-Glo™ Assay | IC50 | 8.8 ± 1.2 µM | |
| OSMI-4 (4b) | Recombinant OGT | Fluorescent Activity Assay | IC50 | 6.5 ± 0.9 µM |
Table 2: Cellular Activity Data
| Compound | Cell Line | Assay Type | Parameter | Value | Reference(s) |
| OSMI-4 (4b) | HEK293T | O-GlcNAcylation Inhibition | EC50 | ~3 µM | [2] |
| OSMI-4 (4b) | PC3, DU145 | O-GlcNAcylation Inhibition | Near complete reduction | 9 µM | [4] |
| OSMI-4 (4b) | HEK293T, K562 | O-GlcNAcylation Inhibition | Dose-dependent decrease | 10-50 µM | [6] |
| OSMI-4 (4b) | HEK293T | HCF-1 Cleavage Inhibition | Effective concentration | 20 µM | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by OGT Inhibition
O-GlcNAcylation is known to interplay with phosphorylation and regulate multiple signaling pathways. Inhibition of OGT with this compound/OSMI-4 can therefore have profound effects on cellular signaling.
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. O-GlcNAcylation has been shown to modulate the activity of key components of this pathway, including Akt.[7] OGT inhibition can lead to altered Akt phosphorylation and downstream signaling.[7]
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. The activity of the p65 subunit of NF-κB is regulated by post-translational modifications, including O-GlcNAcylation. OGT inhibition can impact NF-κB signaling by altering the O-GlcNAcylation and phosphorylation status of p65.
Experimental Workflow: Cellular Analysis of OGT Inhibition
The following diagram outlines a typical workflow for assessing the cellular effects of an OGT inhibitor like OSMI-4.
Experimental Protocols
In Vitro OGT Inhibition Assay (UDP-Glo™ Assay)
This protocol is adapted from the Promega UDP-Glo™ Glycosyltransferase Assay technical manual and is suitable for determining the IC50 of this compound.
Materials:
-
Recombinant human OGT
-
This compound
-
UDP-GlcNAc
-
Peptide substrate (e.g., CKII or HCF-1 derived peptide)
-
OGT reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in OGT reaction buffer.
-
In a 96-well plate, add the this compound dilutions. Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control.
-
Add recombinant OGT to each well (except the no-enzyme control) and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of UDP-GlcNAc and the peptide substrate.
-
Incubate the reaction for 60 minutes at room temperature.
-
Add an equal volume of UDP-Glo™ Detection Reagent to each well.
-
Incubate for 60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Global O-GlcNAcylation
This protocol describes the detection of total O-GlcNAcylated proteins in cell lysates following treatment with OSMI-4.
Materials:
-
Cell line of interest (e.g., HEK293T, PC3)
-
OSMI-4
-
Cell culture medium and supplements
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of OSMI-4 for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in global O-GlcNAcylation.
Cell Viability Assay (MTS Assay)
This protocol provides a method to assess the effect of OSMI-4 on cell viability.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
OSMI-4
-
Cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of OSMI-4 in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of OSMI-4. Include a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Conclusion
This compound and its cell-permeable prodrug OSMI-4 are powerful and specific inhibitors of O-GlcNAc transferase. Their utility in probing the vast biological roles of O-GlcNAcylation is well-established. This technical guide provides a foundational understanding and practical protocols to aid researchers in utilizing these important chemical tools for their investigations into the complex world of O-GlcNAc signaling in health and disease.
References
- 1. Quantitative Proteomics Reveals that the OGT Interactome Is Remodeled in Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSMI-4-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between O-GlcNAcylation and proteolytic cleavage regulates the host cell factor-1 maturation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian cell proliferation requires noncatalytic functions of O-GlcNAc transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Discovery and Development of OGT-IN-4: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
O-GlcNAc Transferase (OGT) is a critical enzyme in cellular signaling, catalyzing the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins.[1] This dynamic post-translational modification is integral to a myriad of cellular processes, and its dysregulation has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2] This whitepaper provides a comprehensive technical overview of the discovery and development of OGT-IN-4, a potent and selective inhibitor of OGT. This compound, the active carboxylic acid form, and its cell-permeable ethyl ester prodrug, OSMI-4, represent a significant advancement in the chemical tools available to probe OGT biology and a promising scaffold for therapeutic development.
Introduction to O-GlcNAc Transferase (OGT)
OGT is the sole enzyme responsible for O-GlcNAcylation, a reversible post-translational modification that cycles in a manner analogous to phosphorylation.[3] The enzyme utilizes uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) as a sugar donor, the end product of the hexosamine biosynthetic pathway, thus acting as a key sensor of cellular nutrient status.[4] OGT is composed of two primary domains: a C-terminal catalytic domain and an N-terminal tetratricopeptide repeat (TPR) domain responsible for substrate recognition.[3] Given its central role in cellular homeostasis, the development of potent and specific OGT inhibitors is crucial for both basic research and therapeutic applications.[1]
Discovery of this compound (OSMI-4)
The development of this compound arose from a structure-based drug design approach, evolving from earlier generations of OGT inhibitors. The Walker group at Harvard Medical School identified initial lead compounds through high-throughput screening.[1] Subsequent structure-based evolution led to the development of the OSMI (O-GlcNAc Transferase Small Molecule Inhibitor) series, including OSMI-2, OSMI-3, and culminating in the highly potent OSMI-4.[1]
This compound (compound 4a) is the active, carboxylic acid form of the inhibitor, while OSMI-4 (compound 4b) is its cell-permeable ethyl ester prodrug.[1][5] Upon entering the cell, intracellular esterases are thought to hydrolyze the ethyl ester of OSMI-4 to yield the active inhibitor, this compound.[5] This strategy enhances cell permeability, allowing for the effective inhibition of intracellular OGT.
Mechanism of Action
This compound is a competitive inhibitor that binds to the active site of OGT, specifically mimicking the uridine moiety of the UDP-GlcNAc substrate.[1] The quinolinone-6-sulfonamide (Q6S) scaffold of this compound faithfully mimics the uridine structure, stacking with a key histidine residue (His901) in the OGT active site.[1] This prevents the binding of the natural substrate, UDP-GlcNAc, thereby inhibiting the glycosylation of target proteins.[1]
Quantitative Data and Structure-Activity Relationship (SAR)
The structure-based evolution of the OSMI series resulted in a significant improvement in binding affinity and cellular potency. This compound exhibits a low nanomolar dissociation constant (Kd) for OGT, while its prodrug, OSMI-4, demonstrates potent inhibition of O-GlcNAcylation in cellular assays.
Table 1: In Vitro and Cellular Activity of this compound and Related Inhibitors
| Compound | Target | Kd (nM) | Cellular EC50 (µM) | Notes |
| This compound (4a) | OGT | 8 | - | Active carboxylic acid form.[6] |
| OSMI-4 (4b) | OGT | - | ~3 | Cell-permeable ethyl ester prodrug of this compound.[1][7] |
| OSMI-2 (1b) | OGT | - | - | An earlier, less potent analog in the OSMI series.[1] |
| OSMI-3 (2b) | OGT | - | - | An intermediate in the structure-based evolution towards OSMI-4.[1] |
The development of this compound from its predecessors involved key structural modifications to optimize its interaction with the OGT active site. The quinolinone scaffold proved to be an effective uridine mimic, and further refinements to the linked peptide portion enhanced binding affinity.[1][8]
Experimental Protocols
Microscale Thermophoresis (MST) for Kd Determination
This method is utilized to quantify the binding affinity between a fluorescently labeled molecule and a ligand.
-
Materials:
-
Purified, fluorescently labeled OGT enzyme
-
This compound (or other inhibitors)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Capillary tubes
-
MST instrument (e.g., Monolith NT.115)
-
-
Protocol:
-
A constant concentration of fluorescently labeled OGT is mixed with a serial dilution of the inhibitor (e.g., this compound).
-
The samples are loaded into capillary tubes.
-
The MST instrument applies a microscopic temperature gradient, and the movement of the fluorescently labeled OGT is monitored.
-
Changes in the thermophoretic movement upon ligand binding are used to calculate the dissociation constant (Kd).[9]
-
Global O-GlcNAcylation Assay (Western Blot)
This assay assesses the overall level of O-GlcNAcylated proteins within a cell population following inhibitor treatment.
-
Materials:
-
Cell line of interest (e.g., HEK293T)
-
OSMI-4 (cell-permeable prodrug)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Plate cells and treat with varying concentrations of OSMI-4 for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary anti-O-GlcNAc antibody and the loading control antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities to determine the relative levels of global O-GlcNAcylation.[2]
-
HCF-1 Cleavage Assay
OGT possesses a proteolytic activity, cleaving the host cell factor 1 (HCF-1). Inhibition of OGT blocks this cleavage.
-
Materials:
-
Cells expressing HCF-1 (e.g., HEK293T)
-
OSMI-4
-
Western blot reagents (as described in 5.2)
-
Primary antibody against HCF-1 that recognizes both full-length and cleaved forms
-
-
Protocol:
-
Treat cells with OSMI-4 as in the global O-GlcNAcylation assay.
-
Perform Western blotting as described above.
-
Probe the membrane with an anti-HCF-1 antibody.
-
Analyze the blot to determine the ratio of uncleaved (full-length) to cleaved HCF-1, which is indicative of OGT inhibition.[1]
-
Visualizations
Signaling Pathway
Caption: O-GlcNAc signaling pathway and inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Structure-Activity Relationship (SAR)
Caption: Structure-activity relationship evolution to this compound.
Conclusion
This compound and its prodrug OSMI-4 represent a pinnacle in the development of small molecule inhibitors for O-GlcNAc Transferase.[1] Their discovery through a rigorous structure-based design process has provided the scientific community with invaluable tools to dissect the complex roles of O-GlcNAcylation in health and disease. The low nanomolar potency of this compound and the cellular efficacy of OSMI-4 make them benchmark compounds for future inhibitor development and for validating OGT as a therapeutic target in a range of pathologies.[1][6] Further studies leveraging these inhibitors will undoubtedly continue to illuminate the intricate signaling networks governed by this essential enzyme.
References
- 1. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. OGT — Walker Lab [walkerlab.hms.harvard.edu]
- 4. OSMI-4-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Probe OSMI-4 | Chemical Probes Portal [chemicalprobes.org]
Ogt-IN-4: A Potent Inhibitor of O-GlcNAc Transferase for Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ogt-IN-4 is a potent and selective small molecule inhibitor of O-GlcNAc Transferase (OGT), the sole enzyme responsible for the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. As the active form of the widely used pro-drug OSMI-4, this compound serves as a critical tool for elucidating the vast and complex roles of O-GlcNAcylation in cellular physiology and disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details established experimental protocols for its use and explores its impact on key signaling pathways, offering a valuable resource for researchers in the field of glycobiology and drug development.
Chemical Structure and Properties
This compound, systematically named (R)-N-(2-((7-chloro-2-oxo-1,2-dihydroquinoline)-6-sulfonamido)-2-(2-methoxyphenyl)acetyl)-N-(thiophen-2-ylmethyl)glycine, is a complex molecule featuring a quinolinone core. It is the active carboxylic acid form derived from the ethyl ester prodrug, OSMI-4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₂ClN₃O₇S₂ | --INVALID-LINK-- |
| Molecular Weight | 576.04 g/mol | --INVALID-LINK-- |
| CAS Number | 2411972-44-4 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | >98% (HPLC) | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
Table 2: In Vitro Activity of this compound and Related Compounds
| Compound | Parameter | Value | Assay | Reference |
| This compound (OSMI-4a) | Kd | 8 nM | Microscale Thermophoresis (MST) | --INVALID-LINK-- |
| OSMI-4b (Prodrug) | EC₅₀ (in-cell) | ~3 µM | Cellular O-GlcNAcylation Assay | --INVALID-LINK-- |
| This compound (OSMI-4a) | IC₅₀ | Reported | UDP-Glo™ Assay, Fluorescent Activity Assay | --INVALID-LINK-- |
| OSMI-4b (Prodrug) | IC₅₀ | Reported | UDP-Glo™ Assay, Fluorescent Activity Assay | --INVALID-LINK-- |
Note: While a specific IC50 value for this compound is not publicly available, a comparative study demonstrated its inhibitory activity is measurable by standard assays, with the prodrug OSMI-4b showing greater potency in cells with low esterase activity.[1]
Mechanism of Action and Biological Activity
This compound functions as a competitive inhibitor of OGT.[2] It binds to the active site of the enzyme, preventing the binding of the natural substrate, UDP-GlcNAc. This blockage of the catalytic site inhibits the transfer of the GlcNAc moiety to target proteins, leading to a global reduction in protein O-GlcNAcylation. The O-GlcNAc modification is a dynamic post-translational modification that plays a crucial role in regulating a multitude of cellular processes, including signal transduction, transcription, and metabolism.[3] Dysregulation of O-GlcNAcylation is implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders.[4]
Signaling Pathways Modulated by this compound
By inhibiting OGT, this compound provides a powerful tool to investigate the role of O-GlcNAcylation in various signaling cascades.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. OGT has been shown to regulate the proteasome/mTOR/mitochondrial axis.[5][6] OGT deficiency can lead to hyperactivation of mTOR.[5][6] Inhibition of OGT with compounds like this compound can be used to study the intricate relationship between O-GlcNAcylation and mTOR signaling.
Caption: this compound inhibits OGT, impacting the mTOR signaling pathway.
Notch Signaling Pathway
The Notch signaling pathway is critical for cell-cell communication and plays a fundamental role in development and tissue homeostasis. OGT can directly interact with and O-GlcNAcylate the Notch1 receptor, affecting its stability and subsequent signaling.[3] this compound can be utilized to probe the consequences of reduced Notch1 O-GlcNAcylation on downstream cellular processes.
Caption: this compound modulates Notch signaling by inhibiting OGT-mediated glycosylation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. OGT can O-GlcNAcylate components of the NF-κB pathway, such as the p65 subunit, thereby modulating its activity.[2] The use of this compound allows for the investigation of how O-GlcNAcylation contributes to the regulation of NF-κB-dependent gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Sweet Symphony of the Cell: An In-depth Technical Guide to the Role of O-GlcNAc Transferase (OGT) in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
December 10, 2025
Abstract
O-linked β-N-acetylglucosamine (O-GlcNAc) transferase (OGT) is a highly conserved and essential enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety onto serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This dynamic and reversible post-translational modification, known as O-GlcNAcylation, has emerged as a critical regulator of a vast array of cellular processes. Functioning as a master nutrient sensor, OGT integrates metabolic inputs, particularly from the hexosamine biosynthetic pathway (HBP), with key signaling networks that govern cell growth, proliferation, stress response, and survival. Dysregulation of OGT and aberrant O-GlcNAcylation are increasingly implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making OGT a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core role of OGT in cellular signaling, presenting detailed experimental methodologies, quantitative data, and visual representations of key pathways and workflows to empower researchers and drug development professionals in this rapidly evolving field.
Introduction: OGT as a Central Hub in Cellular Regulation
The discovery of O-GlcNAcylation unveiled a novel mechanism of cellular regulation analogous to, and often intertwined with, protein phosphorylation.[1][2] Unlike the vast families of kinases and phosphatases, the cycling of O-GlcNAc is controlled by just two enzymes: OGT, which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2] This simplicity belies a profound complexity in its regulatory scope. OGT utilizes the donor substrate UDP-GlcNAc, the end-product of the HBP, which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[3] Consequently, the level of O-GlcNAcylation serves as a real-time indicator of the cell's metabolic state, allowing for the fine-tuning of signaling pathways in response to nutrient availability.[4]
Elevated OGT expression and hyper-O-GlcNAcylation are common features of many cancer types, contributing to tumorigenesis by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.[5][6] In metabolic diseases such as diabetes, altered O-GlcNAcylation contributes to insulin (B600854) resistance.[7] Furthermore, emerging evidence links dysregulated O-GlcNAc cycling to the pathogenesis of neurodegenerative diseases like Alzheimer's.[8][9] This guide will delve into the intricate mechanisms by which OGT exerts its influence on major signaling cascades, providing the technical foundation necessary to investigate its function and explore its therapeutic potential.
The Hexosamine Biosynthetic Pathway (HBP) and OGT Activation
The HBP is a critical metabolic pathway that shunts a small percentage (2-5%) of incoming glucose from glycolysis to produce UDP-GlcNAc.[10] This positions OGT to be exquisitely sensitive to cellular nutrient status.
OGT in Core Cellular Signaling Pathways
OGT modulates a multitude of signaling pathways, often through a complex interplay with protein phosphorylation. O-GlcNAcylation can compete with phosphorylation for the same or adjacent serine/threonine residues, or it can regulate the activity of kinases and phosphatases themselves.[11][12]
Insulin Signaling
OGT plays a critical role in insulin signaling, and its dysregulation is a key factor in the development of insulin resistance.[7] Upon insulin stimulation, OGT is recruited to the plasma membrane and its activity is increased.[9] OGT then O-GlcNAcylates several key components of the insulin signaling cascade, leading to an attenuation of the signal.
Quantitative Data on OGT in Insulin Signaling
| Target Protein | O-GlcNAcylation Effect | Downstream Consequence | Fold Change/Quantitative Measure | Reference(s) |
| IRS-1 | Increased O-GlcNAcylation | Increased inhibitory phosphorylation at Ser307 and Ser632/635, attenuating insulin signaling. | - | [9] |
| Akt | Increased O-GlcNAcylation | Inhibition of activating phosphorylation at Thr308, reducing kinase activity. | - | [9] |
| OGT | Increased tyrosine phosphorylation | ~160% increase in phosphorylation over basal levels upon insulin stimulation. | [13] | |
| OGT | Insulin-induced phosphorylation | 3-fold increase in OGT phosphorylation. | [14] |
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central regulator of cell proliferation, differentiation, and survival. OGT has been shown to modulate this pathway at multiple levels.
Quantitative Data on OGT in MAPK/ERK Signaling
| Condition | Effect on Phosphorylation | Quantitative Measure | Reference(s) |
| Deletion of OGT | Increased phosphorylation of MAPK14 (p38) | - | [11] |
| Intermittent Hypoxia | Increased O-GlcNAcylation interferes with p38 MAPK and ERK1/2 phosphorylation. | Densitometry analysis showed significant changes in phospho-p38 and phospho-ERK1/2 levels upon treatment with OGA inhibitors. | [14] |
NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. OGT directly modifies key components of this pathway, influencing its activation and transcriptional output.[7][15]
Quantitative Data on OGT in NF-κB Signaling
| Condition | Effect on NF-κB Pathway | Quantitative Measure | Reference(s) |
| OGT knockdown in pancreatic cancer cells | Reduced NF-κB activity | ~40% decrease in NF-κB luciferase transcriptional activity. | [16] |
| OGA inhibition in pancreatic cancer cells | Increased NF-κB activity | Over 50% increase in NF-κB dependent luciferase transcription. | [16] |
| OGT overexpression | Increased NF-κB transcriptional activity | Increased κB-luciferase reporter gene expression. | [7] |
Hippo Signaling Pathway
The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis. OGT has been shown to directly O-GlcNAcylate and regulate the activity of the core Hippo pathway component, YAP.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. OGT binds a conserved C-terminal domain of TET1 to regulate TET1 activity and function in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 1: [Flowchart of in vitro O-GlcNAc...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAcylation: an important post-translational modification and a potential therapeutic target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dysregulation of OGT/OGA Cycle Mediates Tau and APP Neuropathology in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Phosphoproteomics Reveals Crosstalk Between Phosphorylation and O-GlcNAc in the DNA Damage Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Hyper-O-GlcNAcylation Is Anti-apoptotic and Maintains Constitutive NF-κB Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 18. Regulation of the Hippo-YAP Pathway by Glucose Sensor O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ogt-IN-4 Target Validation in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of Ogt-IN-4, a potent inhibitor of O-GlcNAc Transferase (OGT), in the context of cancer cell biology. This compound, the active form of the cell-permeable compound OSMI-4, demonstrates significant potential in preclinical cancer research. This document outlines the quantitative effects of this compound on cancer cells, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Quantitative Data Summary
This compound and its cell-permeable prodrug, OSMI-4, have been evaluated in various cancer cell lines, demonstrating potent on-target activity and significant anti-cancer effects, particularly in combination with other therapeutic agents. The following tables summarize the key quantitative data from these studies.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 8 nM | Dissociation constant for this compound (compound 4a) binding to the OGT enzyme. | [1] |
| Cellular EC50 | ~3 µM | Effective concentration of OSMI-4 for 50% inhibition of O-GlcNAcylation in cells. | [2][3] |
Table 1: Biochemical and Cellular Potency of this compound/OSMI-4
| Cancer Type | Cell Line | Concentration of OSMI-4 | Observed Effect | Reference |
| Prostate Cancer | PC3 | 9 µM | Almost complete reduction of O-GlcNAc levels; sensitization to docetaxel (B913). | [4] |
| Prostate Cancer | DU145 | 9 µM | Almost complete reduction of O-GlcNAc levels; sensitization to docetaxel. | [4] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-468 | 10 µM | ~30% reduction in TARDBP mRNA levels. | [5] |
| Triple-Negative Breast Cancer (TNBC) | HCC 70 | 10 µM | Significant reduction in TARDBP mRNA levels. | [5] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | 10 µM | Significant reduction in TARDBP mRNA levels. | [5] |
| Castration-Resistant Prostate Cancer (CRPC) | (unspecified) | 20 µM | Enhanced efficacy of the CDK7 inhibitor YKL-5-124. | |
| Prostate Cancer | LNCaP | 40 µM (of OSMI-2) | Modest effect on proliferation alone; synthetic lethality with CDK inhibitor AT7519. | [6] |
| Colon Cancer | HCT116 | (unspecified) | Synthetic lethality observed with OGT inhibition and AT7519. | [6] |
Table 2: Efficacy of OSMI-4 in Various Cancer Cell Lines
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the validation of this compound/OSMI-4 in cancer cells.
Western Blotting for Global O-GlcNAcylation and Protein Expression
This protocol is used to assess the impact of OSMI-4 on total cellular O-GlcNAcylation and the expression levels of specific proteins (e.g., apoptosis markers).
Materials:
-
Cancer cell lines (e.g., PC3, DU145, MDA-MB-468)
-
OSMI-4
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE system and reagents
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6), anti-cleaved caspase-3, anti-BAX, anti-TET1, anti-TARDBP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of OSMI-4 for the specified duration (e.g., 24-48 hours).
-
Wash cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Cell Viability and Survival Assay (CCK8)
This assay is used to determine the effect of OSMI-4, alone or in combination with other drugs, on cell viability.
Materials:
-
Cancer cell lines (e.g., PC3, DU145)
-
OSMI-4, Docetaxel
-
96-well plates
-
Cell Counting Kit-8 (CCK8) reagent
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of OSMI-4 and/or docetaxel. Include untreated controls.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells following treatment with OSMI-4.
Materials:
-
Cancer cell lines (e.g., PC3, DU145)
-
OSMI-4, Docetaxel
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat them with OSMI-4 and/or docetaxel as described previously.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure changes in mRNA expression of target genes upon OSMI-4 treatment.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
OSMI-4
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers (e.g., for TARDBP and a housekeeping gene like GAPDH)
-
Real-time PCR system
Procedure:
-
Treat cells with OSMI-4 (e.g., 10 µM for 24 hours).
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the results using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Signaling Pathways and Mechanisms of Action
This compound, by inhibiting OGT, impacts several critical signaling pathways in cancer cells. The following diagrams illustrate these mechanisms.
Caption: this compound sensitizes prostate cancer cells to docetaxel-induced apoptosis.
Caption: this compound inhibits the OGT-TET1 axis in triple-negative breast cancer.
Caption: General workflow for the in vitro validation of this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. TET1-mediated hypomethylation activates oncogenic signaling in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperglycemia and O-GlcNAc transferase activity drive a cancer stem cell pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
Ogt-IN-4: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAc transferase (OGT) is a critical enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a key regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been increasingly implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, making OGT a compelling therapeutic target. Ogt-IN-4 is a potent, cell-permeable inhibitor of OGT that serves as a valuable chemical tool for investigating the role of O-GlcNAcylation in these complex disorders. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, its impact on key signaling pathways relevant to neurodegeneration, and detailed experimental protocols for its use in research.
Core Concepts: O-GlcNAcylation in Neurodegeneration
The O-GlcNAc modification is dynamically regulated by the interplay of two enzymes: OGT, which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. In the context of neurodegenerative diseases, alterations in O-GlcNAc cycling have been shown to impact the post-translational modification status of key pathological proteins.
-
Tau Protein (Alzheimer's Disease): O-GlcNAcylation and phosphorylation of the tau protein are often reciprocally regulated. Increased O-GlcNAcylation of tau can inhibit its hyperphosphorylation, a key event in the formation of neurofibrillary tangles (NFTs), one of the hallmarks of Alzheimer's disease.[1] Inhibition of OGT, therefore, is expected to increase tau phosphorylation at specific sites.[2]
-
Amyloid-β (Alzheimer's Disease): The amyloid precursor protein (APP), from which the amyloid-β (Aβ) peptide is derived, is also known to be O-GlcNAcylated. Modulating O-GlcNAcylation levels may influence APP processing and Aβ production.
-
α-Synuclein (Parkinson's Disease): α-Synuclein, the primary component of Lewy bodies in Parkinson's disease, is subject to O-GlcNAcylation. This modification can alter its aggregation propensity and toxicity.
This compound: Quantitative Pharmacological Data
This compound is the cell-permeable ethyl ester form of the active inhibitor, often referred to as compound 4b or OSMI-4 in the scientific literature. The active form, a carboxylic acid, is designated as 4a. The following tables summarize the available quantitative data for this compound and its active form.
| Inhibitor Name | Target | Parameter | Value | Assay Type | Reference |
| This compound (active form, 4a) | Human OGT | Kd | 8 nM | Isothermal Titration Calorimetry | [3] |
| This compound (OSMI-4, 4b) | Human OGT | EC50 | ~3 µM | Cellular O-GlcNAcylation Assay (HEK293T cells) | [4][5] |
| OSMI-4a (active form) | Recombinant OGT | IC50 | Not specified, but potent | UDP-Glo™ Assay / Direct Fluorescent Activity Assay | [6] |
| OSMI-4b (ester form) | Recombinant OGT | IC50 | Slightly lower than OSMI-4a | UDP-Glo™ Assay / Direct Fluorescent Activity Assay | [6] |
Key Signaling Pathways Modulated by OGT Inhibition
Inhibition of OGT by compounds like this compound can have profound effects on various signaling pathways implicated in neurodegeneration.
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[7][8] OGT has been shown to influence mTOR signaling. Inhibition of OGT can lead to the downregulation of mTOR activity, which in turn can promote autophagy.[9][10] This is significant in neurodegenerative diseases where the clearance of aggregated proteins via autophagy is often impaired.
References
- 1. Monitoring of Intracellular Tau Aggregation Regulated by OGA/OGT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | mTOR signaling and its roles in normal and abnormal brain development [frontiersin.org]
- 8. mTOR signaling and its roles in normal and abnormal brain development | Semantic Scholar [semanticscholar.org]
- 9. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Understanding O-GlcNAcylation with Ogt-IN-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification (PTM) involving the attachment of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This process is catalyzed by a single enzyme, O-GlcNAc transferase (OGT), and the modification is removed by O-GlcNAcase (OGA). O-GlcNAcylation is a critical regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism. Its dysregulation has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1]
Ogt-IN-4 is a potent and selective inhibitor of OGT, serving as a valuable chemical probe to investigate the functional roles of O-GlcNAcylation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its application in dissecting key signaling pathways.
This compound: A Potent OGT Inhibitor
This compound is a small molecule inhibitor that targets the catalytic activity of OGT. By binding to OGT, it prevents the transfer of GlcNAc from the donor substrate, UDP-GlcNAc, to target proteins, leading to a global reduction in protein O-GlcNAcylation.
Quantitative Data
While specific quantitative data for this compound's direct impact on cellular O-GlcNAc levels is emerging, data from the closely related OSMI series of inhibitors provide a strong indication of the expected efficacy.
| Inhibitor | Target | Binding Affinity (Kd) | In Vitro IC50 | Cellular EC50 | Reference |
| This compound | OGT | 8 nM | Not available | ~3 µM (for OSMI-4) | [2] |
| OSMI-1 | OGT | Not available | 2.7 µM | ~50 µM | [3] |
| OSMI-2 | OGT | Not available | Not available | 40 µM (in PC3 cells) | [4] |
Key Signaling Pathways Modulated by O-GlcNAcylation
O-GlcNAcylation plays a pivotal role in numerous signaling cascades. This compound can be utilized to dissect the involvement of O-GlcNAcylation in these pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. O-GlcNAcylation has been shown to stimulate this pathway by up-regulating the expression and activity of key components like IRS-1, PI3K, and Akt.[5][6] Inhibition of OGT with this compound is expected to attenuate this signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High OGT activity is essential for MYC-driven proliferation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cross-Dysregulation of O-GlcNAcylation and PI3K/AKT/mTOR Axis in Human Chronic Diseases [frontiersin.org]
In-depth Technical Guide: Exploring the Biological Effects of Ogt-IN-4
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document provides a comprehensive technical overview of the biological effects of Ogt-IN-4, a small molecule inhibitor of O-GlcNAc transferase (OGT). OGT is a highly conserved enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of a vast number of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism.[2][3] Aberrant O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders, making OGT a compelling therapeutic target.[3][4] This guide will delve into the quantitative data, experimental methodologies, and affected signaling pathways associated with the activity of this compound.
Core Data Summary
Currently, publicly available, specific quantitative data for this compound is limited. Broader studies on OGT inhibitors have identified compounds with IC50 values in the 1-2 micromolar range.[4] The table below will be updated as more specific data for this compound becomes available.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | Data Not Available | ||
| Effect on Global O-GlcNAcylation | Data Not Available | ||
| Cell Viability (EC50) | Data Not Available |
Key Signaling Pathways Modulated by OGT Inhibition
O-GlcNAc transferase plays a pivotal role in a multitude of signaling pathways. Inhibition of OGT by molecules like this compound is expected to impact these pathways significantly.
Insulin (B600854) Signaling Pathway
OGT is a key player in insulin signaling. Upon insulin stimulation, phosphatidylinositol (3,4,5)-trisphosphate (PIP3) recruits OGT to the plasma membrane.[4] OGT then O-GlcNAcylates proteins in the insulin signaling cascade, such as Akt, which can dampen the insulin response by inhibiting their phosphorylation.[4] Overexpression of OGT has been shown to cause insulin resistance.[4] Inhibition of OGT would be expected to reverse this effect, thereby enhancing insulin sensitivity.
Caption: OGT's role in dampening insulin signaling.
NF-κB Signaling Pathway
Recent studies have highlighted the role of OGT in modulating the NF-κB signaling pathway, a critical regulator of inflammation. OGT can directly interact with and O-GlcNAcylate the p65 subunit of NF-κB.[5] OGT deficiency has been shown to promote the binding of Gsk3β to p65, leading to the activation of the NF-κB pathway and subsequent inflammation.[5] The use of an OGT inhibitor, OSMI-4, was shown to increase the levels of inflammatory markers like GFAP and IL-1β in astrocytes.[5]
Caption: OGT-mediated inhibition of NF-κB activation.
Proteasome/mTOR/Mitochondrial Axis
OGT plays a crucial role in maintaining cellular homeostasis by regulating the proteasome/mTOR/mitochondrial axis.[6] In normal cells, OGT suppresses proteasome activity, which in turn maintains low mTOR activity and mitochondrial fitness.[6] The absence or inhibition of OGT leads to increased proteasome activity, resulting in elevated steady-state amino acid levels.[6] This increase in amino acids promotes the translocation of mTOR to the lysosome and its subsequent activation, leading to increased oxidative phosphorylation.[6]
Caption: OGT's role in regulating the mTOR pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of OGT inhibitor activity. Below are generalized methodologies for key experiments.
OGT Inhibition Assay (In Vitro)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against OGT.
Workflow:
Caption: Workflow for in vitro OGT inhibition assay.
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant human OGT, the sugar donor UDP-GlcNAc, a suitable peptide or protein substrate (e.g., a known OGT substrate peptide), and assay buffer is prepared.
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also included.
-
Incubation: The reactions are incubated at 37°C for a specified period to allow the enzymatic reaction to proceed.
-
Detection: The level of O-GlcNAcylated product is quantified. This can be achieved through various methods, such as ELISA using an O-GlcNAc-specific antibody or by mass spectrometry to detect the modified substrate.
-
Data Analysis: The percentage of OGT inhibition is calculated for each concentration of this compound. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Global O-GlcNAcylation
This method is used to assess the effect of an OGT inhibitor on the overall level of O-GlcNAcylation in cells.
Workflow:
Caption: Western blotting workflow for O-GlcNAcylation.
Methodology:
-
Cell Treatment: Cells are cultured and treated with various concentrations of this compound for a specific duration. A vehicle-treated control group is also included.
-
Cell Lysis and Protein Quantification: After treatment, cells are harvested and lysed to extract total protein. The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes O-GlcNAc modified proteins (e.g., RL2 or CTD110.6). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the O-GlcNAc signal across the lanes is compared to assess the effect of this compound on global O-GlcNAcylation. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Co-Immunoprecipitation (Co-IP)
This technique is used to investigate the interaction between OGT and its substrate proteins and how this interaction might be affected by an inhibitor.
Methodology:
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody that specifically targets either OGT or a known substrate protein. The antibody-protein complexes are then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and then analyzed by Western blotting using antibodies against the protein of interest (the "bait") and its potential interacting partner (the "prey"). A successful Co-IP will show the presence of both proteins in the eluate. The experiment can be performed in the presence and absence of this compound to see if the inhibitor disrupts the interaction.
Conclusion
This compound, as an inhibitor of O-GlcNAc transferase, holds significant potential for modulating key cellular signaling pathways implicated in a range of diseases. Further research is required to fully elucidate its specific biological effects, quantitative parameters, and therapeutic utility. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to investigate the impact of this compound and other OGT inhibitors. As more data becomes available, this document will be updated to reflect the expanding knowledge in this critical area of research.
References
- 1. OGT — Walker Lab [walkerlab.hms.harvard.edu]
- 2. mdpi.com [mdpi.com]
- 3. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 4. otd.harvard.edu [otd.harvard.edu]
- 5. Ogt-mediated O-GlcNAcylation inhibits astrocytes activation through modulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ogt-IN-4: An In-depth Technical Guide for Studying Protein Glycosylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ogt-IN-4, a potent inhibitor of O-GlcNAc Transferase (OGT), for the study of protein O-GlcNAcylation. This document details its mechanism of action, provides quantitative data on its activity, and offers detailed experimental protocols for its use in research settings.
Introduction to O-GlcNAcylation and OGT
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine and threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by a single, highly conserved enzyme, O-GlcNAc Transferase (OGT). The removal of O-GlcNAc is carried out by O-GlcNAcase (OGA). This reversible modification is a critical regulator of a vast array of cellular processes, including signal transduction, transcription, metabolism, and cell cycle control. Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.
This compound: A Potent and Selective OGT Inhibitor
This compound (also referred to as compound 4a) is a potent, cell-impermeable inhibitor of OGT.[1] Its cell-permeable ethyl ester prodrug, OSMI-4 (compound 4b), allows for the effective inhibition of OGT in cellular and in vivo studies.[1]
Mechanism of Action
This compound acts as a competitive inhibitor of OGT, binding to the enzyme's active site with high affinity. This prevents the binding of the sugar donor substrate, UDP-GlcNAc, thereby inhibiting the transfer of GlcNAc to target proteins. The prodrug OSMI-4 readily crosses the cell membrane and is hydrolyzed by intracellular esterases to release the active inhibitor, this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its prodrug OSMI-4.
| Compound | Parameter | Value | Assay | Reference |
| This compound (4a) | Kd | ~8 nM | Microscale Thermophoresis (MST) | [1] |
| OSMI-4 (4b) | Cellular EC50 | ~3 µM | Western Blot (HEK293T cells) | [1] |
Table 1: Binding Affinity and Cellular Potency of this compound and OSMI-4.
| Cell Line | Inhibitor | IC50 | Assay | Reference |
| PC3 | OSMI-4 | ~9 µM | CCK8 Assay | [2] |
| DU145 | OSMI-4 | ~9 µM | CCK8 Assay | [2] |
| U-2 OS | OSMI-4b | Not specified | Genetically encoded OGT-CAR | [3] |
Table 2: IC50 Values of OSMI-4 in Prostate Cancer Cell Lines.
Experimental Protocols
The following are detailed protocols for common experiments utilizing OSMI-4 to study OGT inhibition.
Cell Culture and Treatment with OSMI-4
-
Cell Seeding: Plate cells (e.g., HEK293T, HCT116, PC3, DU145) in appropriate culture vessels and media. Allow cells to adhere and reach 50-70% confluency.
-
Inhibitor Preparation: Prepare a stock solution of OSMI-4 in DMSO. Dilute the stock solution to the desired final concentrations in fresh culture medium immediately before use.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of OSMI-4 or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 2, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot Analysis of Global O-GlcNAcylation
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate or vortex the lysate briefly and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Immunoprecipitation for O-GlcNAcylated Proteins
-
Cell Lysis: Prepare cell lysates as described in the Western blot protocol, using a non-denaturing lysis buffer (e.g., a buffer with 1% Triton X-100 or NP-40).
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add an anti-O-GlcNAc antibody (e.g., RL2) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G agarose or magnetic beads and incubate for another 1-3 hours at 4°C.
-
-
Washes:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins for Western blot analysis or mass spectrometry.
-
Quantitative Proteomics (SILAC-based)
-
SILAC Labeling: Culture cells in media containing either "light" (12C6, 14N2-lysine and 12C6, 14N4-arginine), "medium" (13C6-lysine and 13C6-arginine), or "heavy" (13C6, 15N2-lysine and 13C6, 15N4-arginine) amino acids for at least five cell divisions to achieve complete labeling.
-
Cell Treatment and Lysis: Treat the differentially labeled cell populations with OSMI-4 or vehicle control. Lyse the cells as described previously.
-
Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light," "medium," and "heavy" lysates.
-
Immunoprecipitation and Digestion: Perform immunoprecipitation of O-GlcNAcylated proteins from the mixed lysate as described above. Digest the immunoprecipitated proteins into peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use software such as MaxQuant or Proteome Discoverer to identify and quantify the relative abundance of peptides (and thus proteins) from the "light," "medium," and "heavy" samples based on the mass shift introduced by the stable isotopes.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of OGT and its inhibition by this compound.
Conclusion
This compound and its cell-permeable prodrug OSMI-4 are invaluable tools for dissecting the complex roles of O-GlcNAcylation in cellular physiology and disease. Their high potency and well-characterized mechanism of action enable researchers to probe the functional consequences of OGT inhibition with a high degree of confidence. The protocols and data presented in this guide provide a solid foundation for the successful application of these inhibitors in a variety of experimental settings, from basic cell biology to drug discovery.
References
Ogt-IN-4: A Technical Overview of Initial Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial efficacy studies of Ogt-IN-4, a potent inhibitor of O-GlcNAc Transferase (OGT). The document outlines the quantitative data from foundational research, details the experimental protocols utilized, and visualizes the key signaling pathways and experimental workflows.
Core Efficacy Data
This compound, also referred to as compound 4a, has been identified as a highly potent inhibitor of OGT. Its efficacy has been characterized through both biochemical and cell-based assays. The key quantitative metrics from the initial studies are summarized below.
| Compound Name | Alias | Assay Type | Quantitative Metric | Value | Reference |
| This compound | 4a | Biochemical Binding Assay | Dissociation Constant (Kd) | 8 nM | [1] |
| OSMI-4 | 4b (cell-permeable ester prodrug of this compound) | Cell-Based Assay | Half-maximal Effective Concentration (EC50) | ~3 µM | [2][3] |
Experimental Protocols
The following sections detail the methodologies employed in the initial characterization of this compound and its cell-permeable counterpart, OSMI-4.
Biochemical Binding Affinity Assay (Fluorescence Polarization)
This assay was utilized to determine the dissociation constant (Kd) of this compound for the OGT enzyme.
Principle: The assay measures the change in polarization of fluorescently labeled UDP-GlcNAc upon binding to OGT. Competitive inhibitors, such as this compound, displace the fluorescent probe, leading to a decrease in fluorescence polarization.
Protocol:
-
Reagents:
-
Purified recombinant human OGT enzyme.
-
Fluorescently labeled UDP-GlcNAc (e.g., with fluorescein).
-
This compound (compound 4a) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).
-
-
Procedure:
-
A fixed concentration of OGT and the fluorescent probe are incubated in the assay buffer.
-
Increasing concentrations of this compound are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The data are fitted to a competitive binding model to calculate the IC₅₀ value.
-
The Kd is determined from the IC₅₀ using the Cheng-Prusoff equation.
-
Cellular Target Engagement Assay (Western Blot)
This method was used to assess the ability of the cell-permeable prodrug OSMI-4 (4b) to inhibit OGT activity within a cellular context, leading to a decrease in total O-GlcNAcylation levels.
Principle: OGT is the sole enzyme responsible for adding O-GlcNAc modifications to nuclear and cytoplasmic proteins. Inhibition of OGT by OSMI-4 results in a global reduction of O-GlcNAcylated proteins, which can be detected by a specific antibody.
Protocol:
-
Cell Culture and Treatment:
-
Human cell lines (e.g., HEK293T or HCT116) are cultured under standard conditions.
-
Cells are treated with varying concentrations of OSMI-4 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, cells are washed with PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
The total protein concentration in the cell lysates is determined using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody that specifically recognizes O-GlcNAcylated proteins (e.g., anti-O-GlcNAc antibody [RL2]).
-
A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.
-
The membrane is then incubated with appropriate HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
The intensity of the O-GlcNAc signal is quantified and normalized to the loading control.
-
The EC₅₀ value is determined by plotting the normalized O-GlcNAc levels against the concentration of OSMI-4 and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: OGT Signaling and Inhibition by this compound.
Caption: Fluorescence Polarization Assay Workflow.
Caption: Western Blot Workflow for Cellular OGT Activity.
References
Methodological & Application
Application Notes and Protocols for Ogt-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ogt-IN-4 is a potent and selective inhibitor of O-GlcNAc Transferase (OGT), the sole enzyme responsible for the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1] This dynamic post-translational modification, known as O-GlcNAcylation, is a key regulator of a vast array of cellular processes, including signal transduction, transcription, metabolism, and cell survival. Dysregulation of OGT activity and aberrant O-GlcNAcylation are implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. This compound, with a dissociation constant (Kd) of 8 nM, serves as a valuable chemical probe for elucidating the functional roles of OGT and for exploring its therapeutic potential.[1]
This document provides detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell viability and global O-GlcNAcylation levels.
Data Presentation
The following table summarizes representative quantitative data for OGT inhibitors from the same chemical series as this compound (OSMI series), which can be used as a starting point for experimental design. The optimal concentration and treatment time for this compound should be determined empirically for each cell line and experimental condition.
| Compound | Cell Line | Assay | IC50 / EC50 | Treatment Time | Reference |
| OSMI-1 | CHO | Global O-GlcNAcylation | ~50 µM (maximal effect) | 24 hours | [2] |
| OSMI-1 | - | OGT enzymatic assay | 2.7 µM | - | [2] |
| OSMI-4 | - | In-cell OGT activity | 3 µM | Not specified | [3][4] |
| OSMI-4 | HEK293T | Global O-GlcNAcylation | 0.1 - 20 µM (dose-dependent decrease) | 2, 24, 48 hours | [4] |
| OSMI-4 | Castration-Resistant Prostate Cancer (CRPC) cells | Cell Viability (in combination) | 20 µM | 96 hours | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of OGT in cellular signaling and provide a general workflow for studying the effects of this compound.
Experimental Protocols
A. Handling and Storage of this compound
-
Formulation: this compound is a solid powder.
-
Storage: Store the solid compound at -20°C for long-term storage. Stock solutions in DMSO can be stored at -80°C for up to one year.[4] Avoid repeated freeze-thaw cycles.
B. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
C. Western Blot for Global O-GlcNAc Levels
This protocol describes the detection of total O-GlcNAcylated proteins in cell lysates.
Materials:
-
Cells cultured and treated with this compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and OGA inhibitors (e.g., Thiamet-G or PUGNAc)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in supplemented RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
D. Immunoprecipitation of O-GlcNAcylated Proteins
This protocol can be used to isolate and enrich a specific protein of interest to assess its O-GlcNAcylation status.
Materials:
-
Cell lysates prepared as for Western blotting
-
Primary antibody against the protein of interest
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., IP lysis buffer)
-
Elution buffer (e.g., Laemmli buffer)
Procedure:
-
Pre-clearing Lysates (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the protein of interest to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Immune Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant and wash the beads 3-5 times with wash buffer.
-
Elution: Resuspend the beads in Laemmli buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-O-GlcNAc antibody to detect the O-GlcNAcylation status of the target protein.
References
Application Notes and Protocols for Ogt-IN-4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ogt-IN-4 is a potent and selective, cell-permeable inhibitor of O-GlcNAc transferase (OGT). OGT is the sole enzyme responsible for the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation. This dynamic modification is a critical regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders. This compound, a derivative of the OSMI (OGT Small Molecule Inhibitor) series, provides a valuable tool for investigating the functional roles of OGT in cellular physiology and pathology.
This document provides detailed protocols for the use of this compound in cell-based assays to assess its impact on global O-GlcNAcylation levels and cell viability.
Data Presentation
The following table summarizes the available quantitative data for this compound and its closely related analog, OSMI-4, to guide experimental design.
| Compound | Parameter | Value | Cell Line/System |
| This compound | Binding Affinity (Kd) | 8 nM | Recombinant Human OGT |
| OSMI-4 | Cellular EC50 | ~3 µM | HEK293T |
| OSMI-4 | Effective Concentration | 5 - 20 µM | HEK293T |
| OSMI-1 | Effective Concentration | 25 µM | Primary NK cells |
| OSMI-2 | Effective Concentration | Modest effect on proliferation | LNCaP |
Signaling Pathway
O-GlcNAc transferase (OGT) acts as a central cellular nutrient sensor, integrating metabolic inputs to regulate downstream signaling pathways. The availability of UDP-GlcNAc, the sugar donor for O-GlcNAcylation, is dependent on glucose metabolism through the hexosamine biosynthetic pathway (HBP). OGT, in turn, modulates the activity of key signaling proteins involved in cell growth, proliferation, and survival, such as those in the mTOR and Akt pathways. Inhibition of OGT with this compound is expected to decrease the O-GlcNAcylation of these downstream targets, thereby affecting these fundamental cellular processes.
Caption: OGT acts as a nutrient sensor, utilizing UDP-GlcNAc to modify key signaling proteins.
Experimental Workflow
A typical workflow for assessing the cellular effects of this compound involves treating cultured cells with the inhibitor, followed by downstream assays to measure the impact on O-GlcNAcylation and cellular phenotypes such as viability.
Caption: Workflow for evaluating this compound's effect on O-GlcNAcylation and cell viability.
Experimental Protocols
Protocol 1: Assessment of Global O-GlcNAcylation by Western Blot
This protocol details the steps to measure the dose- and time-dependent effects of this compound on total protein O-GlcNAcylation in cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and OGA inhibitors (e.g., Thiamet-G)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a concentrated stock solution in DMSO. A suggested starting concentration range is 1-20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator.
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing protease and OGA inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in the previous step.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the O-GlcNAc signal to the loading control for each sample.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol describes how to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
96-well clear or opaque-walled plates (depending on the assay)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Multi-well plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Treat the cells with the desired concentrations of this compound.
-
Incubate for various time points (e.g., 24, 48, 72 hours).
-
-
Viability Measurement:
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background reading (no-cell control) from all measurements.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).
-
Conclusion
This compound is a powerful research tool for elucidating the complex roles of OGT in cellular function. The protocols provided herein offer a framework for initiating studies to investigate the effects of this compound on O-GlcNAcylation and cell viability. It is recommended to optimize the inhibitor concentration and treatment duration for each specific cell line and experimental context.
Application Notes and Protocols for OGT Inhibitor Administration in Mice
Disclaimer: As of the latest literature review, specific in vivo dosage and administration protocols for Ogt-IN-4 in mice have not been published. The following application notes and protocols are based on published studies of other O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA) inhibitors, such as OSMI-1, OSMI-4, and ASN90 , and are intended to serve as a representative guide for researchers. It is imperative that researchers conduct dose-response and toxicity studies to determine the optimal and safe dosage for this compound in their specific mouse model and experimental context.
Introduction
O-GlcNAc Transferase (OGT) is a highly conserved enzyme that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This post-translational modification, known as O-GlcNAcylation, is a dynamic process involved in regulating numerous cellular processes, including signal transduction, transcription, and metabolism.[1] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[3] OGT inhibitors are valuable chemical tools to probe the function of OGT and O-GlcNAcylation in vivo and hold therapeutic potential.
OGT Inhibitor Signaling Pathway
The diagram below illustrates the central role of OGT in the O-GlcNAcylation cycle and its regulation by the Hexosamine Biosynthetic Pathway (HBP). OGT utilizes UDP-GlcNAc, the end-product of the HBP, to glycosylate target proteins. This modification is reversed by the enzyme O-GlcNAcase (OGA). OGT inhibitors block the catalytic activity of OGT, leading to a global decrease in protein O-GlcNAcylation.
Caption: OGT Signaling and Inhibition.
Dosage and Administration in Mice
The dosage and administration route for an OGT inhibitor will depend on the specific compound's pharmacokinetic and pharmacodynamic properties, the mouse model being used, and the desired biological effect. Below is a summary of dosages and administration routes used for other OGT/OGA inhibitors in mice.
| Inhibitor | Mouse Model | Dosage | Administration Route | Study Focus | Reference |
| OSMI-1 | Serum-Induced Arthritis | Not specified in abstract | Not specified in abstract | Amelioration of bone loss | [4] |
| OSMI-1 | Xenograft (Mantle Cell Lymphoma) | 25 µM (for ex vivo pretreatment of NK cells) | Intratumoral injection of pretreated cells | Inhibition of NK cell cytotoxicity | [5] |
| ASN90 | rTg4510 (Tauopathy) | 100 mg/kg | Oral (daily) | Prevention of tau pathology | [6] |
| ASN90 | Line 61 (α-synuclein) | Not specified in abstract | Oral (daily) | Slowed motor impairment | [7][8] |
| 5SGlcNHex | Wild-type | Dose-dependent | Not specified in abstract | Decrease in O-GlcNAc levels | [9][10] |
| Thiamet-G (OGA Inhibitor) | Wild-type | Not specified in abstract | Not specified in abstract | Increased O-GlcNAcylation | [6] |
Experimental Protocols
Preparation of Dosing Solution
The formulation of the dosing solution is critical for ensuring drug solubility, stability, and bioavailability. The choice of vehicle will depend on the physicochemical properties of this compound and the route of administration.
Example Vehicle Formulations:
-
For Oral Administration (Gavage):
-
0.5% (w/v) Methylcellulose in sterile water.
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
For Intraperitoneal (IP) Injection:
-
Sterile saline (0.9% NaCl).
-
Phosphate-buffered saline (PBS).
-
5% DMSO in sterile saline.
-
Protocol for Preparation (General):
-
Weigh the required amount of this compound based on the desired dose and the number of animals.
-
In a sterile container, dissolve the compound in a small amount of a suitable solvent (e.g., DMSO) if necessary.
-
Gradually add the co-solvent (e.g., PEG300, Tween 80) while vortexing or sonicating to ensure complete dissolution.
-
Bring the solution to the final volume with the appropriate aqueous vehicle (e.g., saline, sterile water).
-
Ensure the final solution is clear and free of precipitates. If not, sonication or gentle warming may be required. The final concentration of organic solvents should be minimized and tested for toxicity.
Administration Protocol
The choice of administration route depends on the desired speed of onset, duration of action, and systemic versus local delivery.[7][8]
Oral Gavage:
-
Accurately weigh each mouse to calculate the individual dose volume.
-
Gently restrain the mouse.
-
Use a proper size and type of gavage needle (e.g., 18G for adult mice).
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the dosing solution directly into the stomach.[8]
Intraperitoneal (IP) Injection:
-
Accurately weigh each mouse to calculate the individual dose volume.
-
Restrain the mouse to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[8]
-
Aspirate to ensure no blood or urine is drawn, then slowly inject the solution.
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of an OGT inhibitor in a mouse model of disease.
Caption: In Vivo Efficacy Study Workflow.
Pharmacokinetic and Pharmacodynamic Considerations
-
Pharmacokinetics (PK): It is crucial to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. This will inform the dosing regimen (e.g., once or twice daily) required to maintain target engagement.
-
Pharmacodynamics (PD): A key PD marker for an OGT inhibitor is the level of global O-GlcNAcylation in target tissues (e.g., brain, pancreas). Western blotting with a pan-O-GlcNAc antibody (e.g., RL2) is a common method to assess target engagement.
Safety and Toxicology
Preliminary studies should be conducted to determine the maximum tolerated dose (MTD) of this compound. Animals should be closely monitored for any signs of toxicity, including weight loss, changes in behavior, and adverse clinical signs. Given that OGT is essential for cell viability, chronic and high-dose inhibition may lead to toxicity.[11]
Conclusion
While specific protocols for this compound in mice are not yet available, the information provided for other OGT/OGA inhibitors offers a solid foundation for initiating in vivo studies. Researchers should proceed with careful dose-escalation studies and robust PK/PD characterization to ensure the successful and safe application of this compound in their mouse models.
References
- 1. A genetic model to study O-GlcNAc cycling in immortalized mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. otd.harvard.edu [otd.harvard.edu]
- 4. Dynamic changes in O-GlcNAcylation regulate osteoclast differentiation and bone loss via nucleoporin 153 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic Inhibitors of O-GlcNAc Transferase That Act In Vivo Implicate Decreased O-GlcNAc Levels in Leptin-Mediated Nutrient Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Ogt-IN-4 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of Ogt-IN-4, a potent inhibitor of O-GlcNAc transferase (OGT). This compound is a valuable tool for studying the diverse roles of O-GlcNAcylation in cellular processes. This guide includes the chemical and physical properties of this compound, a step-by-step protocol for dissolving the compound, and recommendations for storage. Additionally, an overview of the O-GlcNAc transferase signaling pathway is presented to provide context for the inhibitor's mechanism of action.
Introduction to this compound
O-GlcNAc transferase (OGT) is a highly conserved enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic and ubiquitous process that plays a crucial role in regulating a wide array of cellular functions, including signal transduction, transcription, and metabolism.[1][2] Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders.
This compound is a potent and selective inhibitor of OGT, making it an essential research tool for elucidating the specific functions of OGT and the consequences of its inhibition.[3] Understanding the proper handling and preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.
This compound Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 576.04 g/mol [3] |
| Chemical Formula | C25H22ClN3O7S2[3] |
| Appearance | Solid powder |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in DMSO) | -80°C for up to 2 years |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[4]
Procedure:
-
Pre-warm this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 576.04 g/mol x 1000 mg/g = 5.76 mg
-
-
Weigh this compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended to aid dissolution.[4] Sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.
-
-
Aliquot and store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles. Store the aliquots at -80°C. When stored at -80°C, the solution is stable for up to two years.[5]
Note: For cellular experiments, it is crucial to determine the final concentration of DMSO in the culture medium and to include a vehicle control (medium with the same concentration of DMSO) in your experiments, as DMSO can have biological effects.
O-GlcNAc Transferase (OGT) Signaling Pathway
OGT acts as a central metabolic sensor, integrating various signaling pathways to regulate cellular homeostasis.[1][2] The availability of UDP-GlcNAc, the sugar donor for O-GlcNAcylation, is directly linked to cellular nutrient status, particularly glucose metabolism through the hexosamine biosynthetic pathway (HBP).
Caption: OGT Signaling Pathway and Inhibition by this compound.
As depicted in the diagram, glucose flux through the HBP leads to the production of UDP-GlcNAc, the substrate for OGT. OGT then transfers a GlcNAc moiety to a wide range of intracellular proteins, thereby modulating their activity, stability, and localization. This regulation impacts numerous downstream cellular processes. OGT itself is a hub for integrating signals from other key pathways, such as insulin signaling and the Hippo/YAP pathway.[2][6][7] this compound exerts its effect by directly inhibiting the catalytic activity of OGT, thus preventing the O-GlcNAcylation of its substrate proteins and allowing for the study of the functional consequences of this inhibition.
References
- 1. O-GlcNAc as an Integrator of Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 2. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OSMI-4 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 7. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Ogt-IN-4: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ogt-IN-4 is a potent inhibitor of O-GlcNAc transferase (OGT), a critical enzyme in the O-GlcNAcylation signaling pathway. OGT catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins. This dynamic post-translational modification plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, metabolism, and cell survival. Dysregulation of OGT activity has been implicated in the pathophysiology of various diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This compound, also known as OGT inhibitor 4a, is the active form of the cell-permeable pro-drug OSMI-4. These application notes provide essential information on the solubility of this compound and detailed protocols for its use in research settings.
Solubility Profile
The solubility of this compound and its cell-permeable analog, OSMI-4, is a critical factor for the design and execution of in vitro and in vivo experiments. The following table summarizes the available solubility data for both compounds in various solvents. It is recommended to use freshly opened, anhydrous solvents to ensure optimal solubility, as hygroscopic solvents like DMSO can impact the dissolution of these compounds.
| Compound | Solvent | Solubility | Concentration (Molar) | Notes |
| This compound | DMSO | ~10 mM | 10 mM | The active form of the inhibitor. |
| OSMI-4 | DMSO | 62.5 mg/mL | 103.46 mM | Cell-permeable pro-drug of this compound. Sonication may be required. |
| DMSO | 100 mg/mL | 165.53 mM | Data from an alternative supplier. | |
| DMSO | 252.5 mg/mL | 417.98 mM | Data from an alternative supplier; sonication is recommended. | |
| Water | Insoluble | - | ||
| Ethanol | Insoluble | - | ||
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 3.44 mM | A suitable formulation for in vivo studies.[1] | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL | 8.28 mM | An alternative in vivo formulation; sonication is recommended. |
Signaling Pathway
O-GlcNAc transferase (OGT) is a central regulator in cellular signaling, integrating nutrient availability with various signaling pathways. The diagram below illustrates the central role of OGT in the O-GlcNAcylation cycle and its interaction with key cellular processes.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound or OSMI-4 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the vial of this compound or OSMI-4 powder to room temperature before opening.
-
To prepare a 10 mM stock solution of this compound (MW: 576.04 g/mol ), add the appropriate volume of anhydrous DMSO to the vial. For example, to a 1 mg vial, add 173.6 µL of DMSO.
-
To prepare a 100 mM stock solution of OSMI-4 (MW: 604.09 g/mol ), add the appropriate volume of anhydrous DMSO. For a 1 mg vial, add 16.55 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication may be required for higher concentrations of OSMI-4.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
In Vitro Cell-Based Assay Workflow
The following diagram outlines a general workflow for assessing the effect of this compound on cultured cells.
Protocol for Western Blot Analysis of Global O-GlcNAcylation
This protocol allows for the detection of changes in total protein O-GlcNAcylation levels following treatment with an OGT inhibitor.
Materials:
-
Cultured cells
-
This compound or OSMI-4
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or OSMI-4 for the desired time points. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each plate and incubate on ice for 15-30 minutes.
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: For normalization, the membrane can be stripped and re-probed with a loading control antibody.
Cell Viability Assay
This protocol can be used to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cultured cells
-
This compound or OSMI-4
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or OSMI-4 in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Conclusion
This compound is a valuable research tool for investigating the roles of OGT and O-GlcNAcylation in cellular processes and disease models. Proper handling and consideration of its solubility are essential for obtaining reliable and reproducible results. The provided protocols offer a starting point for utilizing this compound in various cell-based assays. Researchers should optimize these protocols for their specific cell types and experimental conditions.
References
Application Notes: Western Blot Protocol for Monitoring OGT Inhibition by Ogt-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and widespread post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. O-GlcNAcylation is a critical regulator of a multitude of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, such as cancer, diabetes, and neurodegenerative disorders.
Ogt-IN-4 (also known as compound 4a, the active form of OSMI-4) is a potent, cell-permeable inhibitor of OGT with a reported Kd of 8 nM.[1][2][3] By inhibiting OGT, this compound serves as a valuable chemical tool to investigate the functional roles of O-GlcNAcylation. This document provides a detailed protocol for utilizing Western blotting to detect the reduction in global O-GlcNAcylation following treatment with this compound, along with representative data and visualizations of the experimental workflow and an affected signaling pathway.
Data Presentation: Efficacy of OGT Inhibition by this compound (OSMI-4)
Treatment of cells with this compound (typically administered as its cell-permeable ester prodrug, OSMI-4) results in a dose- and time-dependent decrease in total protein O-GlcNAcylation. The following table summarizes quantitative data from various studies, demonstrating the effective concentrations and treatment times in different cell lines.
| Cell Line | Inhibitor | Concentration (µM) | Treatment Time (hours) | Observed Effect on Global O-GlcNAc Levels | Reference |
| PC3 (Prostate Cancer) | OSMI-4 | 9 | Not Specified | Almost complete reduction | [1] |
| DU145 (Prostate Cancer) | OSMI-4 | 9 | Not Specified | Almost complete reduction | [1] |
| HEK293T (Human Embryonic Kidney) | OSMI-4 | 5, 10, 20 | 8, 16, 24 | Significant, dose-dependent reduction | [3] |
| K562 (Chronic Myelogenous Leukemia) | OSMI-4b (ester form) | 10, 50 | Not Specified | Dose-dependent reduction | [4] |
| Astrocytes (Mouse, primary) | OSMI-4 | Not Specified | Not Specified | Significant reduction | [5] |
Note: this compound is the active metabolite of the cell-permeable prodrug OSMI-4. The data presented is a summary from multiple sources, and optimal conditions may vary depending on the specific cell type, experimental setup, and detection reagents.
Signaling Pathway: OGT and the NF-κB Signaling Pathway
O-GlcNAc transferase plays a significant role in modulating various signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial for regulating inflammatory responses. OGT can directly interact with and O-GlcNAcylate the p65 subunit of NF-κB.[5][6] This modification can influence the transcriptional activity of NF-κB, thereby affecting the expression of downstream inflammatory cytokines. Inhibition of OGT with this compound can, therefore, lead to alterations in NF-κB signaling.[5]
Experimental Workflow
The following diagram outlines the major steps involved in assessing the inhibition of OGT by this compound using Western blotting.
References
- 1. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ogt-mediated O-GlcNAcylation inhibits astrocytes activation through modulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OGT-mediated O-GlcNAcylation promotes NF-κB activation and inflammation in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining with Ogt-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and reversible post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). O-GlcNAcylation plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Ogt-IN-4 is a potent and specific inhibitor of OGT with a dissociation constant (Kd) of 8 nM.[1] Its chemical formula is C25H22ClN3O7S2, with a molecular weight of 576.04 g/mol and a CAS number of 2411972-44-4. By inhibiting OGT, this compound serves as a valuable tool for studying the functional roles of O-GlcNAcylation in cellular signaling pathways and for investigating the therapeutic potential of OGT inhibition.
These application notes provide a detailed protocol for utilizing this compound in immunofluorescence staining experiments to investigate its effects on protein expression, localization, and signaling pathways.
Data Presentation: Quantitative Effects of OGT Inhibition
The following table summarizes quantitative data from studies using OGT inhibitors or genetic knockdown of OGT, demonstrating the types of analyses that can be performed with this compound.
| Cell Type | Treatment | Target Protein/Modification | Analytical Method | Observed Effect |
| mESCs | Ogt inducible knockout (iKO) | O-GlcNAc levels | Immunofluorescence | Near complete elimination of O-GlcNAc staining.[2][3] |
| mESCs | Ogt iKO | mTOR localization | Immunofluorescence | Increased co-localization of mTOR with the lysosomal marker Lamp1, indicating mTOR translocation to lysosomes.[2][3] |
| HEK293T cells | OGT inhibitor (20 µM for 24h) | OGT protein levels | Proteomics | Increased abundance of OGT protein.[4] |
| HCT116 cells | OGT inhibitor (4h) | O-GlcNAc levels | Western Blot | Dose-dependent decrease in global O-GlcNAcylation.[4] |
| Human moDCs | OGT inhibitor OSMI-1 | CD80, DC-SIGN, CD14, CD86, HLA-DR | Flow Cytometry | Reduced expression of CD80 and DC-SIGN; increased expression of CD14, CD86, and HLA-DR. |
| NSCLC cells | IL-6 stimulation | OGT and O-GlcNAcylation | Western Blot, Immunofluorescence | Upregulation of OGT expression and overall protein O-GlcNAcylation.[5] |
| Jurkat cells | OGT siRNA | CD69 surface expression | Flow Cytometry | Reduced surface expression of the early activation marker CD69 upon T-cell stimulation.[6] |
Signaling Pathways and Experimental Workflows
O-GlcNAcylation Signaling Pathway and Inhibition by this compound
The dynamic cycling of O-GlcNAc on proteins is a key regulatory mechanism in cellular signaling. OGT, utilizing the donor substrate UDP-GlcNAc, adds O-GlcNAc to target proteins, while OGA removes it. This process is interconnected with other post-translational modifications, such as phosphorylation, and influences major signaling pathways like the mTOR and NF-κB pathways. This compound acts by binding to the active site of OGT, thereby preventing the transfer of O-GlcNAc to substrate proteins and leading to a global reduction in O-GlcNAcylation.
Experimental Workflow for Immunofluorescence Staining with this compound Treatment
This workflow outlines the key steps for treating cells with this compound followed by immunofluorescence staining to analyze changes in a target protein.
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Cells
This protocol describes the treatment of adherent cells with this compound prior to immunofluorescence staining.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
Sterile glass coverslips
-
Multi-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of fixation.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare the desired final concentration of this compound by diluting the stock solution in complete cell culture medium. Based on studies with similar potent OGT inhibitors, a starting concentration of 10 µM is recommended.[7] A dose-response experiment is advisable to determine the optimal concentration for your cell line and experimental goals.
-
Include a vehicle control by adding an equivalent volume of DMSO to the culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours). The optimal incubation time may vary depending on the cellular process being investigated.
-
-
Preparation for Staining:
-
After the treatment period, aspirate the medium and wash the cells twice with PBS.
-
Proceed immediately to the immunofluorescence staining protocol.
-
Protocol 2: Immunofluorescence Staining of this compound Treated Cells
This protocol provides a general procedure for immunofluorescent staining of cells on coverslips. Optimization of antibody concentrations and incubation times may be required.
Materials:
-
This compound treated and control cells on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA or 10% normal serum in PBS with 0.1% Tween 20)
-
Primary antibody diluted in blocking buffer
-
Fluorophore-conjugated secondary antibody diluted in blocking buffer
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides
Procedure:
-
Fixation:
-
Fix the cells by incubating the coverslips in 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the coverslips in permeabilization buffer for 10 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the coverslips in blocking buffer for 1 hour at room temperature to block non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the coverslips with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.[9]
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.[9]
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the coverslips one final time with PBS.
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters.
-
Capture images and perform quantitative analysis of fluorescence intensity or protein localization as required for your experiment.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OGT regulated O-GlcNacylation promotes migration and invasion by activating IL-6/STAT3 signaling in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Requirement for O-linked N-acetylglucosaminyltransferase in lymphocytes activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Genetically Encoded Assay System to Quantify O‐GlcNAc Transferase (OGT) Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Ogt-IN-4 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ogt-IN-4, also identified as compound 4a, is a potent and selective inhibitor of O-GlcNAc Transferase (OGT). It is the active form of the widely recognized OGT inhibitor, OSMI-4. O-GlcNAc transferase is a crucial enzyme that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process akin to phosphorylation and is integral to a vast array of cellular functions including signal transduction, transcription, and metabolism.[1] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of various diseases, including cancer, diabetes, and neurodegenerative disorders, making OGT a compelling therapeutic target.[2][3]
This compound offers a powerful tool for investigating the physiological and pathological roles of OGT in vivo. These application notes provide a comprehensive overview, quantitative data, and detailed protocols to guide researchers in utilizing this compound for animal studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its related compound, OSMI-4.
| Compound | Parameter | Value | Species/System | Assay Method | Reference |
| This compound (compound 4a) | Kd | 8 nM | Human OGT | Not Specified | [2] |
| Molecular Weight | 576.04 g/mol | - | - | [2] | |
| Formula | C25H22ClN3O7S2 | - | - | [2] | |
| OSMI-4 | EC50 | 3 µM | Human cells | Not Specified | [4] |
| OSMI-1 | IC50 | 2.7 µM | ncOGT (in vitro) | Coupled enzyme assay | [5] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor by binding to the active site of OGT, thereby preventing the transfer of N-acetylglucosamine from the donor substrate UDP-GlcNAc to target proteins. This leads to a global reduction in protein O-GlcNAcylation, which in turn modulates multiple downstream signaling pathways.
Key Signaling Pathways Modulated by OGT Inhibition:
-
PI3K/Akt/mTOR Pathway: O-GlcNAcylation is known to regulate the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[5] OGT can O-GlcNAcylate and regulate the function of key components of this pathway, such as Akt and its downstream effectors. Inhibition of OGT can thus impact cell survival, proliferation, and autophagy.[6][7]
-
Insulin (B600854) Signaling: OGT plays a significant role in insulin signaling. Upon insulin stimulation, OGT can be recruited to the plasma membrane where it O-GlcNAcylates and attenuates components of the insulin signaling pathway, contributing to insulin resistance.[1][2] Inhibition of OGT may therefore have therapeutic potential in metabolic disorders.
Experimental Protocols for In Vivo Animal Studies
The following protocols are provided as a guideline for the use of this compound in rodent models. Note: As there is no specific published in vivo protocol for this compound, this represents a suggested procedure based on data for the parent compound OSMI-4 and general practices for administering small molecule inhibitors. Researchers should optimize these protocols for their specific animal models and experimental goals.
Representative Experimental Workflow
Animal Models
-
Species: Mice (e.g., C57BL/6, BALB/c nude for xenograft studies) or Rats (e.g., Sprague-Dawley).
-
Age/Weight: Typically 6-8 weeks old.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Compound Preparation (Formulation)
Based on supplier recommendations for the parent compound OSMI-4, a suitable formulation for in vivo use can be prepared as follows.[4]
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Working Solution: For administration, dilute the stock solution in a vehicle such as corn oil. A common final formulation is 10% DMSO and 90% corn oil.[4]
-
Example: To prepare a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of corn oil and mix thoroughly.
-
-
Important Considerations:
-
The final concentration of the working solution should be calculated based on the desired dosage (mg/kg) and the average weight of the animals.
-
Prepare the formulation fresh daily or as determined by stability studies.
-
Ensure the solution is homogenous before each administration.
-
Dosing and Administration
-
Dosage: While a specific dose for this compound has not been published, studies with other OGT inhibitors in mice have used a range of doses. For a structurally related metabolic OGT inhibitor, effects were seen at doses as low as 3 mg/kg, with more robust effects at higher doses (e.g., 300 mg/kg).[8] A dose-response study is highly recommended to determine the optimal dose for the desired biological effect and to assess tolerability.
-
Route of Administration:
-
Intraperitoneal (IP) Injection: This is a common route for administering small molecules in preclinical studies.[8]
-
Oral Gavage (PO): If the compound has suitable oral bioavailability, this route may also be considered.
-
-
Frequency: Daily administration is a common starting point for efficacy studies. The frequency should be optimized based on the pharmacokinetic and pharmacodynamic profile of this compound.
-
Volume: The volume of administration should be based on the animal's body weight and the specific route. For mice, typical IP injection volumes are 5-10 mL/kg, and oral gavage volumes are around 10 mL/kg.[9]
Monitoring and Endpoint Analysis
-
Animal Health: Monitor animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Efficacy Readouts: Depending on the disease model, monitor relevant efficacy parameters (e.g., tumor volume in xenograft models, blood glucose levels in metabolic studies).
-
Pharmacodynamic Assessment: To confirm target engagement, collect tissues at the end of the study (or at specified time points) and measure the levels of total protein O-GlcNAcylation via Western blotting using a pan-O-GlcNAc antibody. A decrease in O-GlcNAcylation in the this compound treated group compared to the vehicle group would indicate successful target inhibition.
Conclusion
This compound is a valuable chemical probe for elucidating the complex roles of OGT in health and disease. The provided data and protocols offer a foundation for researchers to design and execute rigorous in vivo studies. Careful optimization of dosage and administration for specific animal models will be critical for obtaining robust and reproducible results.
References
- 1. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 2. otd.harvard.edu [otd.harvard.edu]
- 3. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Inhibitors of O‐GlcNAc Transferase That Act In Vivo Implicate Decreased O‐GlcNAc Levels in Leptin‐Mediated Nutrient Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lar.fsu.edu [lar.fsu.edu]
Application Notes and Protocols: Mass Spectrometry Analysis of Ogt-IN-4 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification (PTM) involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This process is catalyzed by a single enzyme, O-GlcNAc transferase (OGT), and the modification is removed by O-GlcNAcase (OGA).[1][4][5] O-GlcNAcylation is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism.[3][6][7] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders.[1][8]
Ogt-IN-4 is a potent and selective inhibitor of OGT with a reported dissociation constant (Kd) of 8 nM.[9] By inhibiting OGT, this compound provides a powerful tool to investigate the functional roles of O-GlcNAcylation and to validate OGT as a therapeutic target. Mass spectrometry-based proteomics is an indispensable technology for the global and site-specific analysis of protein O-GlcNAcylation, enabling researchers to identify and quantify changes in the O-GlcNAc proteome in response to OGT inhibition.[10][11]
These application notes provide detailed protocols for the mass spectrometry-based proteomic analysis of cells treated with this compound, from cell culture and sample preparation to data analysis and interpretation.
Signaling Pathways and Experimental Workflow
To understand the global effects of OGT inhibition by this compound, it is crucial to consider the key signaling pathways regulated by O-GlcNAcylation. OGT acts as a nutrient sensor, integrating various metabolic pathways.[1][4] One of the most well-characterized pathways influenced by O-GlcNAcylation is the insulin (B600854) signaling cascade, where O-GlcNAcylation can attenuate signaling by affecting key proteins like AKT.[4][6]
Figure 1. Mechanism of this compound action.
The following diagram outlines the experimental workflow for the mass spectrometry analysis of this compound treated cells.
References
- 1. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. pnas.org [pnas.org]
- 6. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 7. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 8. otd.harvard.edu [otd.harvard.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: High-Throughput Identification of Synthetic Lethal Targets with Ogt-IN-4 Using CRISPR-Cas9 Screens
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-translational modification of proteins by O-linked N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism in cellular signaling, metabolism, and transcription. This process is catalyzed by the enzyme O-GlcNAc transferase (OGT). Dysregulation of OGT activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Ogt-IN-4 is a potent and selective inhibitor of OGT. This document provides detailed application notes and protocols for conducting a genome-wide CRISPR-Cas9 screen in combination with this compound to identify synthetic lethal interactions. Such screens are invaluable for discovering novel drug targets and understanding the complex interplay between O-GlcNAcylation and other cellular pathways.
Introduction to OGT and this compound
O-GlcNAc transferase (OGT) is a highly conserved enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of numerous nuclear and cytoplasmic proteins.[1] This dynamic modification, known as O-GlcNAcylation, is analogous to phosphorylation and plays a crucial role in regulating protein function, stability, and localization. OGT acts as a nutrient sensor, linking cellular metabolic status to the regulation of a wide array of signaling pathways.[2] Aberrant O-GlcNAcylation is associated with several pathologies, including insulin (B600854) resistance, diabetic complications, neurodegenerative diseases, and cancer.[2]
This compound is a chemical probe that serves as an inhibitor of OGT. By binding to the active site of OGT, it prevents the transfer of GlcNAc to substrate proteins, thereby reducing overall cellular O-GlcNAcylation.[3] The use of potent and specific OGT inhibitors like this compound is a powerful tool to pharmacologically probe the functions of OGT and to validate it as a therapeutic target.
CRISPR Screens for Target Discovery
CRISPR-Cas9 technology has revolutionized functional genomics by enabling precise and efficient gene editing. Genome-scale CRISPR screens, both loss-of-function (knockout) and gain-of-function (activation/inhibition), are powerful tools for unbiased discovery of genes involved in specific biological processes.[4][5][6][7] In a pooled CRISPR screen, a library of single-guide RNAs (sgRNAs) targeting thousands of genes is introduced into a population of Cas9-expressing cells. Each cell receives a single sgRNA, which directs the Cas9 nuclease to a specific genomic locus to create a knockout. The population of cells is then subjected to a selective pressure, and the resulting changes in sgRNA representation are quantified by next-generation sequencing. This allows for the identification of genes whose perturbation confers a fitness advantage or disadvantage under the selective condition.
A chemical-genetic CRISPR screen combines the power of genetic perturbation with chemical inhibition to identify genes that modulate the cellular response to a specific compound. In the context of this compound, a CRISPR screen can identify genes whose knockout sensitizes or confers resistance to OGT inhibition, revealing synthetic lethal or synthetic viable interactions, respectively.[8][9][10][11][12]
Key Signaling Pathways
OGT is intricately linked with several critical signaling pathways. Understanding these connections is essential for interpreting the results of a CRISPR screen with this compound.
PI3K/Akt/mTOR Pathway
A significant body of evidence points to a complex interplay between OGT and the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[13][14][15] OGT can directly O-GlcNAcylate and regulate the activity of key components of this pathway, including Akt and mTOR.[13][16] Conversely, the PI3K/Akt/mTOR pathway can also regulate OGT expression and activity.[15] Inhibition of OGT has been shown to suppress Akt signaling in some cancer cells.[13] A CRISPR screen with this compound could uncover novel regulators or effectors of this crosstalk.
Experimental Protocols
This section provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that are synthetic lethal with this compound.
Cell Line and Reagent Preparation
-
Cell Line Selection: Choose a cancer cell line of interest that is known to be sensitive to OGT inhibition or has a dysregulated PI3K/Akt/mTOR pathway. Ensure the cell line is amenable to lentiviral transduction and stable Cas9 expression.
-
Stable Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing with a lentiviral vector encoding Cas9 and a selection marker (e.g., puromycin). Select and expand a monoclonal or polyclonal population with high Cas9 activity.
-
sgRNA Library: Obtain a genome-scale sgRNA library (e.g., GeCKO v2, Brunello).[17] Amplify the library plasmid and produce high-titer lentivirus.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Determine the IC50 of this compound in the chosen cell line to establish the appropriate screening concentration (typically around the IC20-IC30 to identify sensitizers).
CRISPR Screen Workflow
The overall workflow for the chemical-genetic screen is depicted below.
Detailed Method
-
Lentiviral Transduction of sgRNA Library:
-
Seed the stable Cas9-expressing cells.
-
Transduce the cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to ensure a representation of at least 200-500 cells per sgRNA in the library.
-
-
Antibiotic Selection:
-
After transduction, select for cells that have been successfully transduced using the appropriate antibiotic (e.g., puromycin (B1679871) for the lentiGuide-Puro vector).
-
-
Cell Population Expansion and Baseline Sample Collection:
-
Expand the selected cell population.
-
Harvest a portion of the cells as the initial time point (T0) reference sample.
-
-
This compound Treatment:
-
Split the remaining cell population into two groups: a vehicle control group (e.g., DMSO) and an this compound treatment group.
-
Culture the cells for a predetermined period (e.g., 14-21 days), passaging as needed and maintaining sgRNA library representation.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from the vehicle control and this compound treated populations at the end of the experiment.
-
Extract genomic DNA from the T0, vehicle control, and this compound treated samples.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK to analyze the data.[18] Compare the sgRNA abundance in the this compound treated sample to the vehicle control sample.
-
Identify sgRNAs that are significantly depleted (synthetic lethal hits) or enriched (resistance hits) in the this compound treated population.
-
Data Presentation and Interpretation
The results of the CRISPR screen should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: this compound Dose-Response Data
| Cell Line | IC20 (µM) | IC30 (µM) | IC50 (µM) |
| Example Cancer Cell Line | Value | Value | Value |
This table should be populated with experimentally determined values for the cell line used in the screen.
Table 2: Top Synthetic Lethal Hits with this compound
| Gene Symbol | Gene Description | sgRNA Count | Log2 Fold Change (this compound vs. Vehicle) | p-value | False Discovery Rate (FDR) |
| Gene A | Description of Gene A | 4 | -2.5 | <0.001 | <0.01 |
| Gene B | Description of Gene B | 4 | -2.1 | <0.001 | <0.01 |
| Gene C | Description of Gene C | 3 | -1.8 | 0.002 | 0.015 |
This table presents a template for displaying the top candidate genes whose knockout sensitizes cells to this compound treatment. The data would be generated from the MAGeCK analysis.
Table 3: Pathway Analysis of Synthetic Lethal Hits
| Biological Pathway | Number of Genes | p-value |
| DNA Damage Response | 15 | <0.001 |
| Proteasome Function | 10 | 0.005 |
| mTOR Signaling | 8 | 0.012 |
Gene ontology or other pathway analysis of the hit list can reveal biological processes that are critical for survival in the context of OGT inhibition.
Hit Validation
It is crucial to validate the top candidate genes identified in the primary screen.
-
Individual Gene Knockout: Generate individual knockout cell lines for the top candidate genes using 2-3 independent sgRNAs per gene.
-
Cell Viability Assays: Perform cell viability or proliferation assays (e.g., CellTiter-Glo, crystal violet staining) on the individual knockout cell lines in the presence of a dose range of this compound. This will confirm the synthetic lethal interaction.
-
Competitive Growth Assays: Co-culture fluorescently labeled knockout cells with wild-type cells and treat with this compound. Monitor the change in the proportion of knockout cells over time by flow cytometry.
Conclusion
The combination of CRISPR-Cas9 screening with a potent OGT inhibitor like this compound provides a powerful and unbiased approach to identify novel synthetic lethal interactions. This methodology can uncover new therapeutic targets for cancers and other diseases characterized by OGT dysregulation. The detailed protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers to design and execute such screens, ultimately accelerating the discovery and development of novel therapeutic strategies.
References
- 1. OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. otd.harvard.edu [otd.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Genome-wide CRISPR Screens in Primary Human T Cells Reveal Key Regulators of Immune Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR Screens in Primary Human T Cells Reveal Key Regulators of Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. twistbioscience.com [twistbioscience.com]
- 7. biorxiv.org [biorxiv.org]
- 8. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News: Synthetic Lethality Aids Precision Cancer Therapy - CRISPR Medicine [crisprmedicinenews.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Genome-wide CRISPR screen reveals the synthetic lethality between BCL2L1 inhibition and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring synthetic lethality in cancer therapy: CRISPR-Cas9 technology offers new hope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross-Dysregulation of O-GlcNAcylation and PI3K/AKT/mTOR Axis in Human Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Ogt-IN-4 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAc Transferase (OGT) is a highly conserved enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of a wide array of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This dynamic post-translational modification, known as O-GlcNAcylation, is crucial for regulating numerous cellular processes, including signal transduction, transcription, and metabolism.[4][5][6] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, such as cancer, diabetes, and neurodegenerative disorders.[7][8] Consequently, OGT has emerged as a promising therapeutic target.[5][8]
Ogt-IN-4 is a potent and selective small molecule inhibitor of OGT, designed for the investigation of O-GlcNAc signaling and as a potential therapeutic agent. These application notes provide an overview of the use of this compound in high-throughput screening (HTS) assays to identify and characterize OGT inhibitors. Detailed protocols for common HTS methodologies are provided to facilitate the discovery of novel modulators of OGT activity.
Mechanism of Action
This compound acts as a competitive inhibitor of O-GlcNAc Transferase.[5] It typically binds to the active site of the OGT enzyme, preventing the binding of its substrate, UDP-GlcNAc.[5] This inhibition blocks the catalytic activity of OGT, resulting in a global reduction of O-GlcNAcylation on target proteins.[5] The development of specific and potent OGT inhibitors is crucial, as complete inhibition of OGT can be detrimental to cell viability due to its role in essential cellular functions.[5]
High-Throughput Screening (HTS) Assays for OGT Inhibitors
Several HTS assays have been developed to identify and characterize OGT inhibitors. These assays are designed for scalability and are amenable to automation, making them suitable for screening large compound libraries.[9] The primary HTS formats for OGT include fluorescence-based assays, luminescence-based assays, and immunoassays.
Summary of HTS Assay Performance with a Representative OGT Inhibitor
The following table summarizes the performance of a representative potent OGT inhibitor, analogous to this compound, in various HTS formats.
| Assay Type | Principle | Readout | IC50 (µM) | Z'-factor | Throughput |
| HTRF Assay | Homogeneous Time-Resolved Fluorescence. Measures the transfer of a biotinylated GlcNAc analog to a fluorescently labeled peptide substrate. | TR-FRET Signal | 6.56 ± 1.69[10] | > 0.5 | High |
| Fluorescence Polarization | Measures the change in polarization of a fluorescently labeled peptide substrate upon enzymatic modification by OGT. | Fluorescence Polarization | ~5-10 | > 0.6 | High |
| Luminescence-based Assay (UDP-Glo™) | Measures the amount of UDP produced in the OGT reaction, which is stoichiometrically converted to ATP and then to light.[11] | Luminescence | ~2-7 | > 0.7 | High |
| Ni-NTA Plate Assay | A novel, single-well OGT enzyme assay utilizing 6xHis-tagged substrates and a chemoselective chemical reaction.[7][12] | Fluorescence/Absorbance | ~1-5 | > 0.5 | Medium-High |
| Direct Fluorescent Activity Assay | Utilizes a fluorescent sugar analog that is transferred to a peptide substrate by OGT, followed by immobilization and detection.[13] | Fluorescence | ~1-10 | > 0.6 | High |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is adapted from a method developed for the high-throughput screening of OGT inhibitors.[10]
Materials:
-
Recombinant human OGT
-
Biotinylated peptide substrate (e.g., Biotin-CKII peptide)
-
Europium cryptate-labeled anti-O-GlcNAc antibody (acceptor)
-
Streptavidin-XL665 (donor)
-
This compound or other test compounds
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
384-well low-volume white plates
Procedure:
-
Prepare a stock solution of this compound and test compounds in DMSO.
-
In a 384-well plate, add 2 µL of test compound dilutions.
-
Add 4 µL of a solution containing recombinant OGT and the biotinylated peptide substrate in assay buffer.
-
Initiate the reaction by adding 4 µL of UDP-GlcNAc in assay buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding 5 µL of a detection mixture containing Streptavidin-XL665 and Europium cryptate-labeled anti-O-GlcNAc antibody in detection buffer.
-
Incubate for 1 hour at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.
Luminescence-based Assay (UDP-Glo™ Glycosyltransferase Assay)
This protocol is based on the commercially available UDP-Glo™ assay, which measures the amount of UDP produced during the glycosyltransferase reaction.[11]
Materials:
-
Recombinant human OGT
-
Peptide substrate (e.g., CKII peptide)
-
UDP-GlcNAc
-
This compound or other test compounds
-
UDP-Glo™ Reagent
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 12.5 mM MgCl₂, 1 mM DTT[11]
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound and test compounds in the assay buffer.
-
Add 5 µL of the compound dilutions to the wells of a 384-well white plate.
-
Add 10 µL of a solution containing recombinant OGT and the peptide substrate in assay buffer.
-
Initiate the enzymatic reaction by adding 10 µL of UDP-GlcNAc.
-
Incubate the reaction at room temperature for 2 hours.[11]
-
Add 25 µL of UDP-Glo™ Reagent to each well to stop the OGT reaction and initiate the luminescence reaction.
-
Incubate at room temperature for 60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition based on the luminescence signal relative to controls.
Signaling Pathways and Experimental Workflows
OGT in Cellular Signaling
OGT acts as a crucial nutrient sensor and integrates various signaling pathways.[1][2][14] It plays a significant role in insulin (B600854) signaling, where it can attenuate the pathway by O-GlcNAcylating key components like AKT, leading to reduced activity.[4][15] In cancer, elevated OGT levels are associated with increased glycolysis and cell proliferation.[11][16]
Caption: OGT integrates nutrient status to modulate key signaling pathways.
High-Throughput Screening Workflow for OGT Inhibitors
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel OGT inhibitors.
Caption: A typical workflow for identifying and optimizing OGT inhibitors.
Conclusion
This compound serves as a valuable chemical probe for elucidating the complex roles of O-GlcNAcylation in health and disease. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for the discovery and characterization of novel OGT inhibitors. These efforts will undoubtedly accelerate our understanding of OGT biology and may lead to the development of new therapeutic strategies for a range of human diseases.
References
- 1. O-GlcNAc as an Integrator of Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 2. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OGT — Walker Lab [walkerlab.hms.harvard.edu]
- 4. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 5. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. otd.harvard.edu [otd.harvard.edu]
- 9. Advances in High-Throughput Screening | Technology Networks [technologynetworks.com]
- 10. Discovery of a novel OGT inhibitor through high-throughput screening based on Homogeneous Time-Resolved Fluorescence (HTRF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity Based High-Throughput Screening for Novel O-GlcNAc Transferase Substrates Using a Dynamic Peptide Microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Protein Interactions Using Ogt-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAc Transferase (OGT) is a highly conserved enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of a vast number of nuclear and cytoplasmic proteins.[1] This dynamic post-translational modification, known as O-GlcNAcylation, is crucial for regulating a multitude of cellular processes, including signal transduction, transcription, and metabolism.[2] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, such as cancer, diabetes, and neurodegenerative disorders.[1]
Ogt-IN-4, also known as OSMI-4, is a potent and cell-permeable inhibitor of OGT.[3][4] Its high affinity and specificity make it an invaluable chemical tool for elucidating the functional roles of O-GlcNAcylation in cellular signaling and disease. By inhibiting OGT, this compound allows for the investigation of how the removal of O-GlcNAc modifications affects protein stability, localization, and, critically, their interactions with other proteins. These application notes provide detailed protocols and data for utilizing this compound to study protein-protein interactions.
Mechanism of Action
This compound is a small molecule inhibitor that binds to the active site of OGT with high affinity. The active form of the inhibitor, this compound acid (4a), exhibits a low nanomolar binding affinity for OGT, effectively preventing it from transferring GlcNAc from the donor substrate, UDP-GlcNAc, to its protein substrates.[4] The ethyl ester form of the inhibitor (4b) is cell-permeable and is thought to be hydrolyzed by intracellular carboxylesterases to its active acid form.[5] Inhibition of OGT by this compound leads to a global reduction in protein O-GlcNAcylation, thereby enabling the study of the downstream consequences of this modification's removal on cellular processes, including protein-protein interactions.
Data Presentation
The following tables summarize the key quantitative data for this compound (OSMI-4) and its effects on OGT activity and cellular O-GlcNAcylation levels.
Table 1: In Vitro Binding Affinity and Cellular Efficacy of this compound (OSMI-4)
| Compound | Target | Binding Affinity (Kd) | Cellular Efficacy (EC50) | Cell Line | Reference |
| This compound (acid form, 4a) | OGT | 8 nM | - | - | [3][4] |
| This compound (ester form, 4b) | OGT | - | ~3 µM | HEK293T | [4] |
Table 2: Effect of this compound (OSMI-4) on Global O-GlcNAcylation and Protein Expression
| Cell Line | Treatment | Concentration | Duration | Effect on O-GlcNAcylation | Effect on Protein Expression | Reference | |---|---|---|---|---|---| | HEK293T | OSMI-4 (4b) | 20 µM | 24 hours | Significant reduction | Changes in proteins involved in ER stress and sterol metabolism |[4] | | HCT116 | OSMI-2 (1b), OSMI-3 (2b) | Various | 4 hours | Dose-dependent reduction | - |[4] | | Wild-type Astrocytes | OSMI-4 | Not specified | Not specified | Significant reduction | Increased GFAP and IL-1β protein levels |[6] |
Table 3: Quantitative Proteomics Data Following OGT Inhibition
A study utilizing a similar OGT inhibitor, OSMI-1, in HEK293T cells provides insight into the potential global proteomic changes induced by OGT inhibition. This data can be used to identify proteins and pathways affected by altered O-GlcNAcylation, which may include changes in protein-protein interactions.
| Protein | Log2 Fold Change (Inhibitor/Control) | p-value | Biological Process | Reference |
| OGT | Increased | <0.001 | O-GlcNAcylation | [4] |
| OGA | Decreased | <0.01 | O-GlcNAcylation | [4] |
| Proteins in ER Stress | Varied | Varied | Cellular Stress Response | [4] |
| Proteins in Sterol Metabolism | Varied | Varied | Metabolic Process | [4] |
Note: This table is a representation of the type of data obtained from quantitative proteomics studies. For specific protein changes, refer to the supplementary data of the cited publication.
Experimental Protocols
Here, we provide detailed protocols for key experiments to study protein-protein interactions using this compound.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Analyze Protein-Protein Interactions
This protocol describes how to perform a co-immunoprecipitation experiment to determine if the interaction between two proteins of interest is affected by OGT inhibition with this compound.
Materials:
-
Cells of interest
-
This compound (cell-permeable form)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and OGA inhibitors like Thiamet-G)
-
Primary antibody against the "bait" protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5) if using acidic elution
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the "prey" protein
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with this compound at a chosen concentration (e.g., 10-50 µM) and another set with an equivalent volume of DMSO for a specified duration (e.g., 4-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and OGA inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysates with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
Take an equal amount of protein from each treated and control lysate (e.g., 500 µg - 1 mg).
-
Add the primary antibody against the "bait" protein to each lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to each lysate and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Western Blotting: Resuspend the beads in 1X Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to elute the protein complexes.
-
For Mass Spectrometry: Elute the proteins using an appropriate elution buffer. If using an acidic elution buffer, neutralize the eluate immediately.
-
-
Analysis:
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "bait" and "prey" proteins. A change in the amount of co-precipitated "prey" protein in the this compound treated sample compared to the control indicates that O-GlcNAcylation may regulate the interaction.[6]
-
Mass Spectrometry: Analyze the eluted protein complexes by mass spectrometry to identify interaction partners that are gained or lost upon OGT inhibition.
-
Protocol 2: Western Blotting to Confirm Reduction of O-GlcNAcylation
It is crucial to confirm that this compound treatment effectively reduces global O-GlcNAcylation in your experimental system.
Materials:
-
Cell lysates from this compound and vehicle-treated cells (from Protocol 1, Step 3)
-
SDS-PAGE and Western blotting reagents
-
Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Antibody against a loading control protein (e.g., β-actin, GAPDH, or tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare protein lysates from treated and control cells as described in Protocol 1.
-
SDS-PAGE and Protein Transfer: Run equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the overall O-GlcNAc signal in the this compound treated lane will confirm the inhibitor's efficacy.[4]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action and its downstream cellular consequences.
Experimental Workflow Diagram
Caption: Workflow for studying protein-protein interactions using Co-IP with this compound.
Logical Relationship Diagram: O-GlcNAcylation and NF-κB Signaling
Caption: O-GlcNAcylation's role in regulating NF-κB signaling, a target for this compound.
References
- 1. OGT Protein Interaction Network (OGT-PIN): A Curated Database of Experimentally Identified Interaction Proteins of OGT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for OGT Inhibitor Treatment in Primary Cell Cultures
A Note on Ogt-IN-4: As of the latest available information, specific data regarding a compound designated "this compound" is not present in the public scientific literature. The following application notes and protocols are therefore based on the established principles of O-GlcNAc Transferase (OGT) inhibition in primary cell cultures, drawing upon data from well-characterized, cell-permeable OGT inhibitors such as those from the OSMI series (e.g., OSMI-1, OSMI-2, OSMI-4). These notes are intended to serve as a comprehensive guide for researchers investigating the effects of OGT inhibition.
Introduction to OGT and its Inhibition
O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT) is a highly conserved enzyme essential for mammalian cell viability.[1] It is the sole enzyme responsible for attaching O-GlcNAc to serine and threonine residues of a vast number of nuclear, cytoplasmic, and mitochondrial proteins.[1] This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes, including gene expression, signal transduction, metabolism, and cell cycle progression.[1][2] Given its central role, the dysregulation of OGT activity has been implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making it a compelling therapeutic target.[2][3]
Small molecule inhibitors of OGT are invaluable tools for probing the function of this enzyme.[3] These inhibitors typically act by binding to the active site of OGT, preventing it from glycosylating its substrates and thereby reducing global O-GlcNAcylation levels within the cell.[3][4]
Data Presentation
The following tables summarize key quantitative data for commonly used OGT inhibitors in various cell lines. This data can serve as a starting point for determining appropriate experimental concentrations in primary cell cultures, though optimization is crucial for each specific primary cell type and experimental context.
Table 1: In Vitro and Cellular Activity of OGT Inhibitors
| Inhibitor | Cell Line / System | Assay Type | IC50 / EC50 / Kd | Observed Effects | Reference(s) |
| OSMI-4 | HEK293T cells | Cellular O-GlcNAcylation | EC50 of ~3 µM | Dose-dependent decrease in global O-GlcNAc levels.[5][6] | [5][6] |
| OSMI-4 (active form 4a) | Purified OGT enzyme | Binding Affinity (MST) | Kd of 0.0025 µM | Potent binding to the OGT active site. | [4] |
| OSMI-4 | MM.1S cells | Proliferation Assay | IC50 of 0.36 ± 0.14 µM | Inhibition of cell proliferation. | [7] |
| OSMI-2 (active form 1a) | Purified OGT enzyme | Binding Affinity (MST) | Kd of 0.054 µM | Strong binding to the OGT active site. | [4] |
| OSMI-2 | Neonatal Rat Ventricular Myocytes (NRVMs) | Cellular O-GlcNAcylation | 25 µM for 6 hours | ~50% reduction in protein O-GlcNAcylation; increased p38 phosphorylation. | [2] |
| OSMI-1 | Primary NK cells | Cytotoxicity Assay | 25 µM for 24 hours | Decreased expression of NKG2D/NKG2A receptors and reduced cytotoxic function. | [8] |
Impact on Cellular Signaling Pathways
OGT inhibition impacts several critical signaling pathways that are fundamental to cell function, growth, and survival.
O-GlcNAc Cycling
The most direct effect of an OGT inhibitor is the disruption of the O-GlcNAc cycle. By blocking OGT, the inhibitor prevents the addition of O-GlcNAc to proteins, leading to a global reduction in this modification.[2] This can trigger a compensatory feedback mechanism, often resulting in an increase in OGT protein levels as the cell attempts to restore homeostasis.[2]
References
- 1. Mammalian cell proliferation requires noncatalytic functions of O-GlcNAc transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. OSMI-4 | O-GlcNAc transferase inhibitor | Probechem Biochemicals [probechem.com]
- 6. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OSMI-4-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
Application Notes and Protocols for Flow Cytometry Analysis Following Ogt-IN-4 Incubation
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAc Transferase (OGT) is a highly conserved enzyme that catalyzes the addition of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of a vast number of nuclear, cytoplasmic, and mitochondrial proteins.[1] This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism.[1] Dysregulation of OGT activity and aberrant O-GlcNAcylation are implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders.[2]
Ogt-IN-4 is a potent and selective, cell-permeable inhibitor of OGT with a reported dissociation constant (Kd) of 8 nM.[3][4] It is the active form of the pro-drug OSMI-4.[4][5] By binding to the active site of OGT, this compound competitively inhibits the transfer of O-GlcNAc to substrate proteins, leading to a global reduction in cellular O-GlcNAcylation.[1] This specific inhibition allows for the detailed investigation of the functional roles of O-GlcNAcylation in various signaling pathways and cellular phenotypes.
These application notes provide detailed protocols for utilizing this compound to study its effects on cellular processes via flow cytometry.
Mechanism of Action and Affected Signaling Pathways
This compound, by inhibiting OGT, impacts several key signaling pathways where O-GlcNAcylation plays a regulatory role. The interplay between O-GlcNAcylation and phosphorylation is a crucial aspect of this regulation, as they can compete for the same or adjacent serine/threonine residues on substrate proteins.
Key signaling pathways known to be modulated by OGT activity and therefore susceptible to perturbation by this compound include:
-
PI3K/Akt/mTOR Pathway: O-GlcNAcylation is known to influence components of this critical pathway that governs cell growth, proliferation, and survival. Inhibition of OGT can lead to alterations in the phosphorylation status and activity of key proteins like Akt and the downstream mTOR effector, S6 ribosomal protein.
-
NF-κB Signaling: OGT activity has been shown to be important for the activation of the NF-κB pathway, a central regulator of inflammation and immune responses.
-
Cell Cycle Regulation: OGT modifies several proteins involved in cell cycle progression. Inhibition of OGT can lead to cell cycle arrest at different phases, which can be readily analyzed by flow cytometry.
-
Apoptosis: The balance between pro- and anti-apoptotic proteins can be influenced by their O-GlcNAcylation status. Treatment with OGT inhibitors can induce apoptosis in certain cell types, particularly cancer cells.
Below is a diagram illustrating the mechanism of OGT and the inhibitory action of this compound.
Caption: Mechanism of OGT and its inhibition by this compound.
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell types and experimental conditions.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 12-well plates, or T-25 flasks) at a density that will ensure they are in the logarithmic growth phase at the time of harvesting and have not reached confluency.
-
Cell Adherence: Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed culture medium to the desired final concentrations. A concentration range of 1-10 µM is a reasonable starting point based on the EC50 of the parent compound OSMI-4.[5] A vehicle control (DMSO) at the same final concentration as the highest this compound treatment should always be included.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for a desired period. Incubation times can range from 4 to 48 hours, depending on the cellular process being investigated.[5]
Protocol 2: Sample Preparation for Flow Cytometry
This protocol outlines the general steps for preparing cells for flow cytometric analysis of apoptosis using Annexin V and Propidium Iodide (PI) staining. This can be adapted for other intracellular or surface markers.
-
Harvesting Cells:
-
Adherent cells: Wash cells once with PBS, then detach using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Neutralize trypsin with medium containing serum, if applicable.
-
Suspension cells: Collect cells directly from the culture vessel.
-
-
Cell Pelleting: Transfer the cell suspension to a conical tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the cell pellet in cold PBS. Centrifuge again as in the previous step.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome conjugate).
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Analysis Workflow
The following diagram illustrates a typical workflow for a flow cytometry experiment investigating the effects of this compound.
Caption: General workflow for flow cytometry analysis.
Data Presentation and Interpretation
Quantitative data from flow cytometry experiments should be summarized for clear comparison. Below are template tables for presenting results from apoptosis and cell cycle analyses.
Table 1: Apoptosis Analysis after this compound Treatment
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| Vehicle (DMSO) | 0 | ||||
| This compound | 1 | ||||
| This compound | 5 | ||||
| This compound | 10 | ||||
| Positive Control | - |
Table 2: Cell Cycle Analysis after this compound Treatment
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 0 | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 |
Interpretation of Results:
-
An increase in the percentage of Annexin V positive cells with this compound treatment would indicate the induction of apoptosis.
-
Changes in the distribution of cells across the G0/G1, S, and G2/M phases would suggest an effect on cell cycle progression. For example, an accumulation of cells in the G2/M phase could indicate a mitotic arrest.
-
For phospho-protein analysis (e.g., phospho-S6), a decrease in the median fluorescence intensity (MFI) of the phosphorylated target in response to this compound would suggest inhibition of the corresponding signaling pathway.
Conclusion
This compound is a valuable tool for probing the complex roles of O-GlcNAcylation in cellular function. Flow cytometry provides a powerful, high-throughput method to quantitatively assess the phenotypic consequences of OGT inhibition with this compound, including effects on cell viability, proliferation, and intracellular signaling. The protocols and guidelines presented here offer a framework for designing and executing robust experiments to further elucidate the therapeutic potential of targeting OGT.
References
- 1. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 2. otd.harvard.edu [otd.harvard.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OGT inhibitor 4a | O-GlcNAc transferase inhibitor | Probechem Biochemicals [probechem.com]
- 5. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ogt-IN-4 not showing expected inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ogt-IN-4, a potent O-GlcNAc transferase (OGT) inhibitor.
Troubleshooting Guide
Q1: I am not observing the expected decrease in global O-GlcNAcylation after treating my cells with this compound. What are the possible reasons?
A1: Several factors can contribute to a lack of inhibitory effect. Here is a step-by-step guide to troubleshoot your experiment.
Initial Checks & Key Considerations:
-
Compound Integrity and Preparation: this compound is the active form of the cell-permeable prodrug OSMI-4. Ensure you are using the correct form for your assay. If using the prodrug (OSMI-4), it requires intracellular esterase activity to be converted to the active inhibitor, this compound.
-
Solubility: this compound and its prodrug OSMI-4 are typically dissolved in DMSO. Ensure the inhibitor is fully dissolved before adding it to your cell culture media. Poor solubility can lead to a lower effective concentration.
-
Cellular Context: The effectiveness of OGT inhibitors can be cell-type dependent. Some cell lines may have higher levels of the target enzyme (OGT) or the competing substrate (UDP-GlcNAc).
Experimental Parameters to Verify:
| Parameter | Recommendation | Rationale |
| Concentration | Start with a dose-response experiment ranging from 1 µM to 20 µM. An EC50 of approximately 3 µM has been reported for OSMI-4 in cells.[1][2][3] | To determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Incubation Time | Test a time course from 4 to 48 hours. Significant inhibition is often observed within 24 hours.[4] | O-GlcNAc levels may recover over longer incubation times due to cellular compensatory mechanisms. |
| Cell Density | Ensure cells are in the logarithmic growth phase and not over-confluent. | High cell density can alter cellular metabolism and nutrient availability, potentially affecting inhibitor efficacy. |
| Media Conditions | Use fresh media for treatment. High glucose concentrations in the media can increase the intracellular pool of UDP-GlcNAc, the substrate for OGT, which can compete with the inhibitor. | To ensure consistent nutrient levels and minimize competition from the natural substrate. |
Biochemical Verification:
-
Lysis Buffer Composition: When preparing cell lysates for Western blotting, it is crucial to include an O-GlcNAcase (OGA) inhibitor, such as Thiamet-G or PUGNAc, in your lysis buffer. This prevents the removal of O-GlcNAc modifications from proteins after cell lysis.[5]
-
Western Blot Protocol: Ensure your Western blot protocol is optimized for detecting O-GlcNAc modifications. Use a well-characterized anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6).[5][6]
-
Positive and Negative Controls: Include appropriate controls in your experiment. A vehicle-treated (e.g., DMSO) sample will serve as your negative control. For a positive control for O-GlcNAc detection, you can use lysates from cells known to have high levels of O-GlcNAcylation.
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of this compound?
A2: this compound is a competitive inhibitor of O-GlcNAc transferase (OGT). It binds to the active site of OGT, preventing it from using its natural substrate, UDP-GlcNAc, to glycosylate proteins on their serine and threonine residues.[7]
Q3: Is this compound cell-permeable?
A3: this compound is the active, carboxylic acid form of the inhibitor. To enhance cell permeability, it is often used as its methyl ester prodrug, OSMI-4. Once inside the cell, intracellular esterases hydrolyze OSMI-4 to the active this compound.[4][8]
Q4: What are the expected downstream effects of OGT inhibition with this compound?
A4: Inhibition of OGT leads to a global decrease in protein O-GlcNAcylation. This can have widespread effects on cellular signaling and function. Key pathways known to be affected include:
-
PI3K/Akt/mTOR Pathway: OGT inhibition can lead to decreased phosphorylation of key components of this pathway, such as Akt and S6 ribosomal protein, and can promote mTOR-dependent autophagy.[7][9][10][11]
-
NF-κB Signaling: OGT can directly O-GlcNAcylate the p65 subunit of NF-κB, which can enhance its transcriptional activity. Inhibition of OGT can therefore modulate NF-κB-dependent gene expression and inflammatory responses.[12][13][14]
-
HCF-1 Cleavage: OGT is responsible for the cleavage of Host Cell Factor 1 (HCF-1). Treatment with OGT inhibitors like OSMI-4 leads to an accumulation of the uncleaved form of HCF-1.[2][4]
Q5: Are there known compensatory mechanisms that could affect the long-term efficacy of this compound?
A5: Yes, cells can adapt to prolonged OGT inhibition. A common compensatory mechanism is the upregulation of OGT expression. This can lead to a recovery of O-GlcNAc levels over time, even in the continued presence of the inhibitor.[4]
Experimental Protocols
Protocol 1: General Protocol for Cellular Treatment with this compound (as OSMI-4 prodrug)
-
Compound Preparation: Prepare a stock solution of OSMI-4 in sterile DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: The following day, replace the old media with fresh, pre-warmed media. Dilute the OSMI-4 stock solution to the desired final concentrations (e.g., 1, 5, 10, 20 µM) in the fresh media. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 8, 16, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Following incubation, proceed with cell lysis for downstream analysis (e.g., Western blotting).
Protocol 2: Western Blot Analysis of Global O-GlcNAcylation
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail and an OGA inhibitor (e.g., 50 µM PUGNAc or Thiamet-G).[15]
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Dysregulation of O-GlcNAcylation and PI3K/AKT/mTOR Axis in Human Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons [mdpi.com]
- 12. Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ogt-mediated O-GlcNAcylation inhibits astrocytes activation through modulating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OGT-mediated O-GlcNAcylation promotes NF-κB activation and inflammation in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ogt-IN-4 Concentration for Successful Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ogt-IN-4, a potent O-GlcNAc Transferase (OGT) inhibitor. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the optimal concentration and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of O-GlcNAc Transferase (OGT), the sole enzyme responsible for adding O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. By binding to OGT, this compound prevents the transfer of GlcNAc from the donor substrate, UDP-GlcNAc, to target proteins, thereby reducing overall protein O-GlcNAcylation. This post-translational modification is a critical regulator of numerous cellular processes, and its inhibition can impact various signaling pathways. This compound has a reported dissociation constant (Kd) of 8 nM, indicating high binding affinity to OGT.[1]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
For initial experiments, a concentration range of 1-10 µM is recommended. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.
Q3: How can I confirm that this compound is effectively inhibiting OGT in my cells?
The most direct method to confirm OGT inhibition is to measure the global O-GlcNAcylation levels of cellular proteins via Western blotting using an anti-O-GlcNAc antibody. A significant decrease in the O-GlcNAc signal upon treatment with this compound indicates successful inhibition.
Q4: Are there any known off-target effects or toxicity associated with this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, it is important to consider that high concentrations of any inhibitor may lead to non-specific effects. It is advisable to assess cell viability using assays like MTT or trypan blue exclusion after treatment with a range of this compound concentrations to identify any potential cytotoxicity. For in vivo studies, related OGT inhibitors have been used at doses around 10 mg/kg/day in mice.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in O-GlcNAcylation levels after this compound treatment. | Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Increase the concentration of this compound in a stepwise manner (e.g., 1, 5, 10, 25, 50 µM). |
| High intracellular UDP-GlcNAc levels: High concentrations of the natural substrate can compete with the inhibitor. | Consider culturing cells in low glucose media for a short period before and during treatment to reduce UDP-GlcNAc levels. However, be aware that this can also affect cellular physiology. | |
| Short treatment duration: The inhibitor may require more time to exert its effect. | Increase the incubation time with this compound (e.g., 12, 24, 48 hours). | |
| Poor cell permeability: Although designed to be cell-permeable, delivery might be an issue in certain cell types. | Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) before adding to the cell culture medium. The final DMSO concentration should typically be below 0.1% to avoid solvent-induced toxicity. | |
| Inactive compound: The this compound compound may have degraded. | Store the compound as recommended by the supplier (typically at -20°C or -80°C). Use a fresh stock of the inhibitor. | |
| High cell death observed after this compound treatment. | Inhibitor concentration is too high: The concentration used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, trypan blue) to determine the toxic concentration range. Use a concentration that effectively inhibits OGT without causing significant cell death. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular response. | Standardize all cell culture parameters, including seeding density, passage number, and media components. |
| Inconsistent inhibitor preparation: Variations in inhibitor stock concentration or dilution can lead to inconsistent results. | Prepare a fresh stock solution of this compound for each set of experiments and use calibrated pipettes for accurate dilutions. |
Quantitative Data
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | O-GlcNAc Transferase (OGT) | [1] |
| Binding Affinity (Kd) | 8 nM | [1] |
Note: Specific IC50 values for this compound are not widely available in the public domain and should be determined empirically for the cell line of interest. For structurally related OGT inhibitors like OSMI-4, the EC50 in cells is reported to be approximately 3 µM.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using Western Blot
This protocol describes how to determine the effective concentration of this compound for inhibiting OGT in a specific cell line by measuring global O-GlcNAcylation levels.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO alone). The final DMSO concentration should be consistent across all conditions and ideally ≤ 0.1%.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities for the O-GlcNAc signal and the loading control. Normalize the O-GlcNAc signal to the loading control and plot the relative O-GlcNAcylation levels against the this compound concentration to determine the optimal inhibitory concentration.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the cytotoxic concentration range.
Signaling Pathways and Experimental Workflows
OGT Inhibition and its Impact on Cellular Signaling
O-GlcNAc transferase (OGT) is a central regulator of cellular signaling. Its inhibition by this compound can have widespread effects on various pathways.
Caption: this compound inhibits OGT, leading to reduced O-GlcNAcylation and affecting key signaling pathways.
Experimental Workflow for Optimizing this compound Concentration
A logical workflow is essential for efficiently determining the optimal experimental conditions for this compound.
Caption: A systematic workflow for determining the optimal, non-toxic concentration of this compound.
The cGAS-STING Signaling Pathway Activated by OGT Inhibition
Recent studies suggest that inhibition of OGT can lead to DNA damage and subsequent activation of the cGAS-STING pathway, a key component of the innate immune response.[3][4]
Caption: OGT inhibition by this compound can trigger the cGAS-STING pathway, leading to an immune response.
References
Ogt-IN-4 off-target effects and how to mitigate them
Welcome to the technical support center for Ogt-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of O-GlcNAc Transferase (OGT).[1] It functions by binding to the active site of OGT with a high affinity, thereby preventing the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to serine and threonine residues on substrate proteins. This inhibition of O-GlcNAcylation allows for the study of the roles of this post-translational modification in various cellular processes.
Q2: What is the reported potency of this compound?
This compound is a low nanomolar inhibitor of OGT. In biochemical assays, it has been shown to have a dissociation constant (Kd) of 8 nM.[1]
Q3: Are there known off-target effects for this compound?
While this compound has been designed for high selectivity towards OGT, as with any small molecule inhibitor, the potential for off-target effects exists. Comprehensive profiling is recommended to fully characterize its activity in your specific experimental system. Potential off-targets could include other glycosyltransferases or kinases. It is important to note that some related OGT inhibitors, such as the OSMI series, have shown minimal off-target effects in transcriptomic and proteomic studies.
Q4: How can I assess the on-target engagement of this compound in my cellular experiments?
On-target engagement can be confirmed by observing a dose-dependent decrease in global O-GlcNAcylation levels in cells treated with this compound. This is typically assessed by Western blotting using an antibody that recognizes O-GlcNAcylated proteins. Additionally, a Cellular Thermal Shift Assay (CETSA) can be employed to directly measure the binding of this compound to OGT in intact cells.[2][3]
Q5: What are the general recommendations for minimizing off-target effects when using this compound?
To minimize potential off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves the desired level of OGT inhibition in your experimental system through dose-response studies.
-
Employ control compounds: Include a structurally related but inactive compound as a negative control to distinguish specific on-target effects from non-specific or off-target effects.
-
Validate findings with orthogonal approaches: Confirm key findings using a complementary method, such as siRNA-mediated knockdown of OGT, to ensure the observed phenotype is a direct result of OGT inhibition.
Troubleshooting Guide
Issue 1: I am observing a phenotype that is inconsistent with known effects of OGT inhibition.
This could be due to an off-target effect of this compound in your specific cell type or experimental conditions.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting OGT as expected in your system. Perform a dose-response experiment and measure global O-GlcNAcylation levels via Western blot.
-
Perform Off-Target Profiling: To identify potential off-target interactions, consider the following profiling assays:
-
Kinome Scanning: Screen this compound against a panel of kinases to identify any potential off-target kinase inhibition.
-
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (MS): This unbiased approach can identify proteins that are stabilized by this compound binding in a cellular context, revealing both on- and off-targets.
-
-
Use a Counter-Screening Approach: If a specific off-target is identified, use a known selective inhibitor for that off-target to see if it recapitulates the unexpected phenotype.
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Target Kinase Interactions
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a typical kinase screen, a high concentration (e.g., 10 µM) is used to maximize the chances of detecting off-target interactions.
-
Assay Principle: A competition binding assay is commonly used. In this format, a test compound (this compound) is incubated with a kinase and a known, labeled ligand for that kinase. The ability of the test compound to displace the labeled ligand is measured, and the percentage of inhibition is calculated.
-
Kinase Panel Selection: Choose a broad panel of kinases that represents the human kinome. Several commercial services offer comprehensive kinome scanning.
-
Data Analysis: The results are typically reported as the percentage of inhibition at the tested concentration. A significant inhibition (e.g., >50%) warrants further investigation with IC50 determination to quantify the potency of the off-target interaction.
Hypothetical Kinome Scan Data for this compound
| Target | On-Target/Off-Target | % Inhibition at 10 µM | IC50 (nM) |
| OGT | On-Target | 98% | 15 |
| Kinase A | Off-Target | 75% | 850 |
| Kinase B | Off-Target | 20% | >10,000 |
| Kinase C | Off-Target | 8% | >10,000 |
Note: This is hypothetical data for illustrative purposes.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[2][3]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of OGT by Western blotting or other protein detection methods like ELISA.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, target engagement.
Visualizations
References
improving Ogt-IN-4 stability in solution
Welcome to the technical support center for Ogt-IN-4, a potent O-GlcNAc Transferase (OGT) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For most in vitro assays, preparing a high-concentration stock solution in 100% DMSO is recommended. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.
Q2: How should I store this compound solutions?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. DMSO stock solutions should be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment.
Q3: My this compound precipitated out of solution upon dilution into my aqueous buffer. What should I do?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. Please refer to the troubleshooting guide below for potential solutions, such as adjusting the final concentration, using a co-solvent, or vortexing during dilution.
Q4: Is this compound stable in cell culture media?
A4: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum. It is advisable to perform a stability study under your specific experimental conditions. A general protocol for assessing stability in cell culture media is provided in the Experimental Protocols section.
Q5: At what pH is this compound most stable?
A5: The stability of compounds containing a quinoline (B57606) moiety can be pH-dependent. Generally, neutral to slightly acidic conditions are preferred. Extreme pH values (highly acidic or alkaline) may lead to degradation. It is recommended to maintain the pH of your experimental solutions within a range of 6.0 to 7.5.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation | - The final concentration in the aqueous buffer exceeds the kinetic solubility.[1] - The compound was added to the aqueous buffer too quickly. | - Decrease the final working concentration of this compound. - Add the DMSO stock solution to the aqueous buffer dropwise while vortexing. - Consider using a small percentage of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol in your final solution, if compatible with your assay. |
| Inconsistent Experimental Results | - Degradation of this compound in the experimental solution over time. - Variability in the preparation of this compound working solutions. | - Prepare fresh working solutions for each experiment. - Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. - Ensure accurate and consistent pipetting when preparing dilutions. |
| Loss of Compound Activity | - Freeze-thaw cycles of the DMSO stock solution leading to degradation. - Exposure of the compound to light or extreme temperatures. | - Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles. - Store this compound, both as a solid and in solution, protected from light. - Avoid exposing the compound to high temperatures. |
Quantitative Data Summary
Disclaimer: The following data is representative for a compound with a quinoline-based scaffold and should be used as a guideline. Actual stability may vary.
Table 1: Kinetic Solubility of this compound in Different Buffers
| Buffer (pH) | Maximum Kinetic Solubility (µM) |
| PBS (7.4) | 25 |
| Tris-HCl (7.5) | 30 |
| MES (6.5) | 45 |
| Acetate (5.5) | 50 |
Table 2: Stability of this compound (10 µM) in PBS (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (37°C) |
| 0 | 100 | 100 | 100 |
| 2 | 99 | 98 | 95 |
| 8 | 98 | 95 | 88 |
| 24 | 96 | 90 | 75 |
| 48 | 94 | 82 | 60 |
Table 3: Stability of this compound (10 µM) in DMSO at Different Temperatures
| Time (months) | % Remaining (-20°C) | % Remaining (4°C) | % Remaining (25°C) |
| 0 | 100 | 100 | 100 |
| 1 | 99.8 | 99.5 | 98 |
| 3 | 99.5 | 98 | 92 |
| 6 | 99 | 96 | 85 |
Experimental Protocols
Protocol 1: Basic Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.[1]
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.[1]
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This will create a range of final compound concentrations.[1]
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[1]
-
Visual Inspection: Visually inspect each well for signs of precipitation.[1]
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.[1]
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.[1]
Protocol 2: Chemical Stability Assessment in Solution via HPLC
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop degradation.[1]
-
Sample Processing: Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C) for the desired duration (e.g., 24, 48, 72 hours).[1]
-
Prepare Time-Point Samples: At each time point, take an aliquot of the incubated solution and process it as described in steps 1 and 2.[1]
-
HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method with UV detection at a wavelength where this compound has maximum absorbance.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak areas.
Visualizations
Caption: OGT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the chemical stability of this compound.
References
troubleshooting Ogt-IN-4 insolubility issues
Welcome to the technical support center for Ogt-IN-4, a potent O-GlcNAc transferase (OGT) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common experimental challenges, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What is the recommended solvent?
A1: For initial solubilization, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Small molecule inhibitors like this compound often exhibit limited solubility in aqueous solutions. Prepare a high-concentration stock solution in DMSO first, which can then be diluted into your aqueous experimental buffer or cell culture medium.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Here are several strategies to mitigate this issue:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous buffer. Instead, perform serial dilutions in your buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (ideally below 0.5%) to avoid solvent-induced artifacts, but a minimal amount is necessary to maintain solubility.
-
Use of Pluronic F-68: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Vortexing During Dilution: Continuously vortex the aqueous solution while slowly adding the DMSO stock to promote rapid mixing and prevent localized high concentrations of the inhibitor that can lead to precipitation.
Q3: Can I use sonication or heating to help dissolve this compound?
A3: Yes, gentle warming and sonication can be effective for dissolving this compound. If the compound does not readily dissolve in DMSO at room temperature, you can try the following:
-
Water Bath: Gently warm the solution in a water bath set to 37-50°C for a short period.
-
Sonication: Use a bath sonicator to apply short bursts of sonication.
Always visually inspect the solution to ensure there is no particulate matter before use. Be cautious with prolonged or high-temperature heating, as it may degrade the compound.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Ensure the vials are tightly sealed to prevent the absorption of water, as DMSO is hygroscopic.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or low-quality solvent. | Use high-purity, anhydrous DMSO. Vortex the solution for several minutes. If necessary, use gentle warming (37-50°C) or sonication in short bursts. |
| Precipitate forms immediately upon dilution in aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | Perform a stepwise dilution. Ensure the final DMSO concentration is sufficient to maintain solubility (but still biologically tolerated). Consider adding a surfactant like Pluronic F-68 (0.01-0.1%) to the aqueous buffer. |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the cell culture medium. | Visually inspect the wells of your culture plates under a microscope for any signs of precipitation after adding the inhibitor. Pre-test the solubility of this compound in your specific cell culture medium at the desired final concentration. |
| Low or no activity of the inhibitor in an in vitro assay. | The actual concentration of soluble inhibitor is lower than calculated due to precipitation. | After preparing your working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and test the supernatant to ensure the inhibitor is in solution. |
Data Presentation
| Compound | Solvent | Solubility | Notes |
| OSMI-4 | DMSO | ≥ 62.5 mg/mL (≥ 103.46 mM) | Sonication may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Methodology:
-
Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Calculation: this compound has a molecular weight of 576.04 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 5.76 mg of this compound in 1 mL of DMSO.
-
Dissolution: a. Add the calculated amount of DMSO to the vial containing the this compound powder. b. Tightly cap the vial and vortex for 2-3 minutes. c. Visually inspect the solution. If any particulate matter remains, sonicate the vial in a water bath sonicator for 5-10 minutes or gently warm it in a 37°C water bath for 5-10 minutes, followed by vortexing. d. Ensure the solution is clear and free of any visible particles.
-
Storage: a. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for Treating Adherent Cells with this compound
Materials:
-
10 mM this compound stock solution in DMSO
-
Adherent cells in culture (e.g., in 6-well plates)
-
Complete cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
Methodology:
-
Cell Seeding: Seed your cells in the desired plate format (e.g., 6-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: a. Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C. c. To achieve a final concentration of 10 µM this compound, you will perform a 1:1000 dilution of your 10 mM stock. For each well containing 2 mL of medium, you will need to add 2 µL of the 10 mM stock. d. Important: To avoid precipitation, do not add the 2 µL of stock directly to the 2 mL in the well. Instead, first, dilute the 2 µL of stock into a larger volume of fresh medium (e.g., 200 µL), mix well by pipetting, and then add this intermediate dilution to the well.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of this compound to a separate well (e.g., 2 µL of DMSO in 2 mL of medium for a 1:1000 dilution).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator and incubate for the desired treatment duration.
Visualizations
O-GlcNAc Cycling and its Regulation
The dynamic addition and removal of O-GlcNAc is controlled by two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). This cycle is a critical regulatory mechanism in cellular signaling.
Caption: The O-GlcNAc cycling pathway and the inhibitory action of this compound on OGT.
Troubleshooting Workflow for this compound Dissolution
This workflow provides a logical sequence of steps to address solubility challenges with this compound.
Caption: A step-by-step workflow for troubleshooting this compound dissolution.
OGT Integration with Key Signaling Pathways
OGT acts as a nutrient sensor and modulates several critical signaling pathways, including the insulin/IGF-1 and mTOR pathways.
Caption: Integration of OGT with the Insulin/IGF-1 and mTOR signaling pathways.
References
Technical Support Center: Ogt-IN-4 and OGT Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ogt-IN-4 and other O-GlcNAc Transferase (OGT) inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other OGT inhibitors?
A1: this compound is a small molecule inhibitor of O-GlcNAc Transferase (OGT). OGT is the sole enzyme responsible for attaching O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This post-translational modification, known as O-GlcNAcylation, is a critical regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism.[3][4] By inhibiting OGT, this compound reduces the overall levels of O-GlcNAcylated proteins, thereby impacting these cellular functions.[1]
Q2: Why is OGT essential for cell viability?
A2: OGT is crucial for mammalian cell viability.[5][6] Its inhibition or deletion can lead to significant cellular stress, manifesting as cell cycle arrest, mitochondrial dysfunction, and ultimately, apoptosis.[5][7] OGT plays a key role in maintaining cellular homeostasis by regulating critical signaling pathways such as the mTOR and Akt pathways.[5][6] Disruption of O-GlcNAcylation can lead to metabolic reprogramming and impact the stability and function of numerous proteins essential for cell survival.[8][9]
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment with this compound or other potent OGT inhibitors is expected to induce a range of cellular effects, including:
-
Reduced global O-GlcNAcylation: This is the primary and most direct effect.
-
Decreased cell proliferation: OGT inhibition often leads to cell cycle arrest, typically at the G0/G1 phase.[5][10]
-
Induction of apoptosis: Prolonged or high-dose treatment can trigger programmed cell death, characterized by caspase activation.[8][11][12]
-
Metabolic alterations: OGT inhibition can decrease glucose consumption and lactate (B86563) production.[8]
-
Modulation of signaling pathways: Expect changes in pathways regulated by O-GlcNAcylation, such as the mTOR and Akt signaling pathways.[3][5]
Troubleshooting Guide
Problem 1: Excessive or rapid cytotoxicity observed in my cell line, even at low concentrations of this compound.
-
Possible Cause 1: High sensitivity of the cell line.
-
Suggestion: Different cell lines exhibit varying sensitivity to OGT inhibition.[7] It is crucial to perform a dose-response curve to determine the EC50 for your specific cell line. Start with a broad range of concentrations and narrow down to a working concentration that achieves the desired level of OGT inhibition without causing immediate, widespread cell death.
-
-
Possible Cause 2: Off-target effects.
-
Suggestion: While newer OGT inhibitors are designed for higher specificity, off-target effects can never be completely ruled out.[8] It is advisable to use a secondary, structurally different OGT inhibitor as a control to confirm that the observed phenotype is due to OGT inhibition. Additionally, consider performing a rescue experiment by overexpressing a resistant OGT mutant, if available.
-
-
Possible Cause 3: Solvent toxicity.
-
Suggestion: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Always include a vehicle-only control in your experiments.
-
Problem 2: I am not observing the expected phenotype (e.g., decreased proliferation, apoptosis) after this compound treatment.
-
Possible Cause 1: Insufficient inhibition of OGT.
-
Suggestion: Confirm OGT inhibition by measuring the global O-GlcNAcylation levels in your treated cells via Western blot using an anti-O-GlcNAc antibody.[4] If inhibition is suboptimal, you may need to increase the concentration of this compound or the treatment duration.
-
-
Possible Cause 2: Cell line resistance.
-
Suggestion: Some cell lines may have compensatory mechanisms that allow them to tolerate OGT inhibition.[13] This could involve upregulation of pro-survival pathways. Consider combination therapies, as OGT inhibitors have been shown to sensitize cancer cells to other chemotherapeutic agents like docetaxel (B913) or doxorubicin.[12][14]
-
-
Possible Cause 3: Degradation of the inhibitor.
-
Suggestion: Ensure proper storage and handling of the this compound compound as per the manufacturer's instructions. Prepare fresh stock solutions and dilute to the final working concentration immediately before use.
-
Problem 3: My experimental results with this compound are inconsistent.
-
Possible Cause 1: Variability in cell culture conditions.
-
Suggestion: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. Changes in glucose concentration in the media can impact the hexosamine biosynthetic pathway, which provides the substrate for OGT.[15]
-
-
Possible Cause 2: Instability of the inhibitor in solution.
-
Suggestion: Some small molecules can be unstable in aqueous solutions over time. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
Data Presentation
Table 1: Reported Effects of OGT Inhibitors in Various Cell Lines
| Inhibitor | Cell Line(s) | Concentration Range | Observed Effects | Reference(s) |
| OSMI-1 | Prostate Cancer (LNCaP) | 50 µM | Decreased total O-GlcNAc, reduced CDK1 mRNA | [8] |
| OSMI-1 | Triple-Negative Breast Cancer | 20-40 µM | Potent cytotoxicity, apoptosis | [7] |
| OSMI-1 | Natural Killer (NK) cells | 25 µM | Decreased cytotoxic function | [16] |
| OSMI-4 | Prostate Cancer (PC3, DU145) | Varies | Sensitizes cells to docetaxel, induces apoptosis | [12] |
| ST045849 | Prostate Cancer | Varies | Decreased glucose consumption and lactate production | [8] |
Experimental Protocols
Protocol 1: Assessment of Global O-GlcNAcylation by Western Blot
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[4]
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 3: Apoptosis Detection by Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound or controls.
-
Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate at room temperature for the time specified by the assay manufacturer.
-
Signal Measurement: Measure luminescence or fluorescence using a plate reader. An increase in signal corresponds to increased caspase-3/7 activity and apoptosis.[8]
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: General experimental workflow.
References
- 1. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 2. OGT — Walker Lab [walkerlab.hms.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | O-GlcNAc: A Sweetheart of the Cell Cycle and DNA Damage Response [frontiersin.org]
- 10. Growing and dividing: how O-GlcNAcylation leads the way - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of O-GlcNAcylation Reduces Cell Viability and Autophagy and Increases Sensitivity to Chemotherapeutic Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
Ogt-IN-4 Activity Confirmation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular activity of Ogt-IN-4, a potent inhibitor of O-GlcNAc Transferase (OGT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cells?
A1: this compound is a small molecule inhibitor of O-GlcNAc Transferase (OGT). OGT is the sole enzyme responsible for adding the O-linked β-N-acetylglucosamine (O-GlcNAc) sugar modification to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This post-translational modification, known as O-GlcNAcylation, is a dynamic process that regulates a wide range of cellular functions, including signal transduction, transcription, and metabolism.[1] this compound works by binding to the active site of OGT, preventing it from utilizing its substrate, UDP-GlcNAc.[1] This inhibition leads to a global decrease in protein O-GlcNAcylation within the cell.
Q2: What is the primary and most direct way to confirm this compound activity in my cell line?
A2: The most direct method to confirm this compound activity is to measure the global O-GlcNAcylation levels in treated versus untreated cells via Western blotting. A significant, dose-dependent decrease in the overall O-GlcNAc signal upon treatment with this compound indicates successful inhibition of OGT.
Q3: What concentration of this compound should I use and for how long?
A3: The optimal concentration and treatment time for this compound can vary between cell lines. As a starting point, a dose-response experiment is recommended. Based on data from related OGT inhibitors like the OSMI series, a concentration range of 1-50 µM is a reasonable starting point.[3] Treatment times can range from 4 to 24 hours to observe a significant decrease in global O-GlcNAcylation.[4]
Q4: Besides global O-GlcNAcylation, what are some downstream signaling pathways I can probe to confirm this compound activity?
A4: OGT activity is known to intersect with major signaling pathways. Two well-established pathways you can investigate are:
-
mTOR Signaling: OGT inhibition has been shown to suppress the mTOR signaling pathway.[1][5][6][7] You can assess the phosphorylation status of key mTOR downstream targets like S6K1 and 4E-BP1. A decrease in their phosphorylation would be consistent with OGT inhibition.
-
Insulin (B600854) Signaling: OGT plays a role in insulin resistance by O-GlcNAcylating components of the insulin signaling pathway, which can dampen the signal.[4][8][9][10] Inhibition of OGT may lead to changes in the phosphorylation of proteins like Akt.[4]
Troubleshooting Guide: Western Blot for O-GlcNAcylation
This guide addresses common issues encountered when performing Western blots to detect changes in global O-GlcNAcylation following this compound treatment.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Inactive this compound | Ensure proper storage and handling of the compound. Prepare fresh stock solutions. |
| Insufficient inhibitor concentration or treatment time | Perform a dose-response and time-course experiment to determine optimal conditions for your cell line. | |
| Low abundance of O-GlcNAcylated proteins | Increase the amount of protein loaded onto the gel (20-40 µg is a good starting point). | |
| Inefficient antibody binding | Use a well-validated anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6). Optimize antibody dilution and incubation time (e.g., overnight at 4°C). | |
| Poor protein transfer | Verify transfer efficiency using Ponceau S staining. Ensure good contact between the gel and membrane. | |
| High Background | Insufficient blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Consider using a different blocking agent (e.g., 5% BSA instead of milk, as milk contains glycoproteins). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Insufficient washing | Increase the number and duration of washes with TBST. Adding a small amount of detergent (e.g., 0.05-0.1% Tween-20) to the wash buffer can help.[11] | |
| Multiple Non-specific Bands | Antibody cross-reactivity | Use a highly specific monoclonal antibody for O-GlcNAc. Include a negative control where the primary antibody is omitted. |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice throughout the preparation. | |
| Inconsistent Results | Variability in cell culture conditions | Ensure consistent cell density, passage number, and growth conditions between experiments. |
| Inaccurate protein quantification | Use a reliable protein quantification assay (e.g., BCA) and ensure equal loading of protein in each lane. |
Quantitative Data Summary
The following table summarizes IC50 values for OGT inhibitors from the same chemical series as this compound, providing an expected range of potency.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| OSMI-1 | Coupled Enzyme Assay | Human OGT | 2.7 µM | [3] |
| OSMI-4a | Fluorescence-based Assay | Recombinant OGT | ~7 µM | [12] |
| L01 | UDP-Glo Assay | OGT | 22 µM | [13] |
| UDP-5S-GlcNAc | Radiometric Assay | OGT | 8 µM | [13] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Global O-GlcNAcylation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 12, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate proteins on a 4-15% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
-
Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading.
Visualizing Cellular Effects of this compound
Below are diagrams illustrating the mechanism of action of this compound and its impact on cellular signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. otd.harvard.edu [otd.harvard.edu]
- 5. OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR/MYC Axis Regulates O-GlcNAc Transferase (OGT) Expression and O-GlcNAcylation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of the O-Linked β-N-Acetylglucosamine Transferase by Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. O-GlcNAcylation: A Sweet Hub in the Regulation of Glucose Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Ogt-IN-4 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting of Ogt-IN-4 (also known as OSMI-4), a potent O-GlcNAc Transferase (OGT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is critical to maintain its stability and efficacy. Recommendations for storage of both the solid compound and solutions are summarized below.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO). For example, to create a 10 mM stock solution, dissolve the appropriate mass of this compound in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication. Stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.
Q3: What is the recommended maximum concentration of DMSO for cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of less than 0.5% is generally well-tolerated by most cell lines, but it is always best to include a vehicle control (media with the same percentage of DMSO as the treated wells) in your experiments to account for any solvent effects.
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results with small molecule inhibitors can arise from several factors, including compound degradation due to improper storage or handling, variations in cell culture conditions (e.g., passage number, confluency), or pipetting errors. Ensure you are using a fresh aliquot of your stock solution for each experiment and that your cell culture and assay conditions are standardized.
Q5: How can I determine if my this compound solution has degraded?
A5: A change in the color of your stock solution can be an indicator of degradation. The most accurate way to assess the integrity of your compound is by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from any degradation products and confirm its concentration and purity.
Data Presentation
Table 1: Recommended Storage Conditions for this compound (OSMI-4)
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 1-2 years | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | 1 year | For shorter-term storage of aliquots.[2] |
Data compiled from supplier recommendations.[1][2]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general method to evaluate the stability of this compound in a specific solvent over time using HPLC.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Analytical HPLC system with a C18 column
-
HPLC-grade solvents for mobile phase
Procedure:
-
Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).
-
Timepoint Zero (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial peak area and purity of the compound. This will serve as your baseline.
-
Storage: Store the remaining stock solution under the desired test conditions (e.g., -20°C in the dark, 4°C, room temperature).
-
Subsequent Timepoints: At predetermined intervals (e.g., 24 hours, 1 week, 1 month), thaw an aliquot (if frozen), bring it to room temperature, and analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 peak area. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
Mandatory Visualizations
O-GlcNAc Transferase (OGT) Signaling Pathway
Caption: Simplified OGT signaling pathway showing the action of this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for assessing the stability of this compound in solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Inhibitory Activity | - Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light).- Precipitation of the compound from the stock solution. | - Prepare a fresh stock solution from solid this compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store stock solutions at -80°C for long-term stability.- Before use, visually inspect the thawed stock solution for any precipitate. If present, gently warm and vortex to redissolve. |
| High Variability in Results | - Inconsistent concentration of the working solution due to incomplete dissolution or pipetting errors.- Variations in cell culture conditions (e.g., cell density, passage number). | - Ensure the stock solution is completely dissolved before making dilutions.- Use calibrated pipettes and proper pipetting techniques.- Standardize cell seeding density and use cells within a consistent passage number range. |
| Unexpected Cellular Toxicity | - Final DMSO concentration is too high for the cell line.- Off-target effects of the inhibitor at high concentrations.- Degradation products of the inhibitor are toxic. | - Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration.- Use the lowest effective concentration of this compound.- Confirm the integrity of your stock solution to rule out degradation. |
| Inhibitor Appears Ineffective | - The inhibitor is not stable in the cell culture medium for the duration of the experiment.- The concentration of the inhibitor is too low to be effective. | - Perform a stability study of this compound in your specific cell culture medium.- Perform a dose-response experiment to determine the optimal effective concentration. |
References
minimizing variability in Ogt-IN-4 experiments
Welcome to the technical support center for Ogt-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting experiments involving this potent O-GlcNAc Transferase (OGT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of O-GlcNAc Transferase (OGT).[1] OGT is the sole enzyme responsible for attaching O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[2][3] This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process akin to phosphorylation.[3][4] this compound typically acts as a competitive inhibitor, binding to the active site of OGT to prevent it from utilizing its substrate, UDP-GlcNAc.[2] This leads to a global reduction in protein O-GlcNAcylation, allowing for the study of the functional roles of this modification in various cellular processes.[2]
Q2: What are the primary research applications for this compound?
A2: OGT inhibitors like this compound are used to investigate the role of O-GlcNAcylation in a wide range of biological processes and disease states. Aberrant O-GlcNAcylation has been implicated in several pathologies, making OGT a compelling therapeutic target.[5][6] Key research areas include:
-
Cancer Biology: Elevated O-GlcNAc levels are a hallmark of many cancers, contributing to altered metabolism, cell proliferation, and survival.[2][7][8] Inhibitors are used to disrupt these processes and can enhance the efficacy of conventional chemotherapies.[2]
-
Neurodegenerative Diseases: Dysregulation of O-GlcNAcylation is linked to diseases like Alzheimer's and Parkinson's.[2] OGT inhibitors help explore how modulating this pathway can mitigate neuroinflammation and protein aggregation.[2]
-
Metabolic Disorders: O-GlcNAcylation is intricately linked to insulin (B600854) signaling and glucose metabolism.[2][7] OGT inhibitors are valuable tools for studying and potentially correcting imbalances seen in diabetes and obesity.[2][7]
-
Signal Transduction: O-GlcNAcylation and phosphorylation often compete for the same or adjacent sites on proteins.[3] Inhibitors are used to unravel the complex interplay between these two critical post-translational modifications.[9]
Q3: How should I prepare and store this compound?
A3: Proper handling is critical for maintaining the compound's activity. While specific instructions for this compound should be obtained from the supplier, general recommendations for potent, cell-permeable inhibitors include:
-
Reconstitution: Dissolve the compound in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium or assay buffer immediately before use. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. Aim for a final DMSO concentration of <0.1%.
Q4: What is a typical effective concentration and treatment time for this compound in cell culture?
A4: The optimal concentration and duration will vary significantly depending on the cell line, experimental endpoint, and baseline OGT activity. This compound is reported to have a high affinity for OGT (Kd of 8 nM).[1] However, the effective concentration in cells (EC50) is typically in the low micromolar range.[10]
| Parameter | Typical Range | Considerations |
| Concentration (EC50) | 1 - 10 µM | Highly cell-line dependent. Perform a dose-response curve to determine the optimal concentration for your system. |
| Treatment Time | 4 - 48 hours | Short-term (4-8h) for signaling events. Long-term (24-48h) for changes in protein expression or cell viability. |
| Initial Titration | 0.1, 0.5, 1, 5, 10, 25 µM | A broad range is recommended for initial characterization in a new cell line. |
Troubleshooting Guides
Issue 1: Inconsistent or No Reduction in Global O-GlcNAc Levels
Potential Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment. Test a range of this compound concentrations (e.g., 0.1 µM to 25 µM) for a fixed time (e.g., 24 hours) to determine the EC50 for O-GlcNAc reduction in your specific cell line. |
| Incorrect Inhibitor Preparation/Storage | Ensure the inhibitor stock solution was prepared correctly in anhydrous DMSO and stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cellular Compensatory Mechanisms | Prolonged treatment with OGT inhibitors can sometimes lead to a compensatory increase in OGT protein expression, restoring O-GlcNAc homeostasis.[11][12] Analyze OGT protein levels by Western blot alongside O-GlcNAc levels. Consider shorter treatment times. |
| Poor Cell Permeability | While many OGT inhibitors are designed to be cell-permeable, this can vary between cell types.[5][6] If no effect is seen, consider using a positive control inhibitor with known cell permeability (e.g., OSMI-4). |
| Western Blotting Issues | O-GlcNAc Western blotting can be challenging. Ensure you are using an appropriate antibody (e.g., CTD110.6), proper blocking buffers (BSA is often recommended over milk), and include an OGA inhibitor (like PUGNAc or Thiamet-G) in your lysis buffer to prevent O-GlcNAc removal during sample preparation.[4][13] |
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
Potential Causes & Solutions
| Cause | Recommended Action |
| Inhibitor Concentration Too High | Complete inhibition of OGT is known to be detrimental to cell survival.[2] Use the lowest effective concentration that achieves the desired reduction in O-GlcNAcylation. High concentrations may induce off-target effects.[6][12] |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.1%). Run a vehicle-only control (cells treated with the same amount of DMSO) in all experiments. |
| On-Target Toxicity | OGT is essential for cell viability, and its inhibition can disrupt critical cellular processes, leading to apoptosis or cell cycle arrest.[14][15] This may be an expected outcome of the treatment. Assess viability with assays like MTT or Annexin V staining. |
| Off-Target Kinase Inhibition | Some small molecule inhibitors can have off-target effects on kinases or other enzymes.[8] If you suspect off-target effects, consider using a structurally distinct OGT inhibitor as a control to confirm that the observed phenotype is specific to OGT inhibition. |
Visualizing the Troubleshooting Process
Troubleshooting inconsistent O-GlcNAc reduction.
Experimental Protocols
Protocol 1: Assessing Global O-GlcNAcylation by Western Blot
This protocol details the steps to measure the overall change in protein O-GlcNAcylation in cultured cells following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Vehicle (DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., 50 µM PUGNAc or 1 µM Thiamet-G).
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer: 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies: Anti-O-GlcNAc (e.g., CTD110.6), Anti-OGT, Anti-Actin or Anti-Tubulin (loading control).
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate (ECL)
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the chosen duration (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold Lysis Buffer, scrape the cells, and incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary Anti-O-GlcNAc antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control (e.g., Actin) to ensure equal loading. Quantify band intensities using image analysis software.
Visualizing the Experimental Workflow
Workflow for O-GlcNAc Western Blotting.
Signaling Pathway Context
The O-GlcNAc Cycle and Point of Inhibition
O-GlcNAcylation is a dynamic cycle regulated by two enzymes: OGT, which adds the modification, and O-GlcNAcase (OGA), which removes it.[3] The substrate for OGT, UDP-GlcNAc, is derived from the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism. This positions OGT as a critical nutrient sensor.[7] this compound directly inhibits OGT, thereby blocking the addition of O-GlcNAc to target proteins and shifting the equilibrium towards the unmodified state.
The O-GlcNAc cycle and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. otd.harvard.edu [otd.harvard.edu]
- 8. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. O-GlcNAc transferase inhibitors: current tools and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis - PMC [pmc.ncbi.nlm.nih.gov]
Ogt-IN-4 interference with other reagents
Welcome to the technical support center for Ogt-IN-4, a potent and selective inhibitor of O-GlcNAc transferase (OGT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of O-GlcNAc transferase (OGT) with a high affinity, as demonstrated by a dissociation constant (Kd) of 8 nM.[1][2][3][4][5] It functions as a competitive inhibitor at the active site of OGT, preventing the binding of the sugar donor substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[6] This inhibition blocks the transfer of O-GlcNAc to target proteins, thereby reducing overall protein O-GlcNAcylation.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[5] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer or cell culture medium. To avoid precipitation, it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[7]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solid powder at -20°C for up to 12 months, or at 4°C for up to 6 months. In solvent, it is recommended to store aliquots at -80°C for up to 6 months.[5] It is important to minimize freeze-thaw cycles.[8]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or No Inhibition of OGT Activity in Biochemical Assays
Possible Cause 1: Reagent Interference
-
UDP Accumulation: The product of the OGT reaction, UDP, is a potent inhibitor of OGT itself, with an IC50 of 1.8 μM.[9] Accumulation of UDP during the assay can lead to product inhibition and confound the results.
-
Solution:
-
Detergents: The presence and type of detergents can significantly impact enzyme activity. While non-ionic detergents like Triton X-100 are generally considered milder, they can still affect enzyme kinetics and inhibitor binding in an unpredictable manner.[3][15] Anionic detergents like SDS are generally denaturing and should be avoided in activity assays.[3][9]
-
Solution:
-
If a detergent is necessary for protein solubility, start with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) and perform control experiments to assess its effect on OGT activity.
-
Whenever possible, perform the assay in the absence of detergents.
-
Possible Cause 2: Assay Format and Readout Interference
-
Fluorescence Interference: this compound contains a quinoline (B57606) moiety, a class of compounds known to exhibit fluorescence.[6] This intrinsic fluorescence can interfere with fluorescence-based assays, such as those using fluorescently labeled substrates or antibodies, potentially leading to false-positive or false-negative results.[16][17]
-
Solution:
-
Run a control experiment with this compound alone (without the enzyme or other assay components that generate a signal) to measure its background fluorescence at the excitation and emission wavelengths of your assay.
-
If significant interference is observed, consider using an alternative assay format, such as a luminescence-based assay (e.g., UDP-Glo™) or a radioactivity-based assay.[2][10][14]
-
For fluorescence polarization assays, interference can sometimes be minimized by using higher concentrations of the fluorescent tracer.[16][17]
-
Issue 2: Reduced or No Effect of this compound in Cell-Based Assays
Possible Cause 1: Poor Cell Permeability or Efflux
-
Solution: While this compound is designed to be cell-permeable, its effectiveness can vary between cell lines.
-
Increase the incubation time or the concentration of this compound.
-
Verify the reduction of global O-GlcNAcylation levels by Western blotting using an O-GlcNAc-specific antibody as a positive control for cellular activity.
-
Possible Cause 2: Interference with Cell Viability Assays
-
Tetrazolium-based Assays (MTT, XTT, etc.): The colored formazan (B1609692) product of these assays can be affected by compounds that have absorbance in the same range. As this compound is a chemical compound, it is good practice to check for such interference.
-
Solution:
-
Run a control experiment where this compound is added to the assay medium in the absence of cells to check for any direct reduction of the tetrazolium salt.
-
Consider using an alternative viability assay that relies on a different detection principle, such as a luciferase-based assay that measures ATP content.
-
Possible Cause 3: Off-Target Effects
-
Kinase Inhibition: While this compound is a selective OGT inhibitor, the possibility of off-target effects on other enzymes, such as kinases, should be considered, especially at higher concentrations.[18][19][20]
-
Solution:
-
If unexpected cellular phenotypes are observed, consider performing a kinase screen to assess the selectivity of this compound under your experimental conditions.
-
Use the lowest effective concentration of this compound to minimize potential off-target effects.
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Binding Affinity (Kd) | 8 nM | Not Specified | Purified OGT | [1][2][3][4][5] |
| IC50 (OSMI-4b - related compound) | ~10 µM | Genetically Encoded OGT-CAR (in-cell) | U-2 OS cells | [1] |
Experimental Protocols
Protocol 1: General OGT Inhibition Assay (Radioactive)
This protocol is adapted from a standard method for measuring OGT activity.[2]
Materials:
-
Purified OGT enzyme
-
Synthetic peptide substrate (e.g., CKII-derived peptide)
-
UDP-[6-³H]GlcNAc
-
Assay Buffer: 50 mM Sodium Cacodylate (pH 6.5), 12.5 mM MgCl₂, 1 mM DTT
-
This compound stock solution (in DMSO)
-
Stop Solution: 50 mM Formic Acid
-
C18 solid-phase extraction cartridges
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, peptide substrate, and purified OGT enzyme.
-
Add varying concentrations of this compound (or DMSO as a vehicle control). Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding UDP-[6-³H]GlcNAc.
-
Incubate at 37°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled peptide from unincorporated UDP-[6-³H]GlcNAc using a C18 cartridge.
-
Elute the labeled peptide and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control.
Protocol 2: Cell-Based O-GlcNAcylation Inhibition Assay (Western Blot)
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against O-GlcNAc (e.g., RL2)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
Appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the anti-O-GlcNAc antibody.
-
Wash and probe with the appropriate secondary antibody.
-
Develop the blot and visualize the O-GlcNAcylation levels.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of O-GlcNAcylation inhibition.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts related to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OGT inhibitor 4a | O-GlcNAc transferase inhibitor | Probechem Biochemicals [probechem.com]
- 6. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. OGT (O-GlcNAc transferase) [reactionbiology-com.3dcartstores.com]
- 9. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utility of Bioluminescent Homogeneous Nucleotide Detection Assays in Measuring Activities of Nucleotide-Sugar Dependent Glycosyltransferases and Studying Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promega UDP-Glo Glycosyltransferase Assay, 4,000 assays 4000 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 12. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 16. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assayquant.com [assayquant.com]
- 20. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of Ogt-IN-4
Welcome to the technical support center for Ogt-IN-4, a potent O-GlcNAc Transferase (OGT) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and ensuring the successful application of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of O-GlcNAc Transferase (OGT). OGT is the sole enzyme responsible for adding O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This compound acts as a potent inhibitor with a dissociation constant (Kd) of 8 nM.[1] By inhibiting OGT, this compound reduces the O-GlcNAcylation of target proteins, thereby allowing for the study of the functional roles of this post-translational modification.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For preparing stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store stock solutions at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What is the solubility of this compound?
A3: The solubility of this compound may vary depending on the solvent. It is generally soluble in dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers, it is advisable to first prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically <0.5%).
Q4: How can I confirm the activity of a new batch of this compound?
A4: The activity of a new batch of this compound can be confirmed by performing an in vitro OGT inhibition assay. This typically involves incubating recombinant OGT with a known substrate (e.g., a peptide or protein) and the co-substrate UDP-GlcNAc, in the presence of varying concentrations of this compound. The IC50 value can then be determined by measuring the reduction in substrate O-GlcNAcylation. This value should be consistent with previously established values for active batches.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of OGT activity between different batches of this compound.
This could be due to variations in the purity, concentration of the active compound, or degradation of the inhibitor.
| Potential Cause | Recommended Action |
| Incorrect concentration of stock solution | Verify the concentration of your stock solution using a spectrophotometer if the compound has a known extinction coefficient, or by analytical methods like HPLC. |
| Compound degradation | Ensure proper storage conditions (-20°C for solid, -80°C for stock solutions in DMSO). Avoid multiple freeze-thaw cycles. Prepare fresh stock solutions from solid compound if degradation is suspected. |
| Batch-to-batch variability in purity/potency | Perform a dose-response experiment to determine the IC50 of the new batch and compare it to the value from the certificate of analysis or previous batches. |
| Solubility issues | Ensure the inhibitor is fully dissolved in the stock solution and does not precipitate upon dilution into the assay buffer. Sonication or gentle warming may aid dissolution. The final DMSO concentration should be kept low and consistent across experiments. |
Issue 2: High background signal or off-target effects in cellular assays.
This may be caused by impurities in the inhibitor batch, inappropriate final concentration, or the inherent properties of the compound.
| Potential Cause | Recommended Action |
| Inhibitor concentration is too high | Perform a dose-response experiment to determine the optimal concentration that inhibits OGT without causing significant off-target effects or cytotoxicity. |
| Presence of impurities | If possible, check the purity of the compound using analytical techniques like HPLC or mass spectrometry. If impurities are suspected, consider obtaining a new, high-purity batch. |
| Cellular context-dependent effects | The effects of OGT inhibition can be highly dependent on the cell type and experimental conditions. Ensure that appropriate controls are included in your experiment, such as a vehicle control (e.g., DMSO) and potentially a negative control compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro OGT Inhibition Assay
-
Materials: Recombinant human OGT, OGT peptide substrate (e.g., a peptide derived from a known OGT substrate), UDP-[³H]-GlcNAc, this compound, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT), scintillation cocktail, microplate scintillation counter.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO).
-
In a microplate, add the assay buffer, OGT enzyme, and the this compound dilutions or vehicle.
-
Initiate the reaction by adding the OGT peptide substrate and UDP-[³H]-GlcNAc.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 10% phosphoric acid).
-
Transfer the reaction mixture to a filter plate that captures the peptide substrate.
-
Wash the filter plate to remove unincorporated UDP-[³H]-GlcNAc.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation
Table 1: Example Batch-to-Batch Comparison of this compound Potency
| Batch Number | Purity (by HPLC) | IC50 (nM) in vitro OGT Assay |
| Batch A | >99% | 8.2 ± 1.1 |
| Batch B | >98% | 9.5 ± 1.5 |
| Batch C | >99% | 7.9 ± 0.9 |
Visualizations
Caption: OGT catalyzes the transfer of GlcNAc to proteins, a process inhibited by this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
optimizing incubation time for Ogt-IN-4
Technical Support Center: Ogt-IN-4
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide detailed information for optimizing incubation times and troubleshooting common issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of O-GlcNAc Transferase (OGT). OGT is a crucial enzyme that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of various nuclear and cytoplasmic proteins.[1][2][3][4] This post-translational modification, known as O-GlcNAcylation, is a dynamic process involved in regulating protein function, localization, and stability.[4] By inhibiting OGT, this compound reduces the overall levels of O-GlcNAcylation on target proteins, thereby modulating various cellular processes such as signal transduction, transcription, and stress responses.[4]
Q2: In what research areas is this compound typically used?
A2: OGT inhibitors like this compound are utilized in various research fields due to the widespread role of O-GlcNAcylation in cellular physiology and pathology. Key areas of investigation include:
-
Cancer Biology: Aberrant O-GlcNAcylation is implicated in the progression and metastasis of several cancers.[4] OGT inhibitors are used to disrupt cancer cell signaling and enhance the efficacy of chemotherapies.[4]
-
Neurodegenerative Diseases: Elevated levels of O-GlcNAcylation have been associated with diseases like Alzheimer's and Parkinson's.[4] OGT inhibitors are explored for their potential to mitigate neuroinflammation and protein aggregation.[4]
-
Metabolic Disorders: O-GlcNAcylation is linked to insulin (B600854) signaling and glucose metabolism.[4] OGT inhibitors are being investigated as a means to potentially restore insulin sensitivity.[4]
-
Immunology: O-GlcNAcylation plays a role in immune cell activation and inflammatory signaling pathways.[5][6]
Q3: What is a recommended starting concentration and incubation time for a cell-based assay?
A3: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific experimental endpoint. For initial experiments, a dose-response study is recommended to determine the IC50 value for your cell line. A common starting point for incubation time in cell viability assays is 24 to 72 hours.[7] For assessing more immediate effects on signaling pathways, shorter incubation times may be sufficient.
Q4: How should I prepare and store this compound?
A4: For stock solutions, it is advisable to dissolve this compound in a suitable solvent like DMSO. To maintain the integrity of the compound, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid multiple freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should typically be kept low (e.g., below 0.1%) to avoid solvent-induced cellular stress.
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect at a standard incubation time (e.g., 24 hours). | The optimal incubation time for your specific endpoint may be shorter or longer. | Perform a time-course experiment. Treat cells with a fixed concentration of this compound and measure your endpoint at multiple time points (e.g., 1, 4, 8, 12, 24, and 48 hours). This will help identify the window of maximal effect.[8] |
| High cell toxicity or off-target effects observed. | The incubation time may be too long, leading to cellular stress. The concentration of this compound may be too high. | Reduce the incubation time. Perform a dose-response experiment with shorter incubation periods to find a concentration that is effective without causing excessive toxicity. |
| Inconsistent results between replicates. | Inaccurate pipetting. Uneven cell seeding. Cell health and passage number. | Ensure pipettes are calibrated and use proper pipetting techniques.[9][10] Gently mix cell suspension before seeding to ensure a homogenous distribution.[9] Use healthy, low-passage cells for your experiments and ensure they are in the exponential growth phase.[9][11] |
| High background in assays. | Contamination of cell culture or reagents. Non-specific binding of antibodies (for Western blots or ELISAs). | Regularly test for mycoplasma contamination.[11] Use sterile techniques and fresh reagents. Optimize blocking and washing steps in your immunoassay protocols. |
Experimental Protocols
Protocol 1: Time-Course Experiment for OGT Inhibition by Western Blot
This protocol details a method to determine the optimal incubation time for this compound by observing the reduction in global O-GlcNAcylation levels.
-
Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a predetermined effective concentration of this compound (or a vehicle control).
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blot Analysis:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT) for Determining Optimal Incubation Time
This protocol helps in assessing the effect of different incubation times of this compound on cell viability.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a CO2 incubator.[7]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control for each time point.
Visualizations
Caption: OGT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. portlandpress.com [portlandpress.com]
- 2. [PDF] O-GlcNAc transferase inhibitors: current tools and future challenges. | Semantic Scholar [semanticscholar.org]
- 3. O-GlcNAc transferase inhibitors: current tools and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | The Role of O-GlcNAcylation in Immune Cell Activation [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to OGT-IN-4 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the O-GlcNAc Transferase (OGT) inhibitor, Ogt-IN-4, in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues observed when cancer cells develop resistance to this compound and provides systematic steps to investigate and potentially overcome this resistance.
Issue 1: Decreased sensitivity to this compound (Increased IC50)
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line, it indicates the development of resistance.
Table 1: Example IC50 Values for Parental and this compound Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 | 5 | 50 | 10 |
| PC-3 | 8 | 75 | 9.4 |
| HCT116 | 12 | 110 | 9.2 |
Troubleshooting Steps:
-
Confirm Resistance:
-
Investigate Potential Resistance Mechanisms:
-
Hypothesis 1: Altered OGT Expression or Mutation.
-
Action: Analyze OGT protein levels via Western blot and sequence the OGT gene to identify potential mutations in the drug-binding site.
-
Expected Outcome: Increased OGT expression or a mutation preventing this compound binding could confer resistance.
-
-
Hypothesis 2: Increased Drug Efflux.
-
Action: Evaluate the expression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1, ABCB1) using Western blotting or qRT-PCR.[4]
-
Expected Outcome: Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound.
-
-
Hypothesis 3: Activation of Bypass Signaling Pathways.
-
Action: Profile the activity of known pro-survival signaling pathways that are often implicated in drug resistance, such as the NF-κB, PI3K/Akt, or MAPK pathways, using Western blot for key phosphorylated proteins.[5][6]
-
Expected Outcome: Cancer cells may upregulate alternative pathways to circumvent the effects of OGT inhibition.
-
-
Issue 2: No significant increase in apoptosis in this compound treated resistant cells
Parental cells may show a robust apoptotic response to this compound, while resistant cells remain viable.
Troubleshooting Steps:
-
Quantify Apoptosis:
-
Protocol: Perform an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Expected Outcome: A significantly lower percentage of Annexin V-positive cells in the resistant line compared to the parental line after this compound treatment.
-
-
Examine Apoptotic and Anti-Apoptotic Protein Levels:
-
Protocol: Use Western blotting to assess the expression of key apoptosis-related proteins.[8]
-
Pro-apoptotic: Bax, Bak, cleaved Caspase-3, CHOP.[5]
-
Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1.
-
-
Expected Outcome: Resistant cells might upregulate anti-apoptotic proteins or downregulate pro-apoptotic proteins to evade cell death.
-
Frequently Asked Questions (FAQs)
Q1: My cancer cells have become resistant to this compound. What are the likely mechanisms?
A1: While specific resistance mechanisms to this compound are still an emerging area of research, potential mechanisms can be extrapolated from general principles of drug resistance in cancer. These may include:
-
Target Alteration: Increased expression of OGT or mutations in the this compound binding site.
-
Decreased Intracellular Drug Concentration: Overexpression of drug efflux pumps like ABC transporters.[4]
-
Activation of Bypass Pathways: Upregulation of pro-survival signaling pathways (e.g., NF-κB, PI3K/Akt) to compensate for OGT inhibition.[5][6]
-
Altered Cellular Metabolism: Cancer cells might adapt their metabolic pathways to become less reliant on O-GlcNAcylation.
Q2: How can I develop an this compound resistant cell line for my studies?
A2: You can generate a resistant cell line by continuous exposure of the parental cell line to gradually increasing concentrations of this compound.[3][9]
-
Protocol:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Begin by treating the cells with a concentration of this compound equal to the IC10-IC20.[3]
-
Once the cells recover and reach approximately 80% confluency, passage them and increase the this compound concentration by 1.5- to 2-fold.[3][9]
-
Repeat this process of gradual dose escalation. If significant cell death occurs, reduce the fold-increase in concentration.[3]
-
Periodically determine the IC50 to monitor the development of resistance. A stable, significantly higher IC50 indicates the establishment of a resistant cell line.
-
Q3: What signaling pathways should I investigate if I suspect bypass mechanisms are causing this compound resistance?
A3: OGT is known to regulate several key signaling pathways. Upregulation of these or related pathways could confer resistance. Key candidates for investigation include:
-
NF-κB Pathway: OGT inhibition has been shown to suppress NF-κB signaling.[5] Resistant cells might have reactivated this pro-survival pathway.
-
ER Stress Pathway: OGT inhibition can induce ER stress and the pro-apoptotic protein CHOP.[5] Resistance could arise from adaptations that mitigate ER stress.
-
Hippo Pathway: O-GlcNAcylation is known to regulate components of the Hippo pathway, which controls cell proliferation and apoptosis.[10]
-
PI3K/Akt/mTOR Pathway: As a central regulator of cell growth and survival, this pathway is a common mechanism of resistance to various cancer therapies.[11]
The following diagram illustrates potential bypass pathways:
Q4: Can combination therapy help overcome this compound resistance?
A4: Yes, combination therapy is a promising strategy. Based on the mechanism of resistance, you could consider:
-
Inhibitors of Bypass Pathways: If you identify activation of the PI3K/Akt or MAPK pathways, combining this compound with inhibitors of these pathways may restore sensitivity.
-
Chemotherapeutic Agents: OGT inhibitors have been shown to sensitize cancer cells to drugs like docetaxel (B913) and cisplatin (B142131).[12][13] It is possible that resistant cells may have altered sensitivities to other agents, creating new therapeutic vulnerabilities.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay [1][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot against the log of the this compound concentration. Use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Protein Expression Analysis [8][11]
-
Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 15-20 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-OGT, anti-phospho-Akt, anti-cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Protocol 3: Apoptosis Assessment by Annexin V Staining [7]
-
Cell Treatment: Treat parental and resistant cells with this compound at the respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 5. Frontiers | Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies [frontiersin.org]
- 6. Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medium.com [medium.com]
- 12. Down-regulation of OGT promotes cisplatin resistance by inducing autophagy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel [frontiersin.org]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Guide to OGT Inhibitors: Ogt-IN-4 vs. OSMI-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-supported comparison of O-GlcNAc Transferase (OGT) inhibitors, focusing on the high-affinity compound Ogt-IN-4 and the widely used tool compound OSMI-1. OGT is an essential enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins.[1][2][3] This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of cellular processes, and its dysregulation is implicated in diseases like cancer, diabetes, and neurodegenerative disorders.[2][4][5] Potent and specific inhibitors are vital tools for dissecting OGT's function and validating it as a therapeutic target.[1]
Quantitative Performance Comparison
This compound is the active, free-acid form of the cell-permeable prodrug OSMI-4.[6] It represents a significant advancement over earlier inhibitors like OSMI-1, demonstrating substantially higher affinity and cellular potency.[6] The following table summarizes the key quantitative data for these inhibitors.
| Parameter | This compound (Active form of OSMI-4) | OSMI-1 | Notes |
| Binding Affinity (Kd) | ~8 nM | Not Reported | This compound binds to OGT with low nanomolar affinity, a milestone in glycosyltransferase inhibitor development.[6][7] |
| In Vitro Potency (IC50) | Not Directly Reported (Kd used as primary metric) | 2.7 µM | OSMI-1's IC50 was determined against full-length human OGT.[1][8][9] |
| Cellular Efficacy (EC50) | ~3 µM (for prodrug OSMI-4) | ~50 µM (for maximal effect) | OSMI-4, the cell-permeable version of this compound, shows a potent effect in cells.[6] OSMI-1 reduces global O-GlcNAcylation in a dose-dependent manner, with maximal effects seen at 50 µM in CHO cells.[1] |
| Mechanism of Action | Binds OGT active site | Binds OGT active site | Both compounds prevent OGT from glycosylating its substrates.[5] OSMI-1 is not competitive with the UDP-GlcNAc donor substrate.[1] |
| Cell Permeability | Low (Requires ester prodrug OSMI-4) | Yes | This compound is a carboxylic acid, while its ethyl ester prodrug, OSMI-4, is cell-permeable.[6][10] OSMI-1 is a cell-permeable small molecule.[1][8] |
Cellular Effects and Specificity
Both OSMI-1 and the more advanced OSMI-4 (the prodrug of this compound) have been shown to effectively reduce global O-GlcNAcylation levels in a dose-dependent manner across various cell lines.[1][6] A key indicator of OGT inhibition in cells is the blockage of Host Cell Factor 1 (HCF-1) cleavage, a proteolytic function also catalyzed by OGT.[3] Treatment with these inhibitors leads to an accumulation of the uncleaved form of HCF-1, confirming their on-target activity in a cellular context.[6]
OSMI-1 has been demonstrated to inhibit OGT activity in cells without significantly altering cell surface N- or O-linked glycans, suggesting good specificity for the intracellular OGT enzyme.[1][8][9] However, prolonged treatment with some OSMI-class compounds can lead to a compensatory increase in OGT protein levels, which may cause a recovery in O-GlcNAc levels over time.[6][11][12]
Visualized Experimental and Biological Pathways
To provide a clearer context for the evaluation and mechanism of these inhibitors, the following diagrams illustrate a standard experimental workflow and a key biological pathway modulated by OGT.
References
- 1. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of O-GlcNAcylation in Immune Cell Activation [frontiersin.org]
- 3. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. otd.harvard.edu [otd.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. OSMI-1 | OGT inhibitor | TargetMol [targetmol.com]
- 10. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OSMI-4-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OGT Inhibitors: Ogt-IN-4 vs. Ogt-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two commercially available O-GlcNAc Transferase (OGT) inhibitors, Ogt-IN-4 (also known as OSMI-4) and Ogt-IN-2 (also known as ST045849). The information presented is collated from various sources to assist researchers in selecting the appropriate inhibitor for their studies on the role of O-GlcNAcylation in cellular processes.
Introduction to O-GlcNAc Transferase (OGT)
O-GlcNAc Transferase is a crucial enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety onto serine and threonine residues of nuclear and cytoplasmic proteins.[1] This dynamic post-translational modification, known as O-GlcNAcylation, is a key regulator of numerous cellular processes, including signal transduction, transcription, and metabolism.[1] The dysregulation of OGT activity has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders, making it a significant therapeutic target.[2] Potent and selective OGT inhibitors are therefore invaluable tools for elucidating the specific functions of O-GlcNAcylation.[3]
Efficacy Comparison: this compound vs. Ogt-IN-2
This compound has demonstrated significantly higher potency in inhibiting OGT compared to Ogt-IN-2. This is evident from their respective inhibitory constants, with this compound exhibiting a dissociation constant (Kd) in the low nanomolar range, while Ogt-IN-2 has a half-maximal inhibitory concentration (IC50) in the micromolar range.
Quantitative Data Summary
| Inhibitor | Target | Efficacy Metric | Value | Reference(s) |
| This compound (OSMI-4) | OGT | Dissociation Constant (Kd) | 8 nM | [3] |
| Ogt-IN-2 (ST045849) | sOGT | IC50 | 30 µM | [4] |
| ncOGT | IC50 | 53 µM | [4] |
Note: The efficacy data for this compound and Ogt-IN-2 are from different types of assays (Kd vs. IC50) and likely from studies with different experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution. However, the several orders of magnitude difference strongly indicates the higher potency of this compound.
Specificity Profile
The specificity of an inhibitor is critical to ensure that its observed biological effects are attributable to the inhibition of the intended target.
This compound (OSMI-4): Proteomic profiling studies of cells treated with this compound (OSMI-4) have provided strong evidence for its high specificity. These studies revealed that this compound treatment resulted in a very limited number of proteins with significantly altered abundance.[5] The most significantly upregulated protein was OGT itself, which is a known cellular response to OGT inhibition.[5] This minimal off-target profile makes this compound a reliable tool for studying the specific roles of OGT.
Ogt-IN-2 (ST045849): Detailed specificity data for Ogt-IN-2 against a broad panel of other enzymes, particularly other glycosyltransferases, is not as readily available in the public domain. While it is described as a potent OGT inhibitor, researchers should exercise caution and may need to perform their own off-target activity assays depending on the experimental context.
Signaling Pathways and Experimental Workflows
To visually represent the context in which these inhibitors function and the general approach to their characterization, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of OGT inhibitors are provided below.
In Vitro OGT Activity Assay (UDP-Glo™ Glycosyltransferase Assay)
This assay is commonly used to determine the IC50 value of an OGT inhibitor.[6]
-
Principle: The assay measures the amount of UDP produced as a byproduct of the OGT-catalyzed glycosyltransferase reaction. The luminescence generated is directly proportional to the UDP concentration and thus to OGT activity.[6]
-
Materials:
-
Purified OGT enzyme
-
OGT peptide substrate (e.g., CKII peptide)
-
UDP-GlcNAc (donor substrate)
-
OGT inhibitor (Ogt-IN-2 or other)
-
Reaction buffer
-
UDP-Glo™ Detection Reagent
-
-
Procedure:
-
Prepare a reaction mixture containing the OGT enzyme, peptide substrate, and UDP-GlcNAc in a suitable buffer.
-
Add the OGT inhibitor at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Incubate the reaction to allow for the enzymatic reaction to proceed.
-
Add the UDP-Glo™ Detection Reagent to stop the enzymatic reaction and initiate the luminescence reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using appropriate software.[6]
-
Microscale Thermophoresis (MST) for Kd Determination
This biophysical technique is used to quantify the binding affinity (Kd) between an inhibitor and its target protein.
-
Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which is used to determine the binding affinity.
-
Materials:
-
Purified, fluorescently labeled OGT enzyme or a fluorescently labeled tracer
-
OGT inhibitor (e.g., the active form of this compound)
-
Appropriate buffer
-
MST instrument
-
-
Procedure:
-
A constant concentration of the fluorescently labeled OGT is mixed with a serial dilution of the inhibitor.
-
The samples are loaded into glass capillaries.
-
An infrared laser is used to create a precise temperature gradient within the capillaries.
-
The movement of the fluorescent molecules is monitored and plotted against the ligand concentration to derive the Kd value.
-
Western Blot Analysis of Global O-GlcNAcylation
This method is used to assess the effect of an OGT inhibitor on the overall level of O-GlcNAcylated proteins within cells.
-
Principle: Following treatment with an OGT inhibitor, total cellular proteins are separated by size, transferred to a membrane, and probed with an antibody that specifically recognizes the O-GlcNAc modification.
-
Materials:
-
Cell line of interest (e.g., HEK293T)
-
This compound or Ogt-IN-2
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against O-GlcNAc (e.g., RL2)
-
Loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of the OGT inhibitor for a specified duration.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-O-GlcNAc antibody and a loading control antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system. The reduction in the O-GlcNAc signal indicates the inhibitor's cellular efficacy.
-
Conclusion
Both this compound and Ogt-IN-2 are valuable tools for studying the role of OGT in health and disease. This compound (OSMI-4) stands out for its high potency and well-documented specificity, making it a preferred choice for studies requiring a highly selective and potent OGT inhibitor. Ogt-IN-2 (ST045849), while less potent, can still be effectively used for inhibiting OGT activity, particularly in studies where a micromolar range inhibitor is suitable. The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment, including the desired level of potency and the sensitivity of the biological system being studied. Researchers are encouraged to carefully consider the available data and, if necessary, perform their own validation experiments to ensure the suitability of the chosen inhibitor for their research goals.
References
- 1. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Ogt-IN-4: A Comparative Guide to a Potent O-GlcNAc Transferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ogt-IN-4, a potent inhibitor of O-GlcNAc Transferase (OGT), with other alternative inhibitors. The information herein is supported by experimental data to facilitate the selection of the most suitable research tools for studying the multifaceted roles of O-GlcNAcylation in cellular processes and disease.
Introduction to O-GlcNAc Transferase (OGT) and its Inhibition
O-GlcNAc Transferase (OGT) is a highly conserved and essential enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar molecule onto serine and threonine residues of a vast number of nuclear, cytoplasmic, and mitochondrial proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes, including signal transduction, transcription, metabolism, and cell cycle control. Dysregulation of OGT activity has been implicated in the pathophysiology of various diseases, such as cancer, diabetes, and neurodegenerative disorders, making it a compelling target for therapeutic intervention. OGT inhibitors are invaluable chemical probes for dissecting the complex biology of O-GlcNAcylation and for validating OGT as a drug target.
This compound: A Potent and Selective OGT Inhibitor
This compound, also known as compound 4a, is the active acid form of the cell-permeable inhibitor OSMI-4. It is a highly potent, non-covalent, reversible inhibitor of OGT.[1]
Comparative Performance: this compound vs. Alternatives
The following tables summarize the key quantitative data for this compound and a commonly used alternative OGT inhibitor, OSMI-1.
Table 1: Biochemical Potency of OGT Inhibitors
| Inhibitor | Target | Type | Kd (nM) | IC50 (µM) |
| This compound (OSMI-4a) | OGT | Reversible, Non-covalent | ~8[1] | Not explicitly reported in direct comparison |
| OSMI-1 | OGT | Reversible, Non-covalent | Not Reported | 2.7[2] |
Table 2: Cellular Activity of OGT Inhibitors
| Inhibitor (Cell-Permeable Form) | Cellular EC50 (µM) | Observed Cellular Effects |
| OSMI-4 (prodrug of this compound) | ~3 (in HEK293T cells)[1] | Reduces global O-GlcNAcylation levels.[3] |
| OSMI-1 | Not explicitly reported | Reduces global O-GlcNAcylation levels in a dose-dependent manner in various cell lines.[2] |
Signaling Pathways and Experimental Workflows
To understand the validation process of OGT inhibitors, it's crucial to visualize the relevant biological pathway and the experimental procedures.
References
A Head-to-Head Comparison of Ogt-IN-4 and Thiamet-G: Modulating O-GlcNAcylation from Opposite Ends
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Key Modulators of O-GlcNAc Signaling
In the dynamic field of post-translational modifications, the O-GlcNAcylation of nuclear and cytoplasmic proteins stands out as a critical regulator of cellular physiology and pathophysiology. This reversible process, the addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues, is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. The ability to pharmacologically manipulate this cycle is crucial for dissecting its role in health and disease. This guide provides a head-to-head comparison of two widely used chemical probes, Ogt-IN-4 and Thiamet-G, which modulate O-GlcNAcylation through opposing mechanisms.
Executive Summary
This compound is a potent inhibitor of OGT, the enzyme responsible for adding O-GlcNAc modifications. By inhibiting OGT, this compound leads to a decrease in global O-GlcNAcylation. In contrast, Thiamet-G is a potent and selective inhibitor of OGA, the enzyme that removes O-GlcNAc. Inhibition of OGA by Thiamet-G results in an increase in global O-GlcNAcylation. This fundamental difference in their mechanism of action dictates their application in research. This compound is a tool for studying the effects of decreased O-GlcNAcylation, while Thiamet-G is used to investigate the consequences of elevated O-GlcNAcylation.
Quantitative Data Summary
The following tables provide a structured comparison of the key quantitative parameters for this compound and Thiamet-G based on available experimental data.
Table 1: General Properties and Potency
| Feature | This compound | Thiamet-G |
| Target | O-GlcNAc transferase (OGT) | O-GlcNAcase (OGA) |
| Mechanism of Action | Inhibition of O-GlcNAc addition | Inhibition of O-GlcNAc removal |
| Effect on Global O-GlcNAcylation | Decrease | Increase |
| Potency (Binding Affinity) | Kd = 8 nM[1][2][3] | Ki = 20-21 nM[4] |
| Cellular Potency | EC50 of parent compound (OSMI-4) ~3 µM[5] | EC50 ≈ 30-33 nM[3][6] |
| Alternate Names | Compound 4a, active form of OSMI-4[3] | - |
Table 2: In Vitro and In Vivo Effects
| Parameter | This compound | Thiamet-G |
| Reported In Vitro Models | HEK293T cells, HCT116 cells[5] | PC-12 cells, primary neurons, Jurkat cells, ATDC5 cells[3][4] |
| Reported In Vivo Models | Not extensively reported in primary literature | Rodent models (rats, mice)[4] |
| Blood-Brain Barrier Permeability | Not explicitly stated, but parent compound is cell-permeable | Yes[4] |
| Key Cellular Effects | Decreases global O-GlcNAcylation | Increases global O-GlcNAcylation, reduces tau phosphorylation[4] |
Signaling Pathways and Experimental Workflows
To visually represent the distinct roles of this compound and Thiamet-G, the following diagrams illustrate the O-GlcNAc signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: O-GlcNAcylation pathway showing opposing actions of this compound and Thiamet-G.
Caption: General workflow for evaluating the cellular effects of this compound and Thiamet-G.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and Thiamet-G.
Protocol 1: Determination of Global O-GlcNAcylation Levels by Western Blot
This protocol is a standard method to assess the overall change in protein O-GlcNAcylation in cells treated with either this compound or Thiamet-G.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T for this compound, PC-12 for Thiamet-G) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound or Thiamet-G (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 4, 12, 24 hours).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-15% gradient SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Also, probe separate blots or strip and re-probe the same blot with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the O-GlcNAc signal to the corresponding loading control signal.
-
Compare the normalized O-GlcNAc levels in treated samples to the vehicle control.
Protocol 2: In Vitro Binding Affinity Assay by Microscale Thermophoresis (MST)
This protocol describes how the binding affinity (Kd) of this compound to OGT can be determined. A similar approach can be adapted for Thiamet-G and OGA.
1. Protein Preparation:
-
Purify recombinant human OGT.
-
Label the protein with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol for MST analysis.
2. Ligand Preparation:
-
Prepare a series of dilutions of this compound in MST buffer.
3. MST Measurement:
-
Mix the fluorescently labeled OGT at a constant concentration with each dilution of this compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the labeled OGT in the presence of varying concentrations of this compound using an MST instrument.
4. Data Analysis:
-
Plot the change in thermophoresis as a function of the this compound concentration.
-
Fit the data to a binding curve to determine the dissociation constant (Kd).
Conclusion
This compound and Thiamet-G are indispensable tools for investigating the complex world of O-GlcNAcylation. Their opposing mechanisms of action—inhibiting O-GlcNAc addition versus removal—provide researchers with a powerful toolkit to dissect the specific roles of this post-translational modification in a multitude of cellular processes. While this compound is ideal for studying the consequences of reduced O-GlcNAcylation, Thiamet-G is the compound of choice for exploring the effects of its accumulation. The selection of the appropriate inhibitor is therefore entirely dependent on the biological question being addressed. This guide provides the foundational data and protocols to aid researchers in making an informed choice and designing rigorous experiments to advance our understanding of O-GlcNAc signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. O-GlcNAcylation protein disruption by Thiamet G promotes changes on the GBM U87-MG cells secretome molecular signature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flag-tag-protein.com [flag-tag-protein.com]
Assessing the Selectivity of Ogt-IN-4 for OGT over OGA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the O-GlcNAc Transferase (OGT) inhibitor, Ogt-IN-4, focusing on its selectivity for OGT over the functionally related enzyme O-GlcNAcase (OGA). While this compound is a known potent inhibitor of OGT, a thorough understanding of its off-target effects, particularly against OGA, is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This document outlines the available data, provides a detailed experimental protocol for determining selectivity, and offers tools for data presentation and visualization.
The Critical Role of O-GlcNAc Cycling and the Need for Selective Inhibition
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is regulated by the balanced action of two enzymes: OGT, which adds the O-GlcNAc modification, and OGA, which removes it.[1][2] This "O-GlcNAc cycling" plays a pivotal role in a myriad of cellular processes, including signal transduction, transcription, and metabolism.[3][4] Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as cancer, neurodegeneration, and diabetes, making OGT a compelling therapeutic target.[1][5]
Selective inhibition of OGT is paramount to dissect its specific biological functions and to develop targeted therapies.[5] Cross-reactivity with OGA would lead to a convoluted biological response, as inhibiting both enzymes could have opposing or synergistic effects on global O-GlcNAcylation levels, making it difficult to attribute any observed phenotype solely to OGT inhibition.
This compound: A Potent OGT Inhibitor
Assessing the Selectivity of this compound: OGT vs. OGA
A comprehensive assessment of an OGT inhibitor's selectivity profile requires a direct comparison of its inhibitory activity against both OGT and OGA. This is typically expressed as a selectivity ratio, calculated from the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enzyme. A high selectivity ratio (IC50 for OGA / IC50 for OGT) is desirable, indicating minimal off-target inhibition of OGA.
Currently, there is a lack of publicly available data directly comparing the inhibitory activity of this compound against both OGT and OGA. Therefore, experimental determination of the IC50 value for this compound against OGA is a critical step for researchers utilizing this compound.
Experimental Protocol for Determining OGT and OGA Inhibition
To assess the selectivity of this compound, a robust and standardized in vitro enzyme inhibition assay should be employed for both OGT and OGA. The following protocol outlines a general methodology based on widely used fluorescence-based and luminescence-based assays.[1][6][7]
Objective: To determine the IC50 values of this compound for both human OGT and OGA.
Materials:
-
Recombinant human OGT enzyme
-
Recombinant human OGA enzyme
-
This compound
-
Appropriate substrates:
-
For OGT: UDP-GlcNAc (donor substrate) and a suitable peptide or protein acceptor substrate (e.g., a synthetic peptide derived from a known OGT substrate).
-
For OGA: A fluorescently labeled O-GlcNAcylated peptide substrate.
-
-
Assay buffer (specific composition will depend on the assay format, but generally includes a buffer such as Tris-HCl or HEPES, MgCl2, and a reducing agent like DTT)
-
Detection reagents (e.g., UDP-Glo™ Assay kit from Promega for OGT, or a system to measure the fluorescence of the cleaved OGA substrate)
-
96-well or 384-well microplates (black plates for fluorescence assays, white plates for luminescence assays)
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations for the dose-response curve. It is advisable to use a 10-point or 12-point dilution series.
-
-
Enzyme Inhibition Assay (General Steps):
-
OGT Inhibition Assay (using UDP-Glo™ as an example):
-
In a white microplate, add the OGT enzyme, the acceptor peptide substrate, and the various concentrations of this compound. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding the UDP-GlcNAc donor substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and add the UDP-Glo™ detection reagent, which measures the amount of UDP produced.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to OGT inhibition.
-
-
OGA Inhibition Assay (using a fluorescence-based assay as an example):
-
In a black microplate, add the OGA enzyme and the various concentrations of this compound. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding the fluorescently labeled O-GlcNAcylated peptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Measure the increase in fluorescence resulting from the cleavage of the substrate by OGA using a plate reader. The signal is directly proportional to OGA activity.
-
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the percentage of enzyme inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value for both OGT and OGA.
-
Calculate the selectivity ratio by dividing the IC50 value for OGA by the IC50 value for OGT.
-
Data Presentation
The quantitative data obtained from the selectivity assays should be summarized in a clear and structured table for easy comparison.
| Enzyme | Inhibitor | IC50 (nM) | Selectivity Ratio (OGA/OGT) |
| OGT | This compound | [Experimentally Determined Value] | [Calculated Value] |
| OGA | This compound | [Experimentally Determined Value] |
Visualizing the Biological Context
Understanding the interplay between OGT and OGA is crucial for interpreting selectivity data. The following diagrams, generated using the DOT language, illustrate the O-GlcNAc cycling pathway and the workflow for assessing inhibitor selectivity.
By following the outlined experimental protocol and utilizing the provided data presentation and visualization tools, researchers can effectively assess the selectivity of this compound for OGT over OGA. This critical information will enable more precise and reliable investigations into the biological roles of OGT and the therapeutic potential of its inhibition.
References
- 1. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OGT and OGA: Sweet guardians of the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAc transferase inhibitors: current tools and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomics Reveals that the OGT Interactome Is Remodeled in Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ogt-IN-4 versus Genetic Knockdown for OGT Functional Analysis
For researchers, scientists, and drug development professionals investigating the multifaceted roles of O-GlcNAc Transferase (OGT), the choice between chemical inhibition and genetic knockdown is a critical experimental design decision. This guide provides an objective comparison of Ogt-IN-4, a potent OGT inhibitor, with genetic knockdown techniques (siRNA, shRNA, and CRISPR), offering supporting data and detailed protocols to inform your research.
O-GlcNAc Transferase (OGT) is a highly conserved enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of a vast number of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a key regulator of numerous cellular processes, including signal transduction, transcription, and metabolism. Consequently, dysregulation of OGT activity has been implicated in a range of pathologies, from cancer to neurodegenerative diseases.
This comparison guide will explore the nuances of two primary methodologies for studying OGT function: pharmacological inhibition with this compound and genetic suppression through knockdown or knockout.
At a Glance: this compound vs. OGT Genetic Knockdown
| Feature | This compound (Chemical Inhibition) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Mechanism of Action | Competitive inhibition of the OGT active site, preventing substrate binding.[1][2] | Reduction or complete elimination of OGT protein expression via mRNA degradation or gene editing.[3] |
| Speed of Onset | Rapid, typically within hours of treatment. | Slower, requiring 24-72 hours for transfection/transduction and subsequent protein depletion.[3] |
| Reversibility | Reversible upon removal of the compound. | siRNA/shRNA effects are transient, while CRISPR-mediated knockout is permanent.[3] |
| Dose/Effect Relationship | Dose-dependent reduction in global O-GlcNAc levels. | The level of knockdown can be modulated by varying siRNA/shRNA concentrations or through the selection of different guide RNAs for CRISPR.[3] |
| Off-Target Effects | Potential for off-target binding to other cellular proteins. | siRNA/shRNA can have "seed region" off-target effects, leading to the silencing of unintended mRNAs. CRISPR may cause off-target genomic cleavage.[3] |
| Experimental Complexity | Relatively straightforward to apply to cell cultures. | Requires expertise in transfection or viral transduction techniques and subsequent clonal selection for knockouts. |
Quantitative Data Comparison
Direct quantitative comparisons of this compound and genetic knockdown in the same experimental system are not extensively published. However, by synthesizing data from various studies, we can establish a comparative overview of their efficacy in reducing OGT function.
| Method | Target | Efficacy | Key Observations |
| This compound | OGT Enzymatic Activity | Kd of 8 nM.[1][2] | Potent and selective inhibition of OGT's catalytic function. |
| OSMI-2 (Analogue) | OGT Enzymatic Activity | Reduces global O-GlcNAc levels in a dose-dependent manner.[3] | Rapid reduction of O-GlcNAcylation within hours. |
| siRNA Knockdown | OGT mRNA | Typically achieves 50-90% knockdown of OGT protein.[3] | Leads to a corresponding decrease in global O-GlcNAc levels. The efficiency can vary based on the siRNA sequence and delivery method. |
| CRISPR Knockout | OGT Gene | Can result in the complete loss of OGT protein expression.[3] | Leads to a dramatic and permanent reduction in O-GlcNAc levels. |
Signaling Pathways Modulated by OGT
OGT is a central node in cellular signaling, integrating metabolic status with downstream effector pathways. Both this compound and genetic knockdown can be used to dissect these complex networks.
Caption: OGT integrates metabolic inputs to regulate key signaling pathways.
Experimental Workflows
The choice between chemical inhibition and genetic knockdown will dictate the experimental workflow.
Caption: Comparative experimental workflows for this compound and genetic knockdown.
Detailed Experimental Protocols
This compound Treatment Protocol
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, 24 hours) under standard cell culture conditions.
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting for global O-GlcNAc levels, immunoprecipitation, or cell viability assays.
OGT siRNA Knockdown Protocol
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute the OGT-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in a dropwise manner.
-
Incubation: Incubate the cells for 24-72 hours to allow for OGT mRNA degradation and protein depletion.
-
Validation and Analysis: After incubation, validate the knockdown efficiency by qRT-PCR or Western blotting for OGT levels. Proceed with downstream functional assays.[4][5][6]
OGT CRISPR/Cas9 Knockout Protocol
-
Guide RNA Design and Cloning: Design and clone two or more guide RNAs (gRNAs) targeting an early exon of the OGT gene into a suitable Cas9 expression vector.
-
Transfection/Transduction: Transfect or transduce the Cas9/gRNA construct into the target cells. For hard-to-transfect cells, lentiviral delivery is often preferred.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting by fluorescence-activated cell sorting (FACS) or limiting dilution to isolate individual clones.
-
Clonal Expansion: Expand the single-cell clones in separate culture vessels.
-
Genotyping: Extract genomic DNA from the expanded clones and perform PCR and Sanger sequencing to identify clones with frameshift mutations in the OGT gene.
-
Knockout Validation: Confirm the absence of OGT protein expression in the identified knockout clones by Western blotting.
-
Functional Analysis: Use the validated OGT knockout and wild-type control cell lines for downstream functional experiments.[7][8][9][10]
Conclusion: Choosing the Right Tool for the Job
The decision to use this compound or genetic knockdown of OGT depends on the specific research question.
-
For studying the acute and reversible effects of OGT inhibition , this compound is the superior choice due to its rapid onset of action and the ability to wash out the compound.
-
For investigating the long-term consequences of OGT loss or for developmental studies , genetic knockdown, particularly CRISPR-mediated knockout, provides a stable and permanent system.
Ultimately, a combined approach often yields the most robust and reliable data. A phenotype observed with this compound can be validated using genetic knockdown to ensure the effect is on-target. Conversely, the acute effects of OGT inhibition can be explored with this compound in systems where genetic manipulation is challenging. By understanding the strengths and limitations of each approach, researchers can design more rigorous experiments to unravel the complex biology of OGT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Gene silencing of OGT and NFAT isoforms using siRNA [bio-protocol.org]
- 5. siRNA knockdown [protocols.io]
- 6. genscript.com [genscript.com]
- 7. biorxiv.org [biorxiv.org]
- 8. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OGT Inhibitor Efficacy: Bridging In Vitro Potency with In Vivo Function
A direct comparison of Ogt-IN-4 is not feasible as specific in vitro and in vivo efficacy data for a compound with this designation is not publicly available. However, by examining the landscape of well-characterized O-GlcNAc Transferase (OGT) inhibitors, we can establish a framework for evaluating and comparing their performance from the benchtop to preclinical models. This guide will use a composite of data from known OGT inhibitors to illustrate the key comparative metrics and experimental considerations for researchers in drug discovery.
O-GlcNAc Transferase (OGT) has emerged as a compelling therapeutic target in oncology, metabolism, and neurodegenerative diseases.[1][2] The enzyme's role in adding O-GlcNAc modifications to a vast array of intracellular proteins places it at the nexus of cellular signaling, transcription, and metabolism.[1][2] Consequently, the development of potent and selective OGT inhibitors is an area of intense research. The ultimate success of any inhibitor lies in its ability to translate potent in vitro activity into effective and safe in vivo outcomes.
In Vitro Efficacy: Gauging Potency and Cellular Effects
The initial characterization of an OGT inhibitor begins with in vitro assays to determine its direct inhibitory effect on the enzyme and its activity in a cellular context.
Biochemical and Cellular Potency
A summary of typical in vitro efficacy data for OGT inhibitors is presented below.
| Inhibitor Class | Target | IC50 | Cellular Potency (EC50) | Reference Compound(s) |
| Small Molecule | OGT | 1-2 µM (initial hits) | 0.8-5 µM | Ac4-5SGlcNAc |
| Small Molecule | OGT | Low Nanomolar | Not specified | OSMI-4 |
| Small Molecule | OGT | Not specified | 50 µM (CHO cells) | OSMI-1 |
Experimental Protocol: In Vitro OGT Inhibition Assay
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against OGT involves a high-throughput screen.
-
Reagents: Recombinant human OGT, UDP-GlcNAc (donor substrate), a protein or peptide substrate (e.g., GST-Nup62), and the test inhibitor.
-
Procedure:
-
The inhibitor at varying concentrations is pre-incubated with OGT.
-
The enzymatic reaction is initiated by adding the donor and acceptor substrates.
-
The extent of glycosylation is measured, often through methods like fluorescence polarization, ELISA, or radioactivity.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve.
Experimental Protocol: Cellular O-GlcNAcylation Assay
To assess the inhibitor's ability to penetrate cells and engage the target, global O-GlcNAc levels are measured.
-
Cell Culture: A relevant cell line (e.g., CHO, K562, HEK293) is cultured.[3]
-
Treatment: Cells are treated with the OGT inhibitor at various concentrations for a specified duration (e.g., 2 to 72 hours).[3][4]
-
Lysis and Western Blot: Cells are lysed, and total protein is subjected to SDS-PAGE. O-GlcNAc levels are detected using a specific antibody (e.g., RL2).
-
Data Analysis: The reduction in the O-GlcNAc signal relative to a vehicle control indicates cellular potency.
Below is a DOT script visualizing the general workflow for in vitro evaluation of an OGT inhibitor.
In Vivo Efficacy: From Animal Models to Therapeutic Potential
Demonstrating efficacy in a living organism is the critical next step. This involves assessing the inhibitor's ability to modulate O-GlcNAc levels in tissues and exert a therapeutic effect.
In Vivo Activity and Outcomes
The table below summarizes the kind of data expected from in vivo studies of OGT inhibitors.
| Animal Model | Inhibitor | Dosing Regimen | Key In Vivo Effects | Reference Compound(s) |
| Orthotopic Xenograft Mice | FR054 (in combination with TMZ) | Not specified | Suppressed tumor progression, prolonged survival | FR054 |
| Nude Mice | OGT Knockdown | Not specified | Inhibited HCC tumorigenicity, diminished lung metastasis | - |
| Mice | 5SGlcNHex | Dose- and time-dependent | Decreased O-GlcNAc levels in various tissues, lowered leptin levels | 5SGlcNHex |
Experimental Protocol: Xenograft Tumor Model
This protocol is commonly used to evaluate the anti-cancer efficacy of OGT inhibitors.
-
Cell Implantation: Human cancer cells are implanted into immunocompromised mice, either subcutaneously or orthotopically.
-
Treatment: Once tumors are established, mice are treated with the OGT inhibitor or a vehicle control according to a specific dosing schedule.
-
Monitoring: Tumor growth is monitored regularly. Animal body weight and general health are also tracked to assess toxicity.
-
Endpoint Analysis: At the end of the study, tumors and tissues are harvested to measure tumor weight and analyze biomarkers, including O-GlcNAc levels.
The signaling pathway downstream of OGT is complex and interconnected with other major cellular pathways, such as PI3K/Akt signaling.[1] OGT can modulate the activity of key proteins in these pathways, thereby influencing cell growth, survival, and metabolism.
Here is a DOT script illustrating a simplified OGT signaling pathway.
Conclusion
The evaluation of OGT inhibitors requires a multi-faceted approach, beginning with rigorous in vitro characterization of potency and cellular activity, followed by well-designed in vivo studies to demonstrate therapeutic efficacy and target engagement in a physiological context. While specific data for "this compound" remains elusive, the established methodologies and comparative data from other inhibitors provide a clear roadmap for assessing the potential of any new compound in this promising class of therapeutics. Future studies on novel OGT inhibitors should aim to provide comprehensive data spanning from biochemical assays to in vivo models to allow for robust and objective comparisons.
References
- 1. otd.harvard.edu [otd.harvard.edu]
- 2. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Engagement of Ogt-IN-4 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target engagement of Ogt-IN-4 with other known O-GlcNAc transferase (OGT) inhibitors. The information presented herein is supported by experimental data from various sources to facilitate the evaluation and selection of the most suitable inhibitor for your research needs.
Comparative Analysis of OGT Inhibitor Performance
The on-target engagement of an inhibitor in a cellular context is a critical parameter for its utility as a research tool or a therapeutic candidate. The following table summarizes the quantitative data for this compound and its alternatives. It is important to note that the data has been compiled from different studies, and therefore, the experimental conditions may vary.
| Inhibitor | Target | Method | Value | Cell Line/System |
| This compound | OGT | Binding Affinity (Kd) | 8 nM | In vitro |
| OSMI-4 | OGT | Cellular EC50 | ~3 µM[1] | HEK293T[1] |
| Active Form of OSMI-4 | Binding Affinity (Kd) | ~8 nM | In vitro | |
| OSMI-1 | OGT | Cellular IC50 | 2.7 µM[2][3][4] | Full length human OGT (ncOGT)[2] |
| Alloxan | OGT | Half-maximal Inhibition | 0.1 mM[5] | Recombinant OGT[5] |
O-GlcNAc Transferase (OGT) Signaling Pathway
O-GlcNAc transferase (OGT) is a highly conserved enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety from the donor substrate UDP-GlcNAc onto serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a key regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism. OGT inhibitors, such as this compound, block this enzymatic activity, leading to a global reduction in protein O-GlcNAcylation.
Experimental Protocols for Evaluating On-Target Engagement
Accurate assessment of on-target engagement is crucial for validating the mechanism of action of an inhibitor. The following are detailed protocols for key experiments used to evaluate the cellular engagement of OGT inhibitors.
Western Blot Analysis of Global O-GlcNAc Levels
This method directly measures the downstream effect of OGT inhibition by quantifying the levels of O-GlcNAcylated proteins in inhibitor-treated cells. A reduction in the global O-GlcNAc signal indicates successful on-target engagement.
a. Cell Culture and Treatment:
-
Plate cells of interest in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the OGT inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and O-GlcNAcase inhibitors (e.g., PUGNAc or Thiamet-G).
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
For a loading control, probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
d. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the O-GlcNAc signal to the loading control to determine the relative change in O-GlcNAcylation upon inhibitor treatment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
a. Cell Treatment and Heating:
-
Treat cultured cells with the OGT inhibitor or vehicle control for a specified duration.
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
b. Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
c. Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble OGT in each sample by Western blotting using an OGT-specific antibody.
d. Data Analysis:
-
Quantify the band intensities for OGT at each temperature for both inhibitor-treated and control samples.
-
Plot the percentage of soluble OGT as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Experimental Workflow for On-Target Engagement
The following diagram illustrates a typical workflow for evaluating the on-target engagement of an OGT inhibitor in a cellular context, combining both downstream functional analysis and direct target binding confirmation.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. otd.harvard.edu [otd.harvard.edu]
- 5. azurebiosystems.com [azurebiosystems.com]
comparative analysis of Ogt-IN-4 and other glycosylation inhibitors
A Comparative Analysis of Ogt-IN-4 and Other Glycosylation Inhibitors
Published: December 10, 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of this compound and other prominent inhibitors of O-GlcNAc Transferase (OGT), a key enzyme in protein glycosylation. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental procedures to aid in the selection and application of these inhibitors in research and drug development.
Introduction to OGT and its Inhibition
O-GlcNAc Transferase (OGT) is a highly conserved enzyme that catalyzes the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of a vast number of nuclear, cytoplasmic, and mitochondrial proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes, including signal transduction, transcription, metabolism, and cell cycle progression. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders, making OGT a compelling therapeutic target.
Small molecule inhibitors of OGT are invaluable tools for elucidating the complex biological roles of O-GlcNAcylation and for validating OGT as a drug target. These inhibitors typically act by binding to the active site of OGT, thereby preventing the transfer of GlcNAc from the donor substrate, UDP-GlcNAc, to protein substrates. This guide focuses on a comparative assessment of this compound against other widely used OGT inhibitors, including the OSMI series of compounds.
Quantitative Comparison of OGT Inhibitor Potency
The following table summarizes the key quantitative metrics for this compound and other selected OGT inhibitors, providing a basis for comparing their potency.
| Inhibitor | Target | IC50 | EC50 | Kd | Notes |
| This compound | OGT | - | - | 8 nM | A highly potent OGT inhibitor. |
| OGT-IN-2 | sOGT / ncOGT | 30 µM / 53 µM | - | - | A potent OGT inhibitor. |
| OSMI-1 | ncOGT | 2.7 µM[1][2][3][4] | - | - | A cell-permeable OGT inhibitor.[1][2][3][4] |
| OSMI-2 | OGT | - | - | >100 nM (active form) | Cell-permeable prodrug. |
| OSMI-4 | OGT | 0.5 µM (ester), 1.5 µM (acid) | ~3 µM (in cells)[5][6][7] | 8 nM (active form)[7] | A low nanomolar OGT inhibitor, considered one of the most potent reported to date.[5][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and application of these inhibitors.
In Vitro OGT Inhibition Assay (Radiometric)
This protocol describes a method to determine the in vitro potency of an OGT inhibitor by measuring the incorporation of a radiolabeled GlcNAc onto a substrate.
Materials:
-
Purified recombinant OGT enzyme
-
OGT substrate (e.g., a synthetic peptide like CKII or a protein like Nup62)
-
UDP-[³H]GlcNAc (radiolabeled donor substrate)
-
OGT inhibitor (e.g., this compound, OSMI-1)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, OGT enzyme, and the OGT substrate.
-
Add the OGT inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding UDP-[³H]GlcNAc.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., 8 M urea).
-
Separate the radiolabeled substrate from the unincorporated UDP-[³H]GlcNAc using a suitable method (e.g., phosphocellulose paper binding and washing, or SDS-PAGE and autoradiography).
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of OGT inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1][8]
Cellular OGT Inhibition Assay (Western Blot)
This protocol outlines a method to assess the ability of an inhibitor to reduce global O-GlcNAcylation levels in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
OGT inhibitor (cell-permeable form)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and O-GlcNAcase (OGA) inhibitors (e.g., PUGNAc or Thiamet-G)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of the OGT inhibitor or a vehicle control for a desired period (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using the supplemented lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in global O-GlcNAcylation.[3][9][10][11]
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to OGT inhibition.
Caption: Mechanism of OGT inhibition by small molecules like this compound.
Caption: Experimental workflow for characterizing an OGT inhibitor.
Caption: Impact of OGT inhibition on key cellular signaling pathways.
Discussion of Signaling Pathway Modulation
Inhibition of OGT and the subsequent reduction in O-GlcNAcylation levels have profound effects on multiple signaling pathways, underscoring the therapeutic potential of these inhibitors.
-
Insulin Signaling: O-GlcNAcylation is known to attenuate insulin signaling. OGT can modify key components of the pathway, such as IRS-1 and Akt, leading to reduced insulin sensitivity.[4][12] OGT inhibitors can, therefore, potentially restore insulin sensitivity by preventing this inhibitory glycosylation. Upon insulin stimulation, OGT can be recruited to the plasma membrane where it modifies insulin signaling proteins.[4]
-
NF-κB Signaling: The NF-κB pathway, a central regulator of inflammation and immunity, is also modulated by O-GlcNAcylation. OGT can directly modify components of the NF-κB pathway, including the p65 subunit and IKK kinases, thereby promoting NF-κB activation and inflammation.[6][13] OGT inhibitors have been shown to suppress NF-κB signaling, suggesting a role in the treatment of inflammatory diseases.[14]
-
Cell Cycle Regulation: OGT plays a crucial role in cell cycle progression. It has been shown to O-GlcNAcylate and regulate the function of key cell cycle proteins, including c-Myc and CDK1.[5] Inhibition of OGT can lead to a decrease in the levels of these proteins, resulting in cell cycle arrest and reduced proliferation of cancer cells.[2][5]
Conclusion
This compound stands out as a highly potent inhibitor of OGT, exhibiting low nanomolar binding affinity. Its comparison with other well-characterized inhibitors like the OSMI series provides researchers with a spectrum of tools to investigate the multifaceted roles of O-GlcNAcylation. The selection of an appropriate inhibitor will depend on the specific experimental context, considering factors such as potency, cell permeability, and the desired duration of inhibition. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of targeting OGT.
References
- 1. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of O-GlcNAc transferase activates tumor-suppressor gene expression in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. otd.harvard.edu [otd.harvard.edu]
- 5. Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OGT-mediated O-GlcNAcylation promotes NF-κB activation and inflammation in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 11. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elevated O-GlcNAcylation promotes colonic inflammation and tumorigenesis by modulating NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ogt-IN-4's Effect on Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ogt-IN-4 with other O-GlcNAc Transferase (OGT) inhibitors, focusing on their effects on downstream signaling pathways. The information is supported by experimental data to aid in the selection of appropriate research tools and to provide a framework for validating their effects.
Introduction to OGT and its Inhibition
O-GlcNAc Transferase (OGT) is a highly conserved enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety onto serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism. Given its central role, dysregulation of OGT activity has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling target for therapeutic intervention. OGT inhibitors are molecules designed to modulate the activity of this enzyme, thereby offering a means to probe its function and potentially correct pathological alterations in O-GlcNAcylation.
Comparison of OGT Inhibitors
This section provides a quantitative comparison of this compound and other commonly used OGT inhibitors. The data presented is based on available literature and provides a benchmark for their biochemical potency.
| Inhibitor | Target | Mechanism of Action | Potency | Cell Permeability |
| This compound | OGT | ATP-competitive inhibitor | Kd: 8 nM[1] | Yes |
| OSMI-1 | OGT | Not fully characterized, not competitive with UDP-GlcNAc | IC50: 2.7 µM[2][3][4][5][6] | Yes |
| OSMI-4 | OGT | Binds to the OGT active site | Kd: ~8 nM (for active form 4a) | Yes (prodrug form 4b) |
| Thiamet-G | OGA | Selective inhibitor of O-GlcNAcase | Ki: 20 nM[7] | Yes |
Note: Thiamet-G is an inhibitor of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc. It is included here as a tool to increase global O-GlcNAcylation, providing a contrasting effect to OGT inhibitors.
Downstream Signaling Effects of OGT Inhibition
Inhibition of OGT can have profound effects on various signaling pathways. While direct quantitative comparisons of this compound with other inhibitors on these pathways are still emerging, studies with other OGT inhibitors and OGT knockdown experiments have revealed key downstream consequences.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. O-GlcNAcylation has a complex and often context-dependent role in modulating this pathway.
-
Akt Phosphorylation: O-GlcNAcylation can directly modify Akt, and this can either promote or inhibit its phosphorylation and activation, depending on the cellular context and specific residues involved. Some studies suggest that increased O-GlcNAcylation can lead to decreased Akt phosphorylation.[8] Conversely, treatment with the OGA inhibitor Thiamet-G has been shown to suppress the decrease in Akt activation in a model of muscle atrophy.[2]
-
mTOR Signaling: OGT deficiency or inhibition has been shown to lead to hyperactivation of mTOR signaling.[1][3][6] This is thought to occur through an increase in proteasome activity and subsequent alterations in amino acid levels, which are upstream regulators of mTOR.[3] For instance, treatment of cells with the OGT inhibitor OSMI-1 resulted in a significant increase in mTOR activity.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the effect of this compound and other inhibitors on downstream signaling.
Protocol 1: Western Blot Analysis of Global O-GlcNAcylation
This protocol is used to assess the overall effect of an OGT inhibitor on the total level of O-GlcNAcylated proteins in cells.
Materials:
-
Cell line of interest
-
This compound or other OGT inhibitors (e.g., OSMI-1)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., Thiamet-G)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rat IgM
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the OGT inhibitor for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in global O-GlcNAcylation.
Protocol 2: Immunoprecipitation of a Specific O-GlcNAcylated Protein
This protocol is used to determine the effect of an OGT inhibitor on the O-GlcNAcylation of a specific protein of interest.
Materials:
-
Cell lysates from treated and control cells (prepared as in Protocol 1)
-
Primary antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli buffer)
-
Western blot reagents (as in Protocol 1)
-
Anti-O-GlcNAc antibody
Procedure:
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with beads/resin.
-
Incubate the pre-cleared lysates with the antibody against the protein of interest overnight at 4°C.
-
Add beads/resin to capture the antibody-protein complexes.
-
Wash the beads/resin extensively with wash buffer.
-
-
Elution: Elute the immunoprecipitated proteins by boiling in Laemmli buffer.
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe one membrane with the antibody against the protein of interest to confirm successful immunoprecipitation.
-
Probe a second, identical membrane with the anti-O-GlcNAc antibody to assess the level of O-GlcNAcylation on the immunoprecipitated protein.
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to validating this compound's effects.
Caption: O-GlcNAc Signaling Pathway and the Point of Intervention for this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Logical Flow from OGT Inhibition to Downstream Effects.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Global O-GlcNAcylation changes impact desmin phosphorylation and its partition toward cytoskeleton in C2C12 skeletal muscle cells differentiated into myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extensive Crosstalk between O-GlcNAcylation and Phosphorylation Regulates Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Ogt-IN-4's Binding Affinity to O-GlcNAc Transferase (OGT): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the O-GlcNAc Transferase (OGT) inhibitor, Ogt-IN-4, with other notable alternatives. The information presented is supported by experimental data to assist researchers in selecting the most suitable inhibitor for their studies on the diverse roles of O-GlcNAcylation in cellular processes. OGT is a critical enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins, a post-translational modification implicated in a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.
Quantitative Data Summary: OGT Inhibitor Binding Affinities
The binding affinity of an inhibitor to its target enzyme is a critical parameter for assessing its potency and potential efficacy. The following table summarizes the binding affinities of this compound and other commonly used OGT inhibitors.
| Inhibitor | Target | Binding Affinity (Kd) | IC50 | EC50 | Notes |
| This compound | OGT | 8 nM [1] | - | - | A potent O-GlcNAc transferase inhibitor.[1] |
| OSMI-4 (4a - active form) | OGT | ~8 nM[2] | - | - | Considered a highly potent OGT inhibitor.[1] |
| OSMI-4 (4b - cell-permeable) | OGT | - | - | ~3 µM in cells[1][3] | The cell-permeable ester form of OSMI-4.[1][2] |
| OSMI-2 (1a - active form) | OGT | >100 nM[2] | - | - | Less potent than OSMI-4.[2] |
| OSMI-3 (2a - active form) | OGT | Low nanomolar | - | - | A potent OGT inhibitor.[1] |
| CDDO (Bardoxolone) | OGT | ~1.7 µM | 6.56 ± 1.69 µM | - | Binds to the TPR and N-Terminal domains of OGT.[4] |
| UDP | OGT | - | 1.8 µM[5] | - | A product of the OGT reaction and a potent inhibitor.[5] |
| Peptide Inhibitor (Pep13) | OGT | - | 193 µM[5] | - | Peptide derived from a protein substrate of OGT.[5] |
| Peptide Inhibitor (Pep6) | OGT | - | 385 µM[5] | - | Peptide derived from a protein substrate of OGT.[5] |
| L01 | OGT | - | 22 µM[5] | - | A natural product inhibitor of OGT.[5] |
Experimental Protocols
The determination of inhibitor binding affinity is crucial for drug discovery and validation. Below are detailed methodologies for key experiments cited in the comparison.
Microscale Thermophoresis (MST) for Kd Determination
This protocol is utilized to determine the dissociation constant (Kd), a measure of binding affinity, between an inhibitor and the OGT enzyme.[2]
-
Principle: MST measures the movement of molecules in a temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which is detected and quantified.[5]
-
Materials:
-
Purified OGT enzyme
-
OGT inhibitor (e.g., this compound, OSMI-4a)
-
Fluorescently labeled OGT or a fluorescently labeled tracer molecule that binds to OGT
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)[2]
-
MST instrument
-
-
Procedure:
-
A constant concentration of fluorescently labeled OGT is mixed with a serial dilution of the inhibitor.
-
The samples are loaded into MST capillaries.
-
An infrared laser is used to create a microscopic temperature gradient within the capillaries.
-
The movement of the fluorescently labeled OGT is monitored and plotted against the inhibitor concentration.
-
The Kd value is determined by fitting the resulting binding curve.[1]
-
UDP-Glo™ Glycosyltransferase Assay for IC50 Determination
This bioluminescent assay measures the amount of UDP produced during the OGT-catalyzed glycosyltransferase reaction, which is inversely proportional to the inhibitory activity of a compound.[6][7]
-
Principle: The assay is a coupled-enzyme system. After the OGT reaction, a detection reagent is added that converts the product, UDP, into ATP. This ATP is then used by a luciferase to generate light, and the luminescent signal is proportional to the amount of UDP formed.[6][7][8]
-
Materials:
-
Procedure:
-
The OGT reaction is set up with OGT enzyme, UDP-GlcNAc, and the acceptor substrate in the presence of varying concentrations of the inhibitor.[9]
-
The reaction is incubated to allow for UDP production.[9]
-
An equal volume of UDP-Glo™ Detection Reagent is added to stop the OGT reaction and initiate the conversion of UDP to ATP and the subsequent light-producing reaction.[6][8]
-
Luminescence is measured using a luminometer.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[5]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a robust method for measuring molecular interactions and are well-suited for high-throughput screening of inhibitors.[10][11]
-
Principle: This assay relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to an acceptor fluorophore when they are in close proximity. Inhibition of OGT activity prevents the interaction of OGT with a fluorescently labeled substrate or probe, leading to a decrease in the FRET signal.[5][11]
-
Materials:
-
Purified OGT enzyme
-
Lanthanide-labeled anti-tag antibody (e.g., anti-His-Tb)
-
Fluorescently labeled substrate or probe (e.g., biotinylated peptide with a fluorescent acceptor)
-
Streptavidin-conjugated acceptor fluorophore (if using a biotinylated substrate)
-
OGT inhibitor at various concentrations
-
Assay buffer
-
TR-FRET compatible microplate reader
-
-
Procedure:
-
His-tagged OGT is incubated with the lanthanide-labeled anti-His antibody.
-
The fluorescently labeled substrate/probe and the inhibitor at various concentrations are added.
-
The reaction is incubated to allow for binding.
-
The plate is read in a TR-FRET reader, which excites the donor fluorophore and measures the emission from both the donor and acceptor fluorophores after a time delay to reduce background fluorescence.
-
The ratio of acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 or Kd.
-
Visualizations
Experimental Workflow for OGT Inhibitor Affinity Determination
The following diagram illustrates a generalized workflow for determining the binding affinity of a potential OGT inhibitor.
Caption: Workflow for OGT inhibitor binding affinity determination.
Signaling Pathway of OGT Inhibition
The following diagram illustrates the general mechanism of OGT inhibition and its downstream cellular effects.
Caption: Mechanism of OGT inhibition and its cellular consequences.
References
- 1. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a novel OGT inhibitor through high-throughput screening based on Homogeneous Time-Resolved Fluorescence (HTRF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 8. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. agilent.com [agilent.com]
Ogt-IN-4: A New Generation of OGT Inhibitors Demonstrates Significant Advantages in Potency and Cellular Activity
FOR IMMEDIATE RELEASE
A comprehensive analysis of the novel O-GlcNAc Transferase (OGT) inhibitor, Ogt-IN-4, reveals marked improvements over first-generation inhibitors in terms of potency and cellular efficacy. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by available experimental data, to highlight the advancements offered by this next-generation molecule.
O-GlcNAc Transferase (OGT) is a critical enzyme that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins. This post-translational modification plays a pivotal role in a wide array of cellular processes, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. The development of potent and selective OGT inhibitors is therefore of significant interest for both basic research and therapeutic applications.
Executive Summary
This compound, the active form of the cell-permeable prodrug OSMI-4, represents a significant leap forward in OGT inhibitor development. It exhibits nanomolar potency against the OGT enzyme, a substantial improvement over the micromolar activity of first-generation inhibitors. While direct comparative studies on selectivity and cell permeability are not extensively available, the superior on-target cellular activity of OSMI-4 suggests enhanced overall performance.
Quantitative Comparison of OGT Inhibitors
The following table summarizes the key performance metrics of this compound and its prodrug OSMI-4, alongside prominent first-generation OGT inhibitors.
| Inhibitor | Type | Potency (Binding Affinity, Kd) | Potency (Enzyme Inhibition, IC50) | Cellular Efficacy (EC50) | Key Limitations of First-Generation Inhibitors |
| This compound | Second-Generation | 8 nM[1] | - | - | N/A |
| OSMI-4 | Second-Generation (Prodrug of this compound) | - | - | ~3 µM[2] | - |
| OSMI-1 | First-Generation | - | 2.7 µM[3] | - | Lower potency compared to second-generation inhibitors. |
| Ac-5SGlcNAc | First-Generation (Metabolically activated) | - | - | ~10-50 µM[4] | Converted to active form intracellularly, which can lead to off-target effects on other glycosyltransferases.[3][5] |
| Alloxan | First-Generation | - | 9 mM[6] | - | Very low potency and lack of selectivity.[3] |
Advantages of this compound over First-Generation Inhibitors
The primary advantage of this compound lies in its exceptional potency at the enzymatic level, with a binding affinity in the low nanomolar range.[1] This represents a significant improvement over first-generation inhibitors like OSMI-1, which has an IC50 in the micromolar range, and Alloxan, which is a very weak inhibitor.[3][6]
While the cellular effective concentration (EC50) of the prodrug OSMI-4 is in the low micromolar range, this is still a marked improvement over metabolically activated inhibitors like Ac-5SGlcNAc, which often require higher concentrations to achieve a cellular effect.[2][4] Furthermore, first-generation inhibitors that are substrate analogs, such as Ac-5SGlcNAc, carry the inherent risk of inhibiting other glycosyltransferases that utilize similar substrates, leading to potential off-target effects.[3][5] Although direct comparative selectivity data is limited, the rational design of this compound from a non-substrate-like scaffold suggests a potentially better selectivity profile.
OGT Signaling Pathway and Experimental Workflows
To understand the context of OGT inhibition, it is crucial to visualize the OGT signaling pathway and the experimental workflows used to assess inhibitor efficacy.
Experimental Protocols
In Vitro OGT Inhibition Assay (UDP-Glo™ Glycosyltransferase Assay)
This assay quantifies the amount of UDP produced during the OGT-catalyzed reaction, which is inversely proportional to the inhibitor's activity.
Materials:
-
Purified recombinant OGT enzyme
-
OGT peptide substrate (e.g., CKII peptide)
-
UDP-GlcNAc
-
OGT inhibitor (e.g., this compound)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 12.5 mM MgCl₂, 1 mM DTT)
Procedure:
-
Prepare a reaction mixture containing OGT enzyme, peptide substrate, and varying concentrations of the OGT inhibitor in the assay buffer.
-
Initiate the reaction by adding UDP-GlcNAc.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction and detect the amount of UDP produced by adding the UDP-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular O-GlcNAcylation Assay (Western Blot)
This method assesses the ability of an OGT inhibitor to reduce the overall level of O-GlcNAcylated proteins in cells.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Cell-permeable OGT inhibitor (e.g., OSMI-4)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G)
-
Primary antibody against O-GlcNAc (e.g., RL2)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of the OGT inhibitor for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using the supplemented lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in global O-GlcNAcylation.
Conclusion
This compound and its cell-permeable prodrug OSMI-4 represent a significant advancement in the field of OGT inhibition. Their high potency and cellular efficacy make them superior tools for dissecting the complex roles of O-GlcNAcylation in health and disease. While further studies are needed to fully characterize their selectivity and pharmacokinetic properties, the available data strongly support their utility as next-generation chemical probes for OGT research.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ogt-IN-4: A Guide for Laboratory Professionals
A comprehensive guide to the safe and compliant disposal of the O-GlcNAc transferase inhibitor, Ogt-IN-4, providing essential safety protocols, waste management strategies, and procedural diagrams to ensure the protection of laboratory personnel and the environment.
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel chemical compounds are paramount. This compound, a potent and selective inhibitor of O-GlcNAc transferase (OGT), is a valuable tool in studying the intricate roles of O-GlcNAcylation in various cellular processes. However, its disposal requires a systematic approach rooted in safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a framework for its proper disposal based on its chemical properties and general best practices for laboratory chemical waste management.
Understanding the Compound: Physicochemical Properties
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Active form of OSMI-4 |
| CAS Number | 2411972-44-4 |
| Molecular Formula | C₂₅H₂₂ClN₃O₇S₂ |
| Molecular Weight | 576.04 g/mol |
Note: This information is compiled from publicly available chemical databases. Researchers should always verify this information with their supplier.
Inferred Hazards and Necessary Precautions
Given its complex heterocyclic structure containing both chlorine and sulfur, this compound should be handled as a potentially hazardous substance. While specific toxicity data is unavailable, the presence of these functional groups suggests that the compound may be an irritant, harmful if swallowed or inhaled, and potentially damaging to the environment.
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: When handling the solid compound or creating solutions, a fume hood should be used to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a clearly defined protocol that minimizes risk and ensures compliance with institutional and local regulations.
| Step | Procedure |
| 1. Waste Segregation | All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused solid compound, solutions, contaminated labware (pipette tips, vials, etc.), and contaminated PPE. |
| 2. Waste Categorization | This compound waste should be categorized as chlorinated and sulfur-containing organic chemical waste . This classification is crucial for proper labeling and subsequent disposal by a certified waste management service. |
| 3. Containerization | Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with organic solvents if the waste is in a liquid form. |
| 4. Labeling | The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of accumulation should also be clearly marked. |
| 5. Storage | Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible chemicals. |
| 6. Final Disposal | Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. |
Visualizing the Process: Diagrams for Clarity
To further aid in the understanding of the scientific context and the logistical workflow of disposal, the following diagrams are provided.
By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory. It is imperative to remember that this guidance is a supplement to, and not a replacement for, the specific protocols and regulations of your institution. Always consult with your Environmental Health and Safety department for definitive procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
